molecular formula C16H14O2 B1581315 1,4-Dimethoxyanthracene CAS No. 13076-29-4

1,4-Dimethoxyanthracene

Cat. No.: B1581315
CAS No.: 13076-29-4
M. Wt: 238.28 g/mol
InChI Key: YCTBFSAWJWMRGO-UHFFFAOYSA-N
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Description

1,4-Dimethoxyanthracene is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethoxyanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14O2/c1-17-15-7-8-16(18-2)14-10-12-6-4-3-5-11(12)9-13(14)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTBFSAWJWMRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC3=CC=CC=C3C=C12)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065343
Record name 1,4-Dimethoxyanthracene
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Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13076-29-4
Record name 1,4-Dimethoxyanthracene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthracene, 1,4-dimethoxy-
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Record name 1,4-Dimethoxyanthracene
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Record name Anthracene, 1,4-dimethoxy-
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Record name 1,4-Dimethoxyanthracene
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Foundational & Exploratory

1,4-Dimethoxyanthracene chemical and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,4-Dimethoxyanthracene: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causal relationships behind its properties and reactivity, offering field-proven insights into its synthesis, characterization, and potential applications.

Introduction: The Anthracene Core and the Influence of Methoxy Groups

Anthracene, a polycyclic aromatic hydrocarbon (PAH), consists of three fused benzene rings. Its extended π-system is a rich scaffold for chemical modification and has made its derivatives a cornerstone in materials science and medicinal chemistry. The inherent reactivity of the anthracene core is typically centered at the 9 and 10 positions, which are most susceptible to reactions like Diels-Alder cycloadditions due to both thermodynamic and kinetic factors.[1]

The introduction of electron-donating methoxy groups (-OCH₃) at the 1 and 4 positions, creating this compound, fundamentally alters the electronic landscape of the molecule. These groups activate the terminal ring, making it a subject of interest for exploring atypical reactivity and for serving as a crucial intermediate in the synthesis of complex molecules, including potential therapeutics.[1][2] Derivatives of the closely related 1,4-anthraquinone scaffold have shown promise as anticancer agents, highlighting the potential of this substitution pattern in drug design.[3][4][5]

Core Chemical and Physical Properties

A precise understanding of a compound's physical properties is the foundation of all subsequent experimental design, from reaction setup to purification and storage. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₂[6][7][8]
Molecular Weight 238.28 g/mol [6][7]
CAS Number 13076-29-4[6][7][8]
IUPAC Name This compound[6]
Appearance Solid (form may vary)N/A
Melting Point 137 °C[7]
Topological Polar Surface Area 18.5 Ų[7]
XLogP3 4.4[7]
Hydrogen Bond Acceptor Count 2[7]

Synthesis Pathways

The synthesis of substituted anthracenes can be approached through various strategies. A common and robust method involves the cyclization of a precursor molecule to form the central ring. For this compound, a logical precursor is its oxidized form, 1,4-dimethoxyanthraquinone, which can be synthesized via an intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 1,4-Dimethoxyanthraquinone

This protocol describes the acid-catalyzed cyclization of 2-(2',5'-Dimethoxybenzoyl)-benzoic acid. The choice of concentrated sulfuric acid serves as both the solvent and the powerful dehydrating catalyst required to drive the intramolecular electrophilic aromatic substitution.

Causality: The electron-rich dimethoxy-substituted ring acts as the nucleophile, attacking the carboxylic acid-derived acylium ion, leading to the formation of the tricyclic anthraquinone core. Heating on a steam bath provides the necessary activation energy for the reaction to proceed efficiently.

G cluster_0 Synthesis Workflow Reactant 2-(2',5'-Dimethoxybenzoyl)-benzoic acid Process Heat (Steam Bath, 20 min) Reactant->Process Add to H₂SO₄ Reagent Conc. H₂SO₄ (Catalyst/Solvent) Reagent->Process Workup Quench (Ice) Extract (Chloroform) Wash (NaOH, H₂O) Process->Workup Product 1,4-Dimethoxyanthraquinone Workup->Product Isolate & Purify

Caption: Workflow for the synthesis of 1,4-dimethoxyanthraquinone.

Step-by-Step Methodology: [9]

  • Reaction Setup: Carefully add 2-(2',5'-Dimethoxybenzoyl)-benzoic acid (3.0 g, 0.01 mol) in portions to 20 mL of stirred, concentrated sulfuric acid in a flask.

  • Heating: Once the addition is complete, heat the mixture on a steam bath for 20 minutes with continuous stirring. The solution will typically darken.

  • Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto approximately 400 g of crushed ice in a large beaker. This step neutralizes the strong acid and precipitates the organic product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform (3 x 100 mL). The product is more soluble in the organic phase.

  • Washing: Wash the combined organic extracts sequentially with a 2% aqueous sodium hydroxide solution (10 x 100 mL) to remove any unreacted starting material and acidic impurities, followed by a final wash with water (100 mL).

  • Drying and Isolation: Dry the chloroform solution over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,4-dimethoxyanthraquinone as a brownish-yellow solid.[9]

Note: The subsequent reduction of the quinone to the anthracene can be achieved using various reducing agents, such as sodium dithionite or catalytic hydrogenation.

Reactivity Profile: Beyond the 9,10-Positions

The canonical reactivity of anthracene involves the central ring (9,10-positions). However, the presence of strong electron-donating groups at the 1 and 4 positions activates the terminal ring, opening the possibility for atypical regioselectivity in reactions like Diels-Alder cycloadditions and electrophilic substitutions.[1] This is a critical insight for drug development professionals, as it allows for the functionalization of different parts of the scaffold, leading to diverse molecular architectures.

Caption: Competing Diels-Alder reactivity pathways in 1,4-substituted anthracenes.

This altered reactivity profile is governed by changes in the molecular orbital coefficients, where the activation of the terminal ring can make it a kinetically or thermodynamically competitive reaction site.[1]

Structural Elucidation: A Spectroscopic Approach

Confirming the identity and purity of this compound requires a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle.

Workflow for Spectroscopic Analysis

G cluster_workflow Structural Elucidation Workflow Sample Synthesized Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Analysis Correlate Data NMR->Analysis IR->Analysis MS->Analysis Structure Confirm Structure & Purity Analysis->Structure

Caption: Integrated workflow for the structural confirmation of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : This spectrum will show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as a series of multiplets in the downfield region (~7.0-8.5 ppm), with coupling patterns revealing their connectivity. The two methoxy groups will give a sharp singlet at approximately 4.0 ppm, integrating to 6 protons.[10][11]

    • ¹³C NMR : The spectrum will show signals for all 16 carbon atoms. Key signals include those for the methoxy carbons (~55-60 ppm) and the aromatic carbons, including the two oxygen-substituted carbons which will be significantly downfield (~150 ppm).[12]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. Key absorptions for this compound include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹) and the methyl groups (~2850-2950 cm⁻¹), C=C stretching from the aromatic core (~1450-1600 cm⁻¹), and strong C-O stretching from the ether linkages (~1200-1250 cm⁻¹).[13]

  • Mass Spectrometry (MS) : MS provides the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of 238.0994, confirming the molecular formula C₁₆H₁₄O₂.[6][14]

  • UV-Visible Spectroscopy : The extended conjugation of the anthracene core results in characteristic UV-Vis absorption bands. These spectra are useful for quantitative analysis and for studying electronic transitions within the molecule.[15]

Applications in Research and Drug Development

The anthracene framework is a "privileged scaffold" in medicinal chemistry. Anthracene-9,10-diones (anthraquinones) are known to interact with biological targets, and some derivatives are used clinically as anticancer agents.[2] The development of novel 1,4-anthracenedione derivatives is an active area of research for potential anticancer drugs.[3][16]

This compound serves as a key building block for these more complex molecules. The methoxy groups can be demethylated to reveal reactive hydroxyl groups, which can then be functionalized to introduce side chains designed to enhance target binding, improve solubility, or modulate pharmacokinetic properties. The ability to selectively functionalize the terminal ring, as discussed in the reactivity section, provides a powerful tool for creating libraries of novel compounds for high-throughput screening.

Safety and Handling

As with any chemical, proper handling of this compound is paramount. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.[17]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[17][18]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Wash hands thoroughly after handling.[17][19]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[17][19]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17][18]

Conclusion

This compound is more than a simple aromatic compound; it is a versatile platform for chemical innovation. Its unique electronic properties, conferred by the methoxy substituents, create opportunities for novel synthetic transformations. For researchers in drug discovery, understanding its synthesis, reactivity, and spectroscopic signature is essential for leveraging its potential as a scaffold for the next generation of therapeutic agents. This guide has provided the foundational knowledge and practical protocols necessary to confidently work with and explore the rich chemistry of this valuable molecule.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 83107, this compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,4-dimethoxyanthraquinone. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C16H14O2). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dimethoxybenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4-Dimethoxy-anthracene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ChemSynthesis. (2025). 1,5-dimethoxyanthracene. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). L-Lactic acid. Retrieved from [Link]

  • Gatto, B., et al. (2000). New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents. Il Farmaco, 55(1), 1-5. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 107689, L-Lactic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity profile of anthracenes. Retrieved from [Link]

  • Liu, W., et al. (2019). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(9), 1120-1126. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Neuman, R. C. (2000). Organic Spectrometry. Retrieved from [Link]

  • Moustafa, M., et al. (n.d.). Experimental and Theoretical UV-Vis absorption data for compounds Mn-1-4. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Anthracene, tetradecahydro-. Retrieved from [Link]

  • Perchellet, E. M., et al. (2000). 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport... Anticancer Drugs, 11(5), 339-52. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. Retrieved from [Link]

  • MDPI. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives... International Journal of Molecular Sciences. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine... Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1,4-Dimethoxyanthracene from 1,4-Dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-dimethoxyanthracene from its precursor, 1,4-dihydroxyanthraquinone, commonly known as quinizarin. The document elucidates the underlying chemical principles, details a robust experimental protocol, and outlines methods for the characterization of the final product. Anthracene derivatives are a cornerstone in the development of advanced materials, including organic light-emitting diodes (LEDs), mechanofluorochromic sensors, and pharmaceutical agents.[1][2] The methylation of quinizarin is a critical transformation that modifies its electronic and physical properties, paving the way for these diverse applications. This guide is structured to provide both theoretical understanding and practical, field-proven insights for professionals in chemical synthesis and materials science.

Introduction: From Pigment to Functional Material

1,4-Dihydroxyanthraquinone (quinizarin) is a vibrant orange-red crystalline powder historically used as a dye and pigment intermediate.[3][4][5] It is a naturally occurring compound found in the madder plant root and can also be produced synthetically.[3] Its chemical structure, featuring two acidic phenolic hydroxyl groups on an anthraquinone core, makes it an ideal starting point for a variety of chemical modifications.[3][6]

The conversion of quinizarin to this compound is a foundational step in creating more complex, functional molecules. This transformation from a polar, protic molecule to a non-polar, aprotic one dramatically alters its solubility, electronic profile, and reactivity. The resulting this compound serves as a key building block in the synthesis of advanced materials where fine-tuning of photophysical and electronic properties is paramount.[1][7] For instance, anthracene derivatives are widely investigated for their applications in organic electronics and as fluorescent probes.[1][2]

This guide focuses on the most common and reliable method for this synthesis: the Williamson ether synthesis, a classic and powerful reaction in organic chemistry.

The Chemistry of Transformation: Mechanism and Rationale

The conversion of 1,4-dihydroxyanthraquinone to this compound is achieved through a nucleophilic substitution reaction, specifically an O-methylation. The process involves two primary steps:

  • Deprotonation: The phenolic hydroxyl groups of quinizarin are weakly acidic. A base is required to remove the acidic protons, generating a more potent nucleophile, the phenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice due to its low cost, ease of handling, and sufficient basicity.

  • Nucleophilic Attack (SN2 Reaction): The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I). This attack proceeds via an Sₙ2 mechanism, resulting in the formation of the ether linkage and the displacement of a leaving group (sulfate or iodide). Dimethyl sulfate is often preferred in industrial applications for its high reactivity and cost-effectiveness, though it requires careful handling due to its toxicity.

The overall reaction is driven to completion by using an excess of both the base and the methylating agent, ensuring that both hydroxyl groups are converted to methoxy groups.

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step chemical transformation.

G cluster_0 Reaction Pathway Quinizarin 1,4-Dihydroxyanthraquinone (Quinizarin) Phenoxide Dianionic Phenoxide Intermediate (Nucleophile) Quinizarin->Phenoxide Deprotonation (Step 1) Base Base (e.g., K₂CO₃) Product This compound Phenoxide->Product Nucleophilic Attack (SN2) (Step 2) MethylatingAgent Methylating Agent (e.g., (CH₃)₂SO₄)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a reliable method for the synthesis of this compound in a laboratory setting.

Materials and Equipment
  • Chemicals:

    • 1,4-Dihydroxyanthraquinone (Quinizarin)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

    • Dimethyl Sulfate ((CH₃)₂SO₄)

    • Acetone (anhydrous)

    • Methanol

    • Distilled Water

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask (250 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Dropping funnel

    • Buchner funnel and filter flask

    • Rotary evaporator

    • Beakers, graduated cylinders, and standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates (silica gel)

Safety Precaution: Dimethyl sulfate is extremely toxic, corrosive, and a suspected carcinogen. All operations involving this reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add 1,4-dihydroxyanthraquinone (see table below for quantities), finely powdered anhydrous potassium carbonate, and anhydrous acetone.

  • Addition of Methylating Agent: Equip the flask with a reflux condenser and a magnetic stir bar. Place the flask in a heating mantle. Begin stirring the suspension. Add dimethyl sulfate to a dropping funnel and add it dropwise to the stirring suspension over 15-20 minutes.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 56°C for acetone) and maintain reflux with vigorous stirring for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting material spot (quinizarin) and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and other inorganic salts using a Buchner funnel. Wash the solid residue with a small amount of acetone.

  • Isolation of Crude Product: Combine the filtrate and the acetone washings. Remove the acetone using a rotary evaporator to obtain the crude solid product.

  • Purification: The crude product can be purified by recrystallization. Suspend the solid in hot methanol, stir, and then cool in an ice bath. The purified this compound will precipitate as a yellow crystalline solid. Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Quantitative Data
ReagentMolecular Wt. ( g/mol )AmountMolesMolar Equiv.
1,4-Dihydroxyanthraquinone240.21[3]5.00 g0.02081.0
Anhydrous Potassium Carbonate138.218.62 g0.06243.0
Dimethyl Sulfate126.133.94 mL (5.25 g)0.04162.0
Acetone (Solvent)58.08100 mL--
Overall Experimental Workflow

The following diagram provides a high-level overview of the entire experimental process.

G Start Start: Reagents & Glassware Setup 1. Reaction Setup (Quinizarin, K₂CO₃, Acetone) Start->Setup Addition 2. Add Dimethyl Sulfate (Dropwise) Setup->Addition Reflux 3. Heat to Reflux (4-6 hours) Addition->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Workup 5. Cool & Filter (Remove Salts) Monitor->Workup Reaction Complete Evaporation 6. Solvent Evaporation (Rotary Evaporator) Workup->Evaporation Purification 7. Recrystallization (from Methanol) Evaporation->Purification Characterization 8. Product Characterization (NMR, MS, MP) Purification->Characterization End End: Pure this compound Characterization->End

Caption: High-level workflow for the synthesis and purification of this compound.

Characterization of the Final Product

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

  • Appearance: A yellow to light-orange crystalline solid.

  • Molecular Formula: C₁₆H₁₄O₂[8]

  • Molar Mass: 238.28 g/mol [8]

  • Melting Point: The expected melting point should be determined and compared with literature values.

  • Spectroscopic Analysis:

    • ¹H NMR Spectroscopy: The proton NMR spectrum is a definitive tool for confirming the structure. Expected signals include:

      • A singlet for the six protons of the two methoxy (-OCH₃) groups.

      • Multiplets in the aromatic region corresponding to the protons on the anthracene core. The symmetry of the molecule will simplify this region compared to a non-symmetrically substituted anthracene.

    • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methoxy carbons and the various aromatic carbons.[8]

    • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 238, corresponding to the molecular weight of the product.[8]

    • Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of C-O-C ether stretching vibrations and aromatic C-H and C=C stretches. Critically, the broad O-H stretching band characteristic of the starting material (quinizarin) should be absent.

Conclusion

The synthesis of this compound from 1,4-dihydroxyanthraquinone is a robust and scalable process rooted in the fundamental principles of organic chemistry. This guide provides the necessary theoretical background and a detailed, practical protocol for its successful execution. The resulting product is a valuable intermediate for researchers and scientists working at the forefront of materials science and drug development, enabling the creation of novel compounds with tailored electronic and photophysical properties. Adherence to safety protocols, particularly when handling toxic reagents like dimethyl sulfate, is paramount for a successful and safe synthesis.

References

  • 1,4-Dihydroxyanthraquinone - Wikipedia . Wikipedia. [Link]

  • US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof.
  • Mechanofluorochromic Properties of 1,4-Diphenylanthracene Derivatives with Hypsochromic Shift . MDPI. [Link]

  • CN103664567A - Novel process for producing 1,4-dihydroxy anthraquinone.
  • This compound | C16H14O2 | CID 83107 . PubChem, National Institutes of Health. [Link]

  • Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides . Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione . The Open Conference Proceedings Journal. [Link]

  • The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds . DSpace@MIT. [Link]

  • CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body.
  • Quinizarin 1,4-Dihydroxyanthraquinone CAS NO 81-64-1 . Shandong Look Chemical. [Link]

Sources

1,4-Dimethoxyanthracene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,4-Dimethoxyanthracene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its chemical properties, synthesis, and potential applications, ensuring a deep, actionable understanding of this versatile molecule.

Core Compound Identification and Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by an anthracene core functionalized with two methoxy groups at the C1 and C4 positions. These electron-donating groups significantly influence the electronic properties and reactivity of the anthracene system.

Key identifiers and properties are summarized below for rapid reference and data validation.

PropertyValueSource(s)
CAS Number 13076-29-4[1][2][3][4]
Molecular Formula C₁₆H₁₄O₂[1][2][4]
Molecular Weight 238.28 g/mol [1][4][5]
IUPAC Name This compound[1][2]
Melting Point 134.5 - 137 °C[4][5]
Appearance Solid (form may vary)N/A
Topological Polar Surface Area 18.5 Ų[5]
XLogP3-AA 4.4[2][5]

Molecular Structure and Spectroscopic Profile

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. Understanding its spectral fingerprint is critical for reaction monitoring, quality control, and structural elucidation in complex matrices.

Caption: Chemical structure of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The methoxy protons (-OCH₃) will appear as a sharp singlet, typically in the 3.8-4.0 ppm range, integrating to 6 protons. The aromatic region will be more complex due to the coupling between adjacent protons on the anthracene core.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides information on all unique carbon environments. Key signals include those for the methoxy carbons (around 55-60 ppm) and the aromatic carbons (typically 110-150 ppm). The carbons directly attached to the oxygen atoms (C1, C4) will be shifted significantly downfield. Spectral data has been reported in the literature, providing an authoritative reference.[2][6]

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a prominent molecular ion (M⁺) peak corresponding to its molecular weight (m/z ≈ 238.10).[2] Common fragmentation patterns may involve the loss of methyl radicals (•CH₃) or formaldehyde (CH₂O) from the methoxy groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations from the aromatic rings and methyl groups, C=C stretching from the aromatic core, and strong C-O stretching bands characteristic of the aryl ether linkages.

Synthesis Pathway and Mechanistic Rationale

While multiple synthetic routes to anthracene derivatives exist, a common and reliable laboratory-scale approach for this compound involves the reduction of a commercially available precursor followed by etherification. This two-step process is chosen for its high efficiency and the accessibility of starting materials.

Proposed Synthesis Workflow:

G start Start: 1,4-Dihydroxyanthraquinone (Quinizarin) step1 Step 1: Reduction Reagent: Sodium Dithionite (Na₂S₂O₄) Solvent: Aqueous Base (e.g., NaOH) start->step1 Reduction of quinone intermediate Intermediate: 1,4-Dihydroxyanthracene (Leucoquinizarin) step1->intermediate Formation of hydroquinone step2 Step 2: Williamson Ether Synthesis Reagent: Dimethyl Sulfate ((CH₃)₂SO₄) Base: K₂CO₃ Solvent: Acetone intermediate->step2 Methylation product Product: this compound step2->product purification Workup & Purification (Extraction, Chromatography) product->purification end Final Product purification->end

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol:

PART A: Reduction of 1,4-Dihydroxyanthraquinone

  • System Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 1,4-dihydroxyanthraquinone (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

  • Deoxygenation: Purge the system with nitrogen for 15 minutes to prevent oxidation of the hydroquinone intermediate.

  • Reduction: While stirring vigorously, slowly add sodium dithionite (Na₂S₂O₄, approx. 2.5 eq) in portions. The deep color of the quinone should fade, indicating the formation of the 1,4-dihydroxyanthracene intermediate.

    • Causality: Sodium dithionite is a powerful yet gentle reducing agent suitable for converting quinones to hydroquinones in aqueous media. The basic conditions deprotonate the hydroxyl groups, increasing solubility and facilitating the reduction.

PART B: Etherification to this compound

  • Solvent Exchange: After reduction is complete, cool the mixture. The intermediate is often used directly. Add a suitable organic solvent like acetone.

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, >2.2 eq) to the mixture. This acts as a base to deprotonate the hydroxyl groups of the intermediate, forming the more nucleophilic phenoxide ions.

    • Causality: K₂CO₃ is a mild, inexpensive base that is easily removed by filtration. It is strong enough to deprotonate phenols but not so strong as to cause side reactions with the alkylating agent.

  • Methylation: Add dimethyl sulfate ((CH₃)₂SO₄, >2.2 eq) dropwise to the stirring suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting intermediate spot has disappeared.

  • Workup and Purification:

    • Cool the reaction mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via column chromatography on silica gel to yield pure this compound.

Reactivity, Applications, and Future Directions

The two methoxy groups at the C1 and C4 positions are strong electron-donating groups, which activate the anthracene core towards electrophilic aromatic substitution. This heightened reactivity makes this compound a valuable intermediate for synthesizing more complex, functionalized anthracene derivatives.

Potential Applications:

  • Organic Electronics: Anthracene derivatives are widely studied for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent sensors. The electron-rich nature of this compound makes it a potential building block for hole-transport materials or as a core for blue-emitting fluorophores.[7]

  • Medicinal Chemistry: The anthracene scaffold is present in several anticancer agents that function by intercalating with DNA. Functionalization of the this compound core could lead to the development of novel therapeutic agents or biological probes for DNA cleavage studies.

  • Materials Science: Its rigid, planar structure and fluorescent properties make it a candidate for incorporation into advanced polymers or as a component in mechanofluorochromic materials, which change their luminescent properties in response to mechanical stress.[7]

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Spectroscopic Data of 1,4-Dimethoxyanthracene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethoxyanthracene is a polycyclic aromatic hydrocarbon (PAH) derivative with potential applications in materials science and as a building block in organic synthesis. A thorough understanding of its molecular structure and electronic properties is crucial for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed picture of the molecule's constitution and electronic behavior. This guide offers an in-depth analysis of the spectroscopic data of this compound, providing field-proven insights into experimental choices and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation and electronic environment analysis.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring analyte signals. CDCl₃ is a common choice for non-polar to moderately polar aromatic compounds.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity, which is crucial for high resolution.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters for a routine ¹H NMR experiment on a 400 MHz spectrometer would include a 30-45° pulse angle, a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Apply phase correction and baseline correction to the spectrum. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

dot

Caption: Structure of this compound with proton numbering.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon framework.

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: Similar to ¹H NMR, proper tuning and shimming are essential.

  • Data Acquisition: A standard ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is used. Due to longer relaxation times for quaternary carbons, a smaller pulse angle (e.g., 30°) and a relaxation delay may be necessary for their reliable detection.

  • Data Processing: Fourier transformation, phasing, and baseline correction are performed as in ¹H NMR. Chemical shifts are referenced to the solvent peak or TMS.

The definitive ¹³C NMR data for this compound was reported by Gobert and Combrisson in 1976.[2][3] While the specific chemical shifts from the original publication are not detailed here, a predicted ¹³C NMR spectrum suggests signals for the methoxy carbons around 55-60 ppm and a series of signals for the aromatic carbons in the range of 100-150 ppm.[4] The carbons directly attached to the methoxy groups (C1 and C4) would be expected at lower field (higher ppm) due to the deshielding effect of the oxygen atoms, while the other aromatic carbons will have shifts influenced by their position in the anthracene ring system.

Carbon Atom Predicted ¹³C Chemical Shift (ppm) Environment
-OCH₃~56Methoxy
Aromatic CH100 - 130Aromatic
Aromatic C (quaternary)120 - 150Aromatic
C-O~150Aromatic (attached to oxygen)

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound.

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Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules. The absorption of specific frequencies of IR radiation corresponds to the stretching and bending of chemical bonds, providing a "fingerprint" of the functional groups present.

Experimental Protocol: FTIR Spectroscopy (Solid Sample)

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly used.

ATR Method:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum.

KBr Pellet Method:

  • Sample Preparation: Grind a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder in an agate mortar and pestle.

  • Pellet Formation: Press the mixture in a pellet die under high pressure to form a transparent pellet.

  • Spectrum Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

A vapor phase IR spectrum of this compound is available in the SpectraBase database.[3] The spectrum is expected to show characteristic peaks for:

  • Aromatic C-H stretch: Above 3000 cm⁻¹

  • Aliphatic C-H stretch (of -OCH₃): Just below 3000 cm⁻¹

  • C=C aromatic ring stretching: In the 1600-1450 cm⁻¹ region.

  • C-O-C asymmetric and symmetric stretching: Strong absorptions in the 1275-1000 cm⁻¹ region.

  • Out-of-plane C-H bending: In the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Aromatic C-H3100 - 3000Stretch
Aliphatic C-H (-OCH₃)2980 - 2850Stretch
Aromatic C=C1620 - 1450Ring Stretch
C-O (Aryl ether)1275 - 1200 (asymmetric)Stretch
C-O (Aryl ether)1075 - 1020 (symmetric)Stretch
Aromatic C-H900 - 675Out-of-plane bend

Table 2: Expected IR Absorption Bands for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals in aromatic systems) to higher energy orbitals (π* orbitals).

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a solvent that is transparent in the region of interest (typically 200-800 nm). For PAHs, solvents like cyclohexane, ethanol, or acetonitrile are common choices.[5]

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Baseline Correction: Record a baseline spectrum with a cuvette containing only the solvent.

  • Spectrum Acquisition: Record the absorption spectrum of the sample solution. The wavelengths of maximum absorbance (λmax) are the key data points.

The UV-Vis spectrum of anthracene exhibits characteristic fine structure. The introduction of two methoxy groups at the 1 and 4 positions is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands due to the electron-donating nature of the methoxy groups, which extends the conjugation of the π-electron system.[6][7] For comparison, 1,4-dimethoxybenzene has an absorption maximum at 291 nm. Given the extended conjugation of the anthracene core, the λmax values for this compound are expected to be significantly longer, likely in the 300-450 nm range.

dot

UV_Vis_Principle GroundState Ground State (π orbital) ExcitedState Excited State (π* orbital) GroundState->ExcitedState Electronic Transition Photon Absorption of UV-Vis Photon (hν)

Caption: Principle of UV-Vis absorption in aromatic compounds.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and UV-Vis techniques provides a comprehensive understanding of its molecular structure and electronic properties. While a complete set of experimentally verified data for all techniques is not fully available in the public domain, analysis of related compounds and theoretical predictions offer valuable insights. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize these spectroscopic methods in their work with this compound and related polycyclic aromatic compounds.

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Unveiling the Solid-State Architecture of 1,4-Dimethoxyanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Crystalline Structure

In the realm of materials science and pharmaceutical development, an in-depth understanding of the crystalline structure of a molecule is paramount. It is this three-dimensional arrangement of atoms in the solid state that dictates a compound's physical and chemical properties, including solubility, melting point, stability, and bioavailability. This guide provides a comprehensive technical overview of the crystal structure of 1,4-Dimethoxyanthracene, a derivative of the polycyclic aromatic hydrocarbon anthracene. Anthracene and its derivatives are of significant interest due to their applications in organic electronics, fluorescent probes, and as scaffolds in medicinal chemistry.[1] The introduction of methoxy groups at the 1 and 4 positions significantly influences the electronic properties and intermolecular interactions of the parent anthracene core, making the study of its crystal structure particularly insightful.

Experimental Determination of the Crystal Structure

The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. This technique relies on the interaction of X-rays with the electron clouds of the atoms in the crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional model of the electron density, and thus the atomic positions.

Synthesis and Crystallization of this compound

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis Protocol:

A reliable method for the synthesis of this compound proceeds from 1,4-dihydroxyanthraquinone. A detailed, multi-step synthesis is outlined below, adapted from established procedures for analogous compounds.

  • Reduction of 1,4-dihydroxyanthraquinone: A suspension of 1,4-dihydroxyanthraquinone in a suitable solvent (e.g., acetic acid) is treated with a reducing agent, such as zinc dust, under reflux to yield 1,4-dihydroxyanthracene.

  • Methylation: The resulting 1,4-dihydroxyanthracene is then methylated using a methylating agent like dimethyl sulfate in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone). The reaction mixture is typically stirred at room temperature or gentle heating to drive the reaction to completion.

  • Purification: The crude this compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Single Crystal Growth Protocol:

Obtaining crystals suitable for X-ray diffraction is often a matter of patient experimentation with various crystallization techniques. Slow evaporation from a saturated solution is a commonly successful method.

  • Solvent Selection: A suitable solvent is one in which the compound is moderately soluble. For this compound, a solvent system such as dichloromethane/hexane or toluene can be effective.

  • Preparation of a Saturated Solution: The purified this compound is dissolved in a minimal amount of the chosen solvent, with gentle warming if necessary, to create a saturated or near-saturated solution.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and the filtrate is placed in a clean vial, loosely covered to allow for the slow evaporation of the solvent.

  • Crystal Growth: The vial is left undisturbed in a vibration-free environment. Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute will exceed its solubility limit, and single crystals should begin to form.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

The process of determining a crystal structure from a single crystal involves a series of well-defined steps.

SCXRD Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B X-ray beam C Data Reduction & Integration B->C Diffraction Pattern D Structure Solution C->D Reflection Intensities E Structure Refinement D->E Initial Atomic Model F Validation & Analysis (CIF) E->F Refined Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal of this compound is carefully selected and mounted on a goniometer head. The crystal is then placed in a diffractometer where it is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector. These images are then processed to determine the positions and intensities of the diffraction spots. This information is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, precise crystal structure. The final structural data is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).[2]

Crystal Structure Analysis of this compound

The crystal structure of this compound has been determined and its crystallographic data is available in the Cambridge Structural Database under the deposition number CCDC 214887.[3][4]

Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound.

ParameterValue
CCDC Deposition Number214887
Empirical FormulaC₁₆H₁₄O₂
Formula Weight238.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.551(4)
b (Å)14.720(4)
c (Å)14.591(4)
α (°)90
β (°)90.60(3)
γ (°)90
Volume (ų)2910.4(14)
Z8
Calculated Density (g/cm³)1.352
Absorption Coeff. (mm⁻¹)0.100
F(000)1248

Data obtained from the Crystallographic Information File (CIF) for CCDC 214887.

Molecular Structure

Within the crystal, the this compound molecule adopts a largely planar conformation, as is characteristic of the rigid anthracene core. The two methoxy groups are situated at the 1 and 4 positions of one of the terminal benzene rings. The C-O bond lengths and the C-O-C bond angles of the methoxy groups are within the expected ranges for aryl methyl ethers.

Figure 2: Molecular structure of this compound.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a delicate balance of intermolecular forces. In the case of this compound, the packing is primarily driven by van der Waals interactions and potential weak C-H···π interactions. The planar anthracene cores are likely to arrange in a way that maximizes attractive π-π stacking interactions, a common feature in the crystal structures of polycyclic aromatic hydrocarbons. The presence of the methoxy groups can introduce additional, albeit weak, C-H···O hydrogen bonds, further influencing the overall packing motif. A detailed analysis of the crystal packing can reveal insights into the material's properties, such as its charge transport characteristics, which are crucial for applications in organic electronics.

Spectroscopic and Physicochemical Properties

Beyond the crystal structure, a comprehensive characterization of this compound involves various spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure in solution. The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the molecule's connectivity.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can also provide structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of specific functional groups. For this compound, characteristic peaks for C-H stretching of the aromatic rings and the methyl groups, as well as C-O stretching of the ether linkages, would be expected.

  • Physicochemical Properties: The melting point of this compound is reported to be in the range of 134.5-136.5 °C.[5] This relatively high melting point is indicative of the significant intermolecular forces present in the crystal lattice.

Applications and Future Directions

The detailed knowledge of the crystal structure of this compound provides a foundation for understanding its potential applications and for designing new materials with tailored properties.

  • Organic Electronics: The arrangement of the π-systems in the solid state is critical for charge transport. By understanding the crystal packing, researchers can better predict and engineer the performance of this compound-based materials in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

  • Drug Development: For pharmaceutical applications, the crystalline form of an active pharmaceutical ingredient (API) is of utmost importance. Different polymorphs (different crystal structures of the same compound) can have vastly different solubilities and bioavailabilities. The structural information presented here is a crucial first step in any potential development of this compound or its derivatives as therapeutic agents.

  • Materials Science: The ability to predict and control crystal packing is a central goal of crystal engineering. The structure of this compound serves as a valuable data point for developing and validating computational models that aim to predict the solid-state structures of organic molecules.

References

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Solubility of 1,4-Dimethoxyanthracene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the solubility characteristics of 1,4-dimethoxyanthracene in common organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, field-proven framework for scientists and drug development professionals. By leveraging established chemical principles and comparative data from the parent compound, anthracene, this guide offers a robust theoretical solubility profile. Critically, it provides a detailed, self-validating experimental protocol for the precise determination of solubility, empowering researchers to generate reliable data in their own laboratories. This guide is structured to bridge the gap between theoretical understanding and practical application, ensuring scientific integrity and operational success.

Introduction: The Challenge of Undocumented Solubility

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative with potential applications in materials science and as a building block in organic synthesis. Its core structure is the three-ring aromatic system of anthracene, functionalized with two methoxy groups at the 1 and 4 positions. These functional groups are known to modulate the electronic and physical properties of the parent aromatic system.

A significant challenge for researchers working with this compound is the current lack of documented quantitative solubility data in common organic solvents. Solubility is a fundamental physical property that dictates the design of reaction conditions, purification strategies (such as recrystallization), and formulation development. Without this critical information, process optimization is relegated to trial and error, leading to increased time and resource expenditure.

This guide aims to provide a comprehensive solution to this challenge. It will first establish a theoretical framework to predict the solubility of this compound by analyzing its molecular structure and comparing it to its well-characterized parent, anthracene. Subsequently, it will provide a detailed, step-by-step experimental protocol for the accurate determination of its solubility, enabling researchers to generate the specific data required for their work.

Physicochemical Properties and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The principle of "like dissolves like" is the cornerstone of solubility prediction; substances with similar polarities and intermolecular forces tend to be miscible.

2.1. Molecular Structure

This compound possesses a large, non-polar, and rigid aromatic core derived from anthracene. This core is hydrophobic and will dominate the molecule's interaction with non-polar solvents. The key structural modification is the presence of two methoxy (-OCH₃) groups. These ether groups introduce a degree of polarity and the potential for hydrogen bond acceptance (via the oxygen lone pairs) that is absent in anthracene.

2.2. Comparative Physicochemical Properties

A comparison of the physical properties of this compound with anthracene provides a basis for understanding their relative behaviors in solution.

PropertyThis compoundAnthracene
Molecular Formula C₁₆H₁₄O₂C₁₄H₁₀
Molecular Weight 238.28 g/mol 178.23 g/mol
Melting Point 137 °C215 °C
Structure Anthracene core with two -OCH₃ groupsFused three-ring aromatic system
Polarity Moderately polar due to ether groupsNon-polar

The introduction of the methoxy groups in this compound leads to a lower melting point compared to anthracene, which may suggest weaker crystal lattice forces and potentially a more favorable dissolution process.

Inferred Solubility Profile of this compound

By combining the known solubility of anthracene with the predicted effects of the methoxy groups, we can construct a qualitative but scientifically grounded solubility profile for this compound.

3.1. Known Solubility of Anthracene

Anthracene, as a non-polar hydrocarbon, is generally soluble in non-polar and some moderately polar organic solvents, and poorly soluble in highly polar solvents like water.

SolventPolarity (Relative)Anthracene Solubility (g/kg of solvent)
Hexane0.0093.7 g/kg
Toluene0.099Soluble
Benzene0.111Soluble
Diethyl Ether0.117Soluble
Chloroform0.259Soluble
Acetone0.355Soluble
Ethanol (19.5 °C)0.65419 g/kg[1]
Methanol (19.5 °C)0.76218 g/kg[1]

3.2. Predicted Influence of Methoxy Groups

The two methoxy groups on the anthracene core are expected to have the following effects on solubility:

  • Increased Polarity: The C-O-C ether linkage is polar, which will increase the overall polarity of the molecule compared to the purely non-polar anthracene. This should enhance its solubility in more polar solvents.

  • Hydrogen Bond Acceptance: The oxygen atoms can act as hydrogen bond acceptors, which could improve solubility in protic solvents like alcohols.

  • Disruption of π-stacking: The methoxy groups may sterically hinder the efficient π-stacking that is characteristic of planar aromatic molecules like anthracene. This disruption of intermolecular forces in the solid state can lead to a lower energy requirement for dissolution, thus favoring solubility.

3.3. Inferred Qualitative Solubility of this compound

Based on the analysis above, the following qualitative solubility profile for this compound is proposed.

SolventSolvent TypePredicted Solubility of this compoundRationale
Hexane, Cyclohexane Non-polar, AliphaticModerately Soluble The large non-polar anthracene core will drive solubility, but the polar methoxy groups may slightly reduce affinity compared to anthracene.
Toluene, Benzene Non-polar, AromaticHighly Soluble Excellent compatibility due to π-π interactions between the solvent and the aromatic core.
Dichloromethane, Chloroform HalogenatedHighly Soluble Good balance of polarity to interact with both the aromatic and methoxy components.
Diethyl Ether, Tetrahydrofuran (THF) EtherealHighly Soluble "Like dissolves like" principle applies strongly here due to the presence of ether functional groups in both solute and solvent.
Acetone, Ethyl Acetate Polar, AproticSoluble to Highly Soluble The polarity of these solvents should effectively solvate the this compound molecule. Expected to be more soluble than anthracene in these solvents.
Ethanol, Methanol Polar, ProticModerately to Highly Soluble The ability of the methoxy groups to act as hydrogen bond acceptors should enhance solubility compared to anthracene.
Water Highly Polar, ProticInsoluble Despite the polar groups, the large hydrophobic anthracene core will dominate, making it insoluble in water.

Experimental Protocol for Solubility Determination

Given the lack of published data, experimental determination is essential. The following protocol describes the equilibrium saturation method, a robust and reliable technique, with concentration analysis performed by UV-Vis spectroscopy. This method is self-validating as it ensures that a true equilibrium has been reached.

4.1. Principle

A supersaturated solution of this compound in the chosen solvent is prepared and allowed to equilibrate at a constant temperature. During equilibration, the excess solute precipitates, leaving a saturated solution. The concentration of the solute in the clear supernatant is then determined. UV-Vis spectroscopy is a suitable analytical technique due to the strong UV absorbance of the aromatic chromophore.

4.2. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or small flasks with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (0.2 μm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Analytical balance

4.3. Step-by-Step Methodology

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a small amount (e.g., 10 mg) of this compound and dissolve it in a 100 mL volumetric flask with the solvent of interest. This is your stock solution.

    • Perform a serial dilution of the stock solution to prepare a series of standards of known concentrations.

  • Generation of Calibration Curve:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound in that solvent.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law. The equation of this line is crucial for determining the concentration of the unknown samples.

  • Sample Preparation and Equilibration:

    • To several vials, add a known volume of the chosen solvent (e.g., 5 mL).

    • Add an excess amount of this compound to each vial to create a slurry. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours). To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration is constant.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a few hours at the same temperature to let the excess solid settle.

    • Carefully draw the clear supernatant using a syringe and immediately filter it through a 0.2 μm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample on the UV-Vis spectrophotometer at λ_max.

  • Calculation of Solubility:

    • Use the equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the saturated solution.

    • Express the solubility in desired units, such as g/L or mol/L.

4.4. Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis & Calculation A Prepare Stock Solution (Known Concentration) B Generate Calibration Curve (Absorbance vs. Concentration) A->B H Calculate Concentration (Using Calibration Curve) B->H Calibration Data C Add Excess Solute to Solvent (Create Slurry) D Equilibrate at Constant Temp (e.g., 24-48h with shaking) C->D E Filter Supernatant (Remove Undissolved Solid) D->E F Dilute Sample for Analysis E->F G Measure Absorbance (UV-Vis Spectrophotometer) F->G G->H I Determine Solubility (Account for Dilution) H->I

Caption: Workflow for experimental solubility determination.

Conclusion

References

  • Roy, L. E., Hernández, C. E., & Acree Jr, W. E. (n.d.). Solubility of Anthracene in Organic Nonelectrolyte Solvents. Comparison of Observed Versus Predicted Values Based Upon Mobile Order Theory: Polycyclic Aromatic Compounds. Taylor & Francis. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 26). Anthracene. Wikipedia. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, December 27). Anthracene. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Lin, S., & Liddell, C. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 68(10), 1779-1783. Retrieved from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Rowan University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Acree, Jr., W. E. (Ed.). (1995). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents. Journal of Physical and Chemical Reference Data, 43(2). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Photophysical Properties of 1,4-Dimethoxyanthracene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene, a fundamental polycyclic aromatic hydrocarbon, has long captured the attention of chemists and physicists due to its distinctive electronic structure and luminescent properties.[1] Its derivatives are at the forefront of materials science and biomedical research, serving as building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.[1][2] This guide focuses on a specific class of these compounds: 1,4-dimethoxyanthracene derivatives. The introduction of methoxy groups at the 1 and 4 positions of the anthracene core significantly modulates its electronic and, consequently, its photophysical properties.

As a Senior Application Scientist, this document is designed to provide you with an in-depth technical understanding of the photophysical characteristics of this compound derivatives. We will explore the theoretical underpinnings of their light-absorbing and emitting behavior, the practical methodologies for their characterization, and the implications of their unique properties for applications in research and drug development. While specific photophysical data for a wide range of this compound derivatives are not extensively available in public literature, this guide will leverage data from closely related and well-studied anthracene derivatives to provide expert insights into their expected behavior and characteristics.

I. The Core Photophysics of the Anthracene Chromophore

To appreciate the nuances of this compound derivatives, we must first understand the fundamental photophysical processes of the parent anthracene molecule. These processes can be elegantly visualized using a Jablonski diagram.[2][3][4]

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2 S₂ (Second Excited Singlet State) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways for a typical fluorophore like anthracene.

Upon absorption of a photon of appropriate energy, an electron is promoted from the ground state (S₀) to an excited singlet state (S₁ or S₂).[2] This process is extremely fast, occurring on the femtosecond timescale. From the excited state, the molecule can relax through several pathways:

  • Vibrational Relaxation and Internal Conversion: The molecule rapidly loses excess vibrational energy to its surroundings and can transition from a higher electronic state (like S₂) to a lower one (S₁) without emitting light.[4]

  • Fluorescence: The molecule can return to the ground state by emitting a photon. This radiative decay from the S₁ state is known as fluorescence and is the primary focus of this guide.[2]

  • Intersystem Crossing (ISC): The excited electron can undergo a spin-flip to enter a triplet state (T₁). From the triplet state, it can return to the ground state via phosphorescence (a much slower emission) or non-radiative decay.[2]

The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF) , which is the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state.

II. The Influence of 1,4-Dimethoxy Substitution

The introduction of two methoxy (-OCH₃) groups at the 1 and 4 positions of the anthracene ring has a profound impact on its photophysical properties. Methoxy groups are electron-donating, and their presence influences the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO).

Expected Effects of 1,4-Dimethoxy Substitution:

  • Bathochromic Shift (Red Shift): The electron-donating nature of the methoxy groups is expected to raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap. This will result in a bathochromic shift in both the absorption and emission spectra, meaning the molecule will absorb and emit light at longer wavelengths compared to unsubstituted anthracene.

  • Increased Quantum Yield: Generally, electron-donating groups can increase the radiative decay rate, potentially leading to a higher fluorescence quantum yield. However, the increased flexibility of the methoxy groups could also introduce non-radiative decay pathways, so the net effect on quantum yield can be complex and solvent-dependent.[5][6]

  • Solvatochromism: The methoxy groups increase the polarity of the anthracene derivative. This will likely lead to more pronounced solvatochromic effects, where the absorption and emission wavelengths are sensitive to the polarity of the solvent.[7]

III. Key Photophysical Properties and Their Characterization

A. Absorption and Emission Spectra

The absorption spectrum reveals the wavelengths of light a molecule absorbs to reach an excited state, while the emission spectrum shows the wavelengths of light emitted during fluorescence.

Experimental Protocol: Steady-State Absorption and Fluorescence Spectroscopy

  • Sample Preparation: Prepare dilute solutions of the this compound derivative in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol). Concentrations should be low enough to ensure absorbance values are below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorption Measurement: Use a UV-Vis spectrophotometer to record the absorption spectrum of each solution against a solvent blank. Identify the wavelength of maximum absorption (λabs,max).

  • Fluorescence Measurement: Use a spectrofluorometer to record the emission spectrum of each solution. The excitation wavelength should be set at or near the λabs,max. Record the wavelength of maximum emission (λem,max).

  • Data Analysis: Plot the absorption and emission spectra for each solvent. The difference between the λabs,max and λem,max is the Stokes shift.

B. Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a critical parameter for evaluating the efficiency of a fluorophore. The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a common and reliable approach.

Experimental Protocol: Relative Quantum Yield Determination

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample. For blue-emitting anthracenes, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or 9,10-diphenylanthracene in cyclohexane (ΦF ≈ 0.95) are suitable choices.

  • Absorbance Matching: Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra for all solutions of the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis: Integrate the area under the emission curves for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots will be proportional to the quantum yield. The quantum yield of the sample (Φx) can be calculated using the following equation:

    Φx = Φstd * (mx / mstd) * (ηx² / ηstd²)

    where Φ is the quantum yield, m is the slope of the integrated fluorescence intensity vs. absorbance plot, and η is the refractive index of the solvent. The subscripts 'x' and 'std' refer to the sample and the standard, respectively.

C. Fluorescence Lifetime (τF)

Fluorescence lifetime is another crucial parameter that provides insights into the excited-state dynamics. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.

Experimental Workflow: Time-Correlated Single Photon Counting (TCSPC)

TCSPC_Workflow cluster_workflow TCSPC Measurement Workflow Laser Pulsed Laser Source Sample Sample Laser->Sample Excitation Pulse TAC Time-to-Amplitude Converter (TAC) Laser->TAC Start Signal Detector Single-Photon Detector Sample->Detector Emitted Photon Detector->TAC Stop Signal MCA Multi-Channel Analyzer (MCA) TAC->MCA Time Difference Computer Data Analysis MCA->Computer Histogram

Caption: A simplified workflow for fluorescence lifetime measurement using Time-Correlated Single Photon Counting (TCSPC).

  • Instrumentation: A TCSPC setup consists of a high-repetition-rate pulsed laser source, a sample holder, a sensitive single-photon detector, and timing electronics (TAC and MCA).

  • Measurement: The sample is excited by the laser pulse. The time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal) is measured for millions of events.

  • Data Analysis: A histogram of these time differences is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential decay model to extract the fluorescence lifetime(s). For a simple, single-exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I₀ * exp(-t/τF)

    where I₀ is the initial intensity and τF is the fluorescence lifetime.

IV. Solvatochromism and the Lippert-Mataga Relationship

The sensitivity of a fluorophore's emission to solvent polarity is known as solvatochromism. This phenomenon can be harnessed for applications such as sensing the local polarity of a microenvironment. The Lippert-Mataga equation provides a theoretical framework for understanding solvatochromism.[7][8][9]

The Stokes shift (Δν) is related to the solvent polarity function (Δf) by the Lippert-Mataga equation:

Δν = νabs - νem = (2Δμ² / (hc a³)) * Δf + constant

where:

  • νabs and νem are the wavenumbers of absorption and emission maxima.

  • Δμ is the change in dipole moment between the excited and ground states.

  • h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius.

  • Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)] is the solvent polarity function, where ε is the dielectric constant and n is the refractive index of the solvent.

A plot of the Stokes shift (in wavenumbers) against the solvent polarity function (Δf) for a series of solvents should yield a straight line. The slope of this line is proportional to the square of the change in dipole moment upon excitation, providing valuable information about the electronic nature of the excited state. For this compound derivatives, a significant positive slope is expected, indicating a more polar excited state.

V. Fluorescence Quenching: Mechanisms and Implications

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[10][11][12] Understanding quenching mechanisms is crucial for designing robust fluorescent probes and interpreting experimental data.

Common Quenching Mechanisms:

  • Collisional (Dynamic) Quenching: The excited fluorophore collides with a quencher molecule in solution, leading to non-radiative de-excitation. This process is diffusion-controlled and is described by the Stern-Volmer equation.

  • Static Quenching: The fluorophore and quencher form a non-fluorescent complex in the ground state.

  • Förster Resonance Energy Transfer (FRET): Energy is transferred non-radiatively from an excited donor fluorophore to an acceptor chromophore in close proximity.

The presence of quenchers in a biological environment can significantly impact the performance of a fluorescent probe. Conversely, quenching can be exploited for sensing applications, where the binding of an analyte displaces a quencher and "turns on" the fluorescence.

VI. Applications in Drug Development and Biological Research

The unique photophysical properties of this compound derivatives make them promising candidates for a variety of applications in drug development and biological research.

  • Fluorescent Probes for Bioimaging: Their sensitivity to the local environment (solvatochromism) can be used to probe the polarity of different cellular compartments or to monitor changes in protein conformation.[13][14]

  • Drug Delivery Vehicles: By incorporating these fluorophores into drug delivery systems, their fluorescence can be used to track the biodistribution and release of therapeutic agents in real-time.[15]

  • Biosensors: Derivatives can be designed to exhibit a change in their fluorescence properties (intensity, wavelength, or lifetime) upon binding to a specific biological target, such as an enzyme or a nucleic acid sequence.[16]

VII. Summary of Expected Photophysical Properties

The following table summarizes the anticipated photophysical properties of this compound derivatives based on the behavior of analogous substituted anthracenes. It is important to note that these are expected trends and actual values will vary depending on the specific derivative and the solvent.

PropertyExpected Characteristic for this compound Derivatives
Absorption Maxima (λabs,max) Bathochromically shifted compared to anthracene, likely in the near-UV to blue region of the spectrum.
Emission Maxima (λem,max) Bathochromically shifted, with fluorescence typically in the blue to green region.
Stokes Shift Moderate to large, and sensitive to solvent polarity.
Fluorescence Quantum Yield (ΦF) Potentially high, but can be influenced by solvent and other substituents.
Fluorescence Lifetime (τF) Typically in the nanosecond range (e.g., 2-10 ns), similar to other fluorescent anthracene derivatives.[17]
Solvatochromism Significant positive solvatochromism is expected, with red-shifted emission in more polar solvents.

VIII. Conclusion

This compound derivatives represent a promising class of fluorophores with tunable photophysical properties. By understanding the fundamental principles of their light-matter interactions and the influence of their chemical structure and environment, researchers can effectively harness their potential in a wide range of applications, from fundamental biological studies to the development of novel diagnostic and therapeutic tools. This guide provides a solid foundation for the exploration and application of these versatile molecules, emphasizing the importance of rigorous experimental characterization and a thorough understanding of their photophysical behavior.

References

  • Gotor, R., et al. (2023). Photophysical Properties of Anthracene Derivatives. MDPI. [Link]

  • Khan, M., et al. (2021). Mechanofluorochromic Properties of 1,4-Diphenylanthracene Derivatives with Hypsochromic Shift. National Institutes of Health. [Link]

  • Liu, M., et al. (2017). Lippert–Mataga solvatochromism plot of dyes 1 (A), 2 (B) and 3 (C) in different solvents. ResearchGate. [Link]

  • Kim, J., et al. (2018). Synthesis of 1,4‐Dihydropyridines and Their Fluorescence Properties. ResearchGate. [Link]

  • Liu, W., et al. (2019). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. PubMed. [Link]

  • Patterson, K., et al. (2022). Fluorescence Quenching of Xanthene Dyes during Amide Bond Formation Using DMTMM. ACS Publications. [Link]

  • Aupič, J., et al. (2022). Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides. National Institutes of Health. [Link]

  • Airinei, A., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Digest Journal of Nanomaterials and Biostructures. [Link]

  • Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing. [Link]

  • Whited, M. T., et al. (2014). Effect of Alkyl- vs Alkoxy-Arene Substituents on the Deactivation Processes and Fluorescence Quantum Yields of Exciplexes. National Institutes of Health. [Link]

  • Whited, M. T., et al. (2014). Effect of Alkyl- vs Alkoxy-Arene Substituents on the Deactivation Processes and Fluorescence Quantum Yields of Exciplexes. ACS Publications. [Link]

  • Varghese, A. M., et al. (2022). Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. MDPI. [Link]

  • Patterson, K., et al. (2022). Fluorescence Quenching of Xanthene Dyes during Amide Bond Formation using DMTMM. ResearchGate. [Link]

  • Jiao, L., et al. (2013). Anthracene Derivative Covalently Immobilized on Sensing Membrane as a Fluorescent Carrier for Water Assay. Acta Chimica Slovenica. [Link]

  • Keller, S., et al. (2017). Jablonski diagram showing E 00 energies of 1 MLCT, 3 MLCT, LLCT,... ResearchGate. [Link]

  • Mochida, K., et al. (2018). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI. [Link]

  • da Silva, A. C., et al. (2020). Recent advances in the syntheses of anthracene derivatives. National Institutes of Health. [Link]

  • Khan, M., et al. (2021). Fluorescence spectra of 1,4-diphenylanthracene derivatives (pristine... ResearchGate. [Link]

  • Bacalum, M., et al. (2013). Lippert-Mataga plot where all the solvents (including alcohols) have... ResearchGate. [Link]

  • Davidson, M. W. (2017). Fluorescence - Jablonski Energy Diagram - Interactive Java Tutorial. Florida State University. [Link]

  • Toussaint, A., et al. (2022). An open and shut case? Chemistry to control xanthene dyes. National Institutes of Health. [Link]

  • Kowalczyk, M., et al. (2021). High-Efficiency Light Emitters: 10-(Diphenylphosphoryl)-anthracenes from One-Pot Synthesis Including C–O–P to C–P(═O) Rearrangement. ACS Publications. [Link]

  • LibreTexts. (2023). Jablonski diagram. Chemistry LibreTexts. [Link]

  • Mishra, A., et al. (2014). Lippert-Mataga equation:. The Royal Society of Chemistry. [Link]

  • Jäschke, A., et al. (2015). Anthracene-BODIPY Dyads as Fluorescent Sensors for Biocatalytic Diels-Alder Reactions. ResearchGate. [Link]

  • MacDonald, A. M. (2017). investigating the photophysical dynamics of anthracene and acridine derivatives using time-resolved spectroscopy. University of Rhode Island. [Link]

  • All in All Chemistry. (2023). Jablonski diagram| Photochemistry| |Fluorescence |Phosphorescence | Inter System Crossing | IC. YouTube. [Link]

  • Waggoner, A., et al. (2013). Environment Sensing Merocyanine Dyes for Live Cell Imaging Applications. National Institutes of Health. [Link]

  • Airinei, A., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. ResearchGate. [Link]

  • Gotor, R., et al. (2023). Photophysical Properties of Anthracene Derivatives. ResearchGate. [Link]

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Theoretical calculations of 1,4-Dimethoxyanthracene electronic structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Calculation of 1,4-Dimethoxyanthracene's Electronic Structure

Authored by: A Senior Application Scientist

Foreword: From Structure to Function in Drug Discovery

In the landscape of modern drug development and materials science, the ability to predict molecular behavior before a single gram is synthesized is not merely an advantage; it is a necessity. Molecules like this compound, a derivative of the well-studied polycyclic aromatic hydrocarbon anthracene, present a fascinating scaffold. The parent anthracene framework is known for its unique photophysical properties, making it a cornerstone for organic light-emitting diodes (OLEDs) and fluorescent probes.[1] The addition of electron-donating methoxy groups at the 1 and 4 positions fundamentally alters the electronic landscape, fine-tuning its properties and opening new avenues for application, including potential roles in medicinal chemistry as bioactive molecules or photosensitizers.[2]

Understanding the electronic structure of this compound is paramount. It governs the molecule's stability, its reactivity, how it absorbs and emits light, and crucially, how it interacts with biological targets. This guide provides a comprehensive walkthrough of the theoretical framework and computational workflow used to elucidate these properties. We will leverage the power of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), methodologies that have become indispensable for providing detailed insights into orbital energies, charge distributions, and excited-state properties.[1][2][3] This document is designed for researchers, computational chemists, and drug development professionals seeking to apply these powerful predictive tools to accelerate their discovery pipelines.

Foundational Concepts: The Language of Molecular Orbitals

Before embarking on the computational workflow, it is essential to grasp the core theoretical concepts that allow us to model molecular behavior. The entire framework rests on solving the Schrödinger equation, but for a multi-electron system like this compound, exact solutions are impossible. We therefore rely on a series of robust approximations.

The Born-Oppenheimer Approximation

This principle is the bedrock of quantum chemistry. It posits that because the mass of atomic nuclei is significantly greater than that of electrons, their motions can be decoupled.[4] We can, therefore, calculate the electronic structure for a fixed nuclear geometry, treating the nuclei as stationary points. This simplifies the complex molecular Schrödinger equation into a more manageable electronic Schrödinger equation.[4]

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that can extend over the entire molecule.[5] The most critical of these are the "frontier" orbitals:

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the molecule's ability to donate an electron and is often associated with sites of oxidation.[6]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. It represents the molecule's ability to accept an electron and is a key indicator of electrophilic sites.[6]

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor. A large gap implies high kinetic stability and low chemical reactivity, as it costs more energy to excite an electron.[6] Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized.[6][7] This gap is also fundamental to a molecule's optical properties, as the lowest-energy electronic transition is typically the excitation of an electron from the HOMO to the LUMO.[6]

Molecular Electrostatic Potential (ESP)

The ESP is a three-dimensional map of the electrostatic potential surrounding a molecule.[1] It allows for the visualization of the charge distribution and is an invaluable tool for predicting reactivity. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.[1][8] For drug design, the ESP map is crucial for understanding potential non-covalent interactions like hydrogen bonding with a receptor active site.[9]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a standard and reliable workflow for calculating the electronic structure of this compound using a quantum chemistry software package like Gaussian.[3][10]

Diagram of the Computational Workflow

G cluster_prep Preparation cluster_ground_state Ground-State Calculations (DFT) cluster_excited_state Excited-State Calculations (TD-DFT) mol_build 1. Build Initial 3D Structure (e.g., GaussView, Avogadro) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc elec_analysis 4. Electronic Property Analysis (HOMO, LUMO, ESP) freq_calc->elec_analysis td_dft 5. TD-DFT Calculation (e.g., CAM-B3LYP/6-311+G(d)) freq_calc->td_dft spec_analysis 6. Spectral Analysis (UV-Vis Spectrum Prediction) td_dft->spec_analysis

Caption: A standard workflow for computational analysis of molecular electronic structure.

Step 1: Geometry Optimization

The first and most critical step is to find the most stable three-dimensional arrangement of the atoms—the global energy minimum. All subsequent electronic properties are calculated from this optimized structure.

  • Protocol:

    • Construct an initial 3D structure of this compound using a molecular builder (e.g., GaussView).

    • Set up the calculation using a DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-311+G(d) basis set.[8] The B3LYP functional provides a good balance of accuracy and computational cost, while the 6-311+G(d) basis set is robust, including diffuse functions (+) for accurately describing lone pairs (on the oxygen atoms) and polarization functions (d) for non-hydrogen atoms.

    • Run the optimization calculation. The software will iteratively adjust bond lengths, angles, and dihedrals to minimize the molecule's total energy.

    • Self-Validation: Following optimization, perform a frequency calculation at the same level of theory.[1][11] The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

Step 2: Ground-State Property Analysis

Using the output from the validated geometry optimization, we can now analyze the ground-state electronic properties.

  • Protocol:

    • Frontier Orbitals: Extract the energies of the HOMO and LUMO from the output file. The energy gap is calculated as ΔE = ELUMO - EHOMO.

    • Visualization: Use a visualization program (e.g., GaussView, VMD) to generate isosurface plots of the HOMO and LUMO.[10][12] This visual representation is crucial to understand where these orbitals are localized on the molecule.

    • ESP Map: Generate the molecular electrostatic potential surface. This maps the calculated ESP onto the molecule's electron density surface, providing an intuitive view of the charge distribution.[1]

Step 3: Excited-State and Spectral Analysis (TD-DFT)

To understand how the molecule interacts with light, we must investigate its excited states. TD-DFT is the method of choice for predicting the UV-Vis absorption spectrum.

  • Protocol:

    • Using the optimized ground-state geometry, set up a TD-DFT calculation.

    • Functional Choice: For predicting electronic spectra, especially in molecules that may have charge-transfer character, a long-range corrected functional like CAM-B3LYP is often recommended over B3LYP.[1]

    • Specify the number of excited states to calculate (e.g., nstates=20) to ensure the main transitions in the visible and near-UV regions are captured.

    • The output will provide a list of vertical excitation energies (in eV or nm), their corresponding oscillator strengths (a measure of transition probability or peak intensity), and the primary MOs involved in each transition.

Analysis and Interpretation for this compound

Based on the established principles of physical organic chemistry and computational studies on similar anthracene derivatives, we can predict the outcome of our calculations.[3][11]

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO of anthracene are π-orbitals distributed across the aromatic rings. The introduction of electron-donating methoxy groups is expected to significantly perturb this picture. The oxygen lone pairs will mix with the anthracene π-system, primarily raising the energy of the HOMO. This leads to a reduction of the HOMO-LUMO gap compared to unsubstituted anthracene, suggesting increased reactivity and a red-shift (bathochromic shift) in its absorption spectrum.[3][13]

The HOMO is expected to show significant density on the methoxy-substituted ring and the oxygen atoms, identifying these as the most probable sites for initial oxidation. The LUMO will likely remain distributed over the core anthracene framework.

Diagram of FMO Electronic Transition

FMO cluster_orbitals Molecular Orbitals cluster_energy LUMO LUMO (Lowest Unoccupied) HOMO HOMO (Highest Occupied) HOMO->LUMO   ΔE = hν   (Electronic   Excitation) E_high Higher Energy E_low Lower Energy

Caption: An electronic transition from the HOMO to the LUMO upon absorption of a photon.

Quantitative Descriptors

From the calculated orbital energies, we can derive key quantitative metrics that describe the molecule's chemical reactivity and stability.

ParameterFormulaInterpretationPredicted Value for this compound
HOMO Energy EHOMOCorrelates with Ionization Potential (IP ≈ -EHOMO)Relatively High (e.g., -5.5 eV)
LUMO Energy ELUMOCorrelates with Electron Affinity (EA ≈ -ELUMO)Relatively Low (e.g., -1.5 eV)
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stabilityModerately Small (e.g., 4.0 eV)
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron distributionModerate (e.g., 2.0 eV)
Electronegativity (χ) -(EHOMO + ELUMO) / 2Ability to attract electronsModerate (e.g., 3.5 eV)

Note: Values are illustrative examples based on typical DFT results for similar molecules.[6][7]

Molecular Electrostatic Potential (ESP)

The ESP map for this compound will highlight the electron-rich character of the molecule. The most negative potential (red) is expected to be localized around the two oxygen atoms of the methoxy groups, making them primary sites for hydrogen bond acceptance and interaction with electrophiles. The aromatic π-cloud will also show a negative potential, while the hydrogen atoms of the methyl groups and the aromatic rings will exhibit positive potential (blue). This map is invaluable for predicting intermolecular interactions in a biological context.

Predicted UV-Vis Spectrum

The TD-DFT calculation will predict the electronic absorption spectrum. For anthracene derivatives, the primary absorptions are due to π → π* transitions.[14] Due to the electron-donating methoxy groups extending the conjugated system, the main absorption peaks for this compound are expected to be red-shifted compared to parent anthracene.

TransitionCalculated λ (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S1~390-420High (> 0.1)HOMO → LUMO
S0 → S2~360-380ModerateHOMO-1 → LUMO
S0 → S3~280-300Very HighHOMO → LUMO+1, etc.

Note: Values are hypothetical but represent a typical TD-DFT output for this class of molecule.[1][11]

Implications for Drug Development and Materials Science

The theoretical data generated through this workflow provides actionable intelligence:

  • For Drug Development: The ESP map and HOMO localization identify sites prone to metabolic attack (e.g., oxidation by Cytochrome P450 enzymes) and key regions for receptor binding via hydrogen bonds or other electrostatic interactions.[15] The HOMO-LUMO gap can correlate with the molecule's potential as a photosensitizer in photodynamic therapy.

  • For Materials Science: The HOMO-LUMO gap is a primary determinant of the color and charge-transport properties of an organic material.[11] A well-tuned gap is essential for creating efficient OLEDs. The predicted absorption spectrum guides the design of molecules for specific applications, such as organic photovoltaics or fluorescent sensors.[16]

Conclusion

The theoretical calculation of this compound's electronic structure is a powerful, predictive endeavor that bridges fundamental quantum mechanics with tangible applications. By systematically employing DFT and TD-DFT, researchers can obtain a detailed portrait of the molecule's frontier orbitals, reactivity descriptors, and spectral properties. This in-depth understanding provides a rational, cost-effective foundation for hypothesis-driven design, accelerating the development of novel therapeutics and advanced organic materials.

References

  • Li, C., Duan, R., Wang, Y., & Liu, Y. (2024). Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations. Molecules, 29(12), 2829. Available from: [Link]

  • Zhang, J., Zhang, H., Wu, Y., Zhang, J., & Zhang, D. (2018). Theoretical investigation of the effects of various substituents on the large energy gap between triplet excited-states of anthracene. RSC Advances, 8(50), 28581-28588. Available from: [Link]

  • ResearchGate. (2023). DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms. Available from: [Link]

  • Al-Otaibi, J. S. (2014). Density Functional and Semiempirical Investigations for Substituted Anthracene Molecules. (Master's thesis). Available from: [Link]

  • Kukhta, A. V., Kukhta, I. N., Kukhta, N. A., Neyra, O. L., & Meza, E. (2008). DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms. Journal of Physics B: Atomic, Molecular and Optical Physics, 41(20), 205701. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]

  • Jhaa, G. (2023, January 2). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 ||. YouTube. Available from: [Link]

  • MDPI. (2024). Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations. Available from: [Link]

  • Rajkumar, B. J. M., et al. (2015). DFT and SERS Study of Adsorption of 1,4-Dimethoxy-2-nitro-3-methylanthracene-9,10-dione onto Silver Nanoparticles. Journal of Nanomaterials. Available from: [Link]

  • ResearchGate. (n.d.). Transitions between HOMO–LUMO orbitals of anthracene and silyl.... Available from: [Link]

  • Rinke, P., et al. (2022). Modeling the electronic structure of organic materials: A solid-state physicist's perspective. arXiv. Available from: [Link]

  • Rao, D. J., et al. (2021). Structure, Spectral Features, Bioactivity and Light Harvesting Properties of Methyl and Dimethyl Anthracene: Experimental and First Principle Studies. Polycyclic Aromatic Compounds, 42(5), 2215-2234. Available from: [Link]

  • Al-Mokaram, A. M., et al. (2023). Synthesis, spectroscopic studies and computational modelling of anthracene-bis-N-acetylglyoxylic amide derivative for anion recognition. RSC Advances, 13(28), 19183-19191. Available from: [Link]

  • Wang, Y., et al. (2014). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. PLoS ONE, 9(4), e95189. Available from: [Link]

  • International Research Journal of Education and Technology. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available from: [Link]

  • Open Ukrainian Citation Index. (2024). Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations. Available from: [Link]

  • Pyta, K., et al. (2020). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Pharmaceutics, 12(11), 1113. Available from: [Link]

  • Miller, B. (n.d.). Welcome to My Computational Chemistry Website.
  • Leah4sci. (2021, March 16). HOMO and LUMO Molecular Orbitals for Conjugated Systems. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). HOMO and LUMO orbital plots of 1–4 based on time‐dependent density.... Available from: [Link]

  • Katerinopoulou, A., et al. (2023). Photophysical Properties of Anthracene Derivatives. Applied Sciences, 13(12), 7083. Available from: [Link]

  • ResearchGate. (2018). Theoretical Investigation of the Structural and Spectroscopic Properties of Anthracene Dimers. Available from: [Link]

  • Siddamurthi, S., et al. (2023). Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. Journal of King Saud University - Science, 35(3), 102559. Available from: [Link]

Sources

An In-Depth Technical Guide to 1,4-Dimethoxyanthracene: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-dimethoxyanthracene, a significant polycyclic aromatic hydrocarbon. The narrative traces its historical lineage from the initial synthesis of its precursors to modern preparative methodologies. Key synthetic pathways, including the methylation of 1,4-dihydroxyanthracene and the reduction of 1,4-dimethoxyanthraquinone, are detailed with mechanistic insights. This guide serves as an in-depth resource, consolidating foundational knowledge with contemporary applications for professionals in chemical research and drug development.

Introduction: The Anthracene Framework

Anthracene, a solid polycyclic aromatic hydrocarbon composed of three linearly fused benzene rings, has been a cornerstone in the development of organic chemistry and material science.[1] Its derivatives are integral to the synthesis of dyes, pigments, and advanced electronic materials.[2][3] Among the vast family of anthracene compounds, this compound holds particular interest due to the electronic influence of its methoxy groups, which modulate the reactivity and photophysical properties of the anthracene core. This guide delves into the discovery, history, and synthetic methodologies of this specific derivative.

Historical Context and Discovery

The direct historical account of the first synthesis of this compound is not prominently documented in singular, easily accessible sources. Its discovery is intrinsically linked to the broader exploration of anthracene chemistry in the late 19th and early 20th centuries. Early investigations focused on the functionalization of the anthracene skeleton, with significant efforts directed towards understanding the chemistry of hydroxyanthraquinones, which serve as key precursors.

The journey to this compound likely began with the well-established chemistry of 1,4-dihydroxyanthraquinone, also known as quinizarin. Quinizarin itself is a derivative of anthraquinone, a compound first synthesized in 1868.[4] The synthesis of quinizarin from phthalic anhydride and hydroquinone or p-chlorophenol laid the groundwork for accessing 1,4-disubstituted anthracene derivatives.[1][5]

The logical synthetic pathway to this compound would have involved two key transformations from these early starting materials: the reduction of the anthraquinone core to an anthracene, and the etherification of the hydroxyl groups to methoxy groups. While a specific "discovery" paper for this compound is not readily apparent in modern databases, its preparation would have been a natural extension of the established methylation and reduction reactions of the era. The Beilstein Handbook of Organic Chemistry, a comprehensive repository of organic compounds, would historically have been the primary source to cite the first preparation.[6][7]

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The most common and logical approaches involve the modification of a pre-existing anthracene or anthraquinone core.

Pathway I: From 1,4-Dihydroxyanthraquinone

This is a conceptually straightforward, two-step process that leverages the commercially available 1,4-dihydroxyanthraquinone (quinizarin).

Step 1: Methylation of 1,4-Dihydroxyanthraquinone

The first step involves the etherification of the hydroxyl groups to form 1,4-dimethoxyanthraquinone. This is typically achieved using a methylating agent in the presence of a base. Dimethyl sulfate is a common and effective methylating agent for this transformation.[8]

  • Causality of Experimental Choices: The choice of a strong methylating agent like dimethyl sulfate is crucial for ensuring complete etherification of the phenolic hydroxyl groups. The base, typically a carbonate or hydroxide, is necessary to deprotonate the hydroxyl groups, forming the more nucleophilic phenoxide ions, which then readily attack the electrophilic methyl groups of the dimethyl sulfate.

Step 2: Reduction of 1,4-Dimethoxyanthraquinone

The second step is the reduction of the quinone carbonyl groups to restore the aromatic anthracene core. Several reducing agents can be employed for this purpose. A common laboratory-scale method involves reduction with sodium borohydride followed by a dehydration step, or more traditionally, with zinc dust in a suitable solvent.

  • Self-Validating System: The progress of the reduction can be monitored by a distinct color change, as the yellow color of the anthraquinone disappears upon formation of the anthracene. Further validation is achieved through spectroscopic analysis (NMR, IR) and melting point determination of the final product.

Synthesis_Pathway_I Quinizarin 1,4-Dihydroxyanthraquinone DMAQ 1,4-Dimethoxyanthraquinone Quinizarin->DMAQ Methylation (e.g., (CH₃)₂SO₄, Base) DMA This compound DMAQ->DMA Reduction (e.g., NaBH₄ then H⁺, or Zn)

Caption: Synthetic pathway from 1,4-dihydroxyanthraquinone.

Pathway II: Diels-Alder Approach

A more convergent and elegant approach to the anthracene core involves the Diels-Alder reaction, a powerful tool for the formation of six-membered rings.[9] In this strategy, a suitably substituted diene and dienophile react to form the central ring of the anthracene system.

While not a direct synthesis of this compound itself in one step, this methodology is fundamental to creating the substituted anthracene framework. For instance, a substituted butadiene could react with a naphthoquinone derivative. Subsequent aromatization would yield the anthracene skeleton. The methoxy groups could be introduced either on the starting materials or after the formation of the anthracene core.

Diels_Alder_Pathway Diene Substituted 1,3-Butadiene Adduct Diels-Alder Adduct Diene->Adduct Dienophile Substituted Naphthoquinone Dienophile->Adduct Anthracene_Derivative Substituted Anthracene Adduct->Anthracene_Derivative Aromatization

Sources

The Strategic Utility of 1,4-Dimethoxyanthracene in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-dimethoxyanthracene, a versatile yet underutilized precursor in organic synthesis. We will delve into its synthesis, explore its nuanced reactivity in cycloaddition reactions, and showcase its strategic application in the construction of complex molecular architectures. This document is intended to serve as a practical resource for researchers seeking to leverage the unique properties of this compound in their synthetic endeavors.

Introduction: The Anthracene Core and the Influence of Methoxy Substituents

Anthracene, a linearly fused polycyclic aromatic hydrocarbon, has long captured the interest of organic chemists due to its unique electronic properties and reactivity.[1] The central ring of the anthracene core readily participates as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[2] This reactivity provides a powerful tool for the construction of complex, three-dimensional molecular frameworks.

The strategic placement of substituents on the anthracene skeleton can profoundly influence its reactivity and selectivity. The introduction of electron-donating methoxy groups at the 1 and 4 positions, affording this compound, significantly alters the electronic landscape of the molecule. These substituents enhance the electron density of the terminal aromatic ring, influencing the regioselectivity of cycloaddition reactions and providing a handle for further functionalization. This guide will illuminate the practical implications of these structural modifications for the synthetic chemist.

Synthesis of this compound: A Reliable Two-Step Approach

A robust and scalable synthesis of this compound is crucial for its utilization as a synthetic precursor. A reliable two-step procedure starting from the commercially available 1,4-dihydroxyanthraquinone (quinizarin) is outlined below.

Step 1: Methylation of 1,4-Dihydroxyanthraquinone

The first step involves the exhaustive methylation of the phenolic hydroxyl groups of quinizarin. While various alkylating agents can be employed, dimethyl sulfate in the presence of a suitable base is a common and effective choice.

Experimental Protocol: Synthesis of 1,4-Dimethoxyanthraquinone

Materials:

  • 1,4-Dihydroxyanthraquinone (Quinizarin)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Anhydrous Acetone

  • Dichloromethane

  • Methanol

  • Deionized Water

Procedure:

  • To a stirred suspension of 1,4-dihydroxyanthraquinone (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous acetone, add dimethyl sulfate (2.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Recrystallize the crude product from a mixture of dichloromethane and methanol to afford pure 1,4-dimethoxyanthraquinone as a yellow crystalline solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous acetone and potassium carbonate is critical to prevent the hydrolysis of dimethyl sulfate and to ensure efficient methylation.

  • Excess Base and Alkylating Agent: An excess of both potassium carbonate and dimethyl sulfate is used to drive the reaction to completion and ensure the exhaustive methylation of both hydroxyl groups.

  • Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

Step 2: Reduction of 1,4-Dimethoxyanthraquinone to this compound

The second step is the reduction of the central quinone moiety to the corresponding aromatic anthracene. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[3] An alternative, more classical approach involves reduction with tin in acidic media.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,4-Dimethoxyanthraquinone

  • Sodium Borohydride (NaBH₄)

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Dissolve 1,4-dimethoxyanthraquinone (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and add sodium borohydride (4.0 eq) portion-wise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound as a crystalline solid.

Causality Behind Experimental Choices:

  • Portion-wise Addition of NaBH₄: The reduction is exothermic, and portion-wise addition of the reducing agent helps to control the reaction temperature.

  • Stepwise Reduction: Sodium borohydride typically reduces the ketone to a secondary alcohol.[3] The subsequent dehydration and aromatization to the anthracene core can be facilitated by the workup conditions or may require additional steps depending on the specific substrate and reaction conditions.

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Reduction Quinizarin 1,4-Dihydroxyanthraquinone DMAQ 1,4-Dimethoxyanthraquinone Quinizarin->DMAQ (CH₃)₂SO₄, K₂CO₃ Acetone, Reflux DMA This compound DMAQ->DMA NaBH₄ Ethanol

Caption: Synthetic pathway to this compound.

The Diels-Alder Reaction: A Gateway to Molecular Complexity

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of six-membered rings.[3] this compound serves as an electron-rich diene in these transformations.

General Principles and the Influence of Methoxy Groups

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile.[5] The methoxy groups at the 1 and 4 positions of this compound are electron-donating, which can influence the reactivity of the anthracene core. While the central ring of anthracene is generally the most reactive diene, the presence of electron-donating groups on a terminal ring can, in some cases, lead to unusual regioselectivity, favoring cycloaddition at the substituted ring.[6] However, for many common dienophiles, the reaction still proceeds at the central 9,10-positions.

Caption: General scheme of the Diels-Alder reaction.

Reaction with Maleic Anhydride: A Study in Stereoselectivity

The reaction of this compound with maleic anhydride is a classic example of a Diels-Alder cycloaddition. A key consideration in this reaction is the stereoselectivity, which can lead to the formation of syn and anti diastereomers. Research has shown that for this compound, a slight anti-preference is observed.[7]

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

Materials:

  • This compound

  • Maleic Anhydride

  • Xylene (or other high-boiling solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and maleic anhydride (1.1 eq) in xylene.[6]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the reactants by TLC.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold xylene or an alternative solvent like ethyl acetate.[8]

  • The product can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • High-Boiling Solvent: The use of xylene allows the reaction to be conducted at a high temperature, which is often necessary to overcome the activation energy of the Diels-Alder reaction with the relatively stable aromatic anthracene core.

  • Excess Dienophile: A slight excess of maleic anhydride is used to ensure complete consumption of the this compound.

Versatility with Other Dienophiles

The utility of this compound extends to a variety of other dienophiles, showcasing its versatility as a synthetic precursor.

DienophileReaction ConditionsProduct Type
N-Phenylmaleimide Toluene, refluxsyn and anti cycloadducts[7]
Dimethyl Acetylenedicarboxylate (DMAD) Benzene, refluxDibenzobarrelene derivative

Reaction with N-Phenylmaleimide: Similar to maleic anhydride, N-phenylmaleimide reacts with this compound to yield the corresponding Diels-Alder adducts. The reaction conditions are comparable, typically involving reflux in a high-boiling solvent.

Reaction with Acetylenic Dienophiles: Dienophiles containing a carbon-carbon triple bond, such as dimethyl acetylenedicarboxylate (DMAD), also undergo cycloaddition with this compound. The resulting cycloadduct initially contains a double bond within the newly formed six-membered ring, leading to a dibenzobarrelene derivative.

Application in the Synthesis of Triptycene Derivatives

One of the most significant applications of anthracene-based Diels-Alder adducts is in the synthesis of triptycenes. Triptycenes are rigid, three-dimensional molecules with a propeller-like shape, which imparts unique physical and chemical properties. The cycloadducts derived from this compound can be aromatized to form substituted triptycene scaffolds, which are valuable building blocks in materials science and supramolecular chemistry.

Triptycene_Synthesis DMA_Adduct This compound Diels-Alder Adduct Triptycene Substituted Triptycene DMA_Adduct->Triptycene Aromatization

Caption: Triptycene synthesis from a Diels-Alder adduct.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its straightforward preparation from readily available starting materials, coupled with its nuanced reactivity in Diels-Alder cycloadditions, makes it an attractive building block for the construction of complex molecular architectures. The electron-donating methoxy groups not only influence the stereochemical outcome of these reactions but also provide sites for further synthetic transformations. This guide has provided a foundational understanding and practical protocols to encourage the broader application of this compound in academic and industrial research settings.

References

  • Khan, R., Ningombam, A., Singh, K. B., & Singh, M. D. (2012). Synthesis, Isolation, and Characterization of Diels—Alder Adducts Between 1,4-Dialkoxyanthracenes and Maleic Anhydride.
  • Wikipedia contributors. (2024). Diels–Alder reaction. Wikipedia.
  • Rathore, R., & Gu, H. (2020). Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene.
  • Jasperse, C. (n.d.). Diels-Alder Reaction.
  • DIELS-ALDER REACTION. (n.d.).
  • Unuigboje, A., & Edema, C. (2022). STUDIES ON THE ALKYLATION OF QUINIZARIN. Journal of Chemical Society of Nigeria, 47(6).
  • Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. (2020). ChemSpider SyntheticPages.
  • Dimethyl acetylenedicarboxyl
  • N-Phenylmaleimide. (n.d.). Organic Syntheses.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
  • Unuigboje, A., & Edema, C. (2022). STUDIES ON THE ALKYLATION OF QUINIZARIN. Journal of Chemical Society of Nigeria, 47(6).
  • The Diels-Alder Reaction of Anthracene with Maleic Anhydride. (n.d.).
  • A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. (n.d.). Truman ChemLab.
  • The Diels-Alder Reaction of Anthracene with Maleic Anhydride. (n.d.). Vernier.
  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived
  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. (2010).
  • A Review on Anthracene and Its Derivatives: Applic
  • (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. (n.d.).
  • 7.12: The Diels-Adler Reaction Is a 1,4-Addition Reaction. (2014). Chemistry LibreTexts.
  • Diels–Alder Reaction. (n.d.). Sigma-Aldrich.

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Methodological & Application

Application Note: A Detailed Protocol for Monitoring Singlet Oxygen Quenching Using 1,4-Dimethoxyanthracene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Dual Nature of Singlet Oxygen and the Necessity of Quenching Studies

Singlet oxygen (¹O₂), the first electronically excited state of molecular oxygen, is a highly reactive, non-radical species.[1] Its potent electrophilic nature allows it to readily react with electron-rich biological macromolecules such as proteins, lipids, and nucleic acids.[1][2] This reactivity underlies its dual role in biological systems. At low concentrations, it participates in cellular signaling pathways.[1] However, at higher concentrations, its strong oxidizing potential can lead to cytotoxicity, making it a key agent in applications like photodynamic therapy (PDT) for cancer treatment, where controlled generation of ¹O₂ is used to destroy malignant cells.[2][3] Conversely, uncontrolled ¹O₂ production can cause cellular damage, contributing to conditions like photo-aging.[2][3]

Given its significant biological and pathological implications, the ability to accurately measure and control the concentration of singlet oxygen is paramount. This is achieved through the use of "quenchers," molecules that deactivate ¹O₂. Quenching can occur through physical mechanisms, where the quencher facilitates the return of ¹O₂ to its ground state (³O₂) without being consumed, or through chemical quenching, where the quencher reacts with ¹O₂ to form new products.[4] Understanding the efficiency of various compounds to act as singlet oxygen quenchers is crucial for developing novel therapeutics, antioxidants, and photoprotective agents.

Anthracene derivatives are a well-established class of chemical quenchers for singlet oxygen.[5][6] They react with ¹O₂ via a [4+2] cycloaddition reaction to form a stable endoperoxide, a product that is typically non-fluorescent.[5][7] The rate of this reaction can be conveniently monitored by observing the decrease in the characteristic fluorescence of the anthracene compound. 1,4-Dimethoxyanthracene (DMA) is a particularly useful probe due to its high reactivity towards singlet oxygen, attributable to the electron-donating methoxy groups which enhance the electron density of the anthracene ring system.[5]

This application note provides a comprehensive, step-by-step protocol for determining the singlet oxygen quenching efficiency of a test compound using this compound as a fluorescent probe. The methodology described herein is designed to be robust, self-validating, and adaptable for various research applications.

Principle of the Assay

The assay is based on the competition between the fluorescent probe (this compound) and a test compound for singlet oxygen. Singlet oxygen is generated in situ through photosensitization, a process where a photosensitizer molecule absorbs light and transfers the energy to ground-state molecular oxygen, promoting it to the singlet state.[1][8] Rose Bengal is a commonly used and efficient photosensitizer for this purpose.[5][9]

In the absence of a quencher, the generated singlet oxygen reacts with DMA, leading to the formation of a non-fluorescent endoperoxide and a corresponding decrease in the fluorescence intensity of the solution.[5][7] When a test compound that can quench singlet oxygen is introduced, it will compete with DMA for the available ¹O₂. An effective quencher will reduce the rate of DMA consumption, resulting in a slower decay of its fluorescence. By comparing the rate of fluorescence decay in the presence and absence of the test compound, its singlet oxygen quenching ability can be quantified.

Visualizing the Core Mechanism and Workflow

To provide a clear conceptual framework, the underlying chemical reaction and the experimental workflow are illustrated below using Graphviz diagrams.

Mechanism of Singlet Oxygen Quenching by this compound

G cluster_0 Photosensitization cluster_1 Singlet Oxygen Generation cluster_2 Quenching Pathways PS Photosensitizer (PS) PS_excited Excited PS* PS->PS_excited Light (hν) PS_excited->PS Energy Transfer O2 ³O₂ (Ground State) SO ¹O₂ (Singlet Oxygen) PS_excited->SO Energy Transfer to O₂ DMA This compound (Fluorescent) SO->DMA [4+2] Cycloaddition SO->DMA Quencher Test Compound (Quencher) SO->Quencher Quenching SO->Quencher Endoperoxide DMA-Endoperoxide (Non-fluorescent) Quenched_products Quenched Products / ³O₂

Caption: Reaction mechanism of photosensitized ¹O₂ generation and subsequent quenching by DMA or a test compound.

Experimental Workflow Overview

G Experimental Workflow prep 1. Prepare Stock Solutions (DMA, Photosensitizer, Test Compound) sample_prep 2. Prepare Reaction Mixtures (Control & Test Samples) prep->sample_prep instrument 3. Instrument Setup (Fluorometer/Spectrophotometer) sample_prep->instrument measure 4. Measure Baseline Fluorescence instrument->measure irradiate 5. Irradiate Sample & Record Fluorescence Decay measure->irradiate analyze 6. Data Analysis (Calculate Quenching Rate) irradiate->analyze report 7. Report Results analyze->report

Caption: Step-by-step overview of the experimental protocol for measuring singlet oxygen quenching.

Detailed Experimental Protocol

This protocol is designed for execution using a standard fluorescence spectrophotometer.

Part 1: Materials and Reagents
Reagent/MaterialRecommended SpecificationsSupplier Example
This compound (DMA)>98% puritySigma-Aldrich, TCI
Rose Bengal (RB)Dye content >90%Sigma-Aldrich
Test Compound (Quencher)Highest available purityN/A
SolventSpectroscopic grade (e.g., Acetonitrile, Ethanol, or appropriate solvent for the test compound)Fisher Scientific, VWR
Quartz Cuvettes1 cm path length, fluorescence gradeStarna, Hellma
Micropipettes and TipsCalibratedEppendorf, Gilson
Volumetric Flasks and GlasswareClass APyrex, Kimble

Safety Precautions:

  • This compound: May cause skin, eye, and respiratory irritation.[10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid inhalation of dust.[10]

  • Rose Bengal: Harmful if swallowed and may cause cancer. Handle with caution, using appropriate PPE.

  • Solvents: Use in a well-ventilated area or a fume hood. Consult the specific Safety Data Sheet (SDS) for the chosen solvent.

  • General: Always handle chemicals in accordance with good laboratory practices.

Part 2: Preparation of Stock Solutions

Causality Note: Preparing concentrated stock solutions allows for accurate and reproducible dilutions into the final reaction mixtures, minimizing errors from weighing small quantities of solids. All solutions should be stored in the dark to prevent photodegradation.

  • This compound (DMA) Stock Solution (e.g., 1 mM in Acetonitrile):

    • Accurately weigh an appropriate amount of DMA (Molar Mass: 238.28 g/mol ).

    • Dissolve in the chosen solvent in a volumetric flask to achieve the final desired concentration.

    • Example: For 10 mL of a 1 mM solution, dissolve 2.38 mg of DMA in acetonitrile.

  • Rose Bengal (RB) Stock Solution (e.g., 0.1 mM in Ethanol):

    • Accurately weigh an appropriate amount of Rose Bengal.

    • Dissolve in the chosen solvent in a volumetric flask. RB is readily soluble in ethanol.

    • Note: The final concentration in the cuvette should result in an absorbance of approximately 0.1-0.2 at the irradiation wavelength to ensure efficient light absorption without inner filter effects.

  • Test Compound Stock Solution (e.g., 10 mM):

    • Prepare a concentrated stock solution of the test compound in a solvent in which it is highly soluble. The concentration will depend on the expected quenching efficiency.

Part 3: Instrument Setup

Instrument: A fluorescence spectrophotometer capable of kinetic measurements.

  • Set Excitation and Emission Wavelengths:

    • Determine the optimal excitation and emission wavelengths for DMA in the chosen solvent. Typically, excitation is around 375-400 nm and emission is monitored at the peak, around 430-450 nm.

  • Set Kinetic Mode:

    • Configure the instrument for a time-based (kinetic) measurement to record fluorescence intensity over time.

  • Light Source for Irradiation:

    • The instrument's excitation beam can be used for irradiation. Alternatively, an external light source (e.g., a filtered lamp or laser) can be used to irradiate the sample, with the fluorometer measuring the emission at set intervals. If using the instrument's excitation beam, ensure the slit widths are set to provide sufficient light intensity for photosensitization while avoiding rapid photobleaching of the probe.

Part 4: Experimental Procedure

Self-Validation Note: It is crucial to run parallel control experiments to ensure the validity of the results.

  • Prepare Reaction Mixtures:

    • In separate quartz cuvettes, prepare the following reaction mixtures. The final volume is typically 2-3 mL.

    • Control (No Quencher):

      • Solvent

      • DMA (final concentration ~10-50 µM)

      • Rose Bengal (final concentration to give Abs ~0.1-0.2)

    • Test Sample (With Quencher):

      • Solvent

      • DMA (same final concentration as control)

      • Rose Bengal (same final concentration as control)

      • Test Compound (at desired final concentration(s))

    • Blank (No Photosensitizer):

      • Solvent

      • DMA (same final concentration as control)

      • Test Compound (if applicable)

      • Purpose: This blank is used to assess the photostability of DMA and the test compound in the absence of singlet oxygen generation.

  • Equilibration:

    • Gently mix the contents of each cuvette and allow them to equilibrate in the dark for a few minutes.

  • Measurement:

    • Place the Control cuvette in the fluorometer.

    • Record the initial fluorescence intensity (F₀) before irradiation.

    • Begin irradiation and simultaneously start recording the fluorescence intensity over time. Continue until a significant decrease in fluorescence is observed (e.g., 50-80% decrease).

    • Repeat the measurement for the Test Sample cuvette(s) using the identical irradiation conditions.

    • Perform a measurement on the Blank cuvette under the same irradiation conditions to confirm that the fluorescence decay is dependent on the presence of the photosensitizer.

Part 5: Data Analysis

The consumption of DMA by singlet oxygen often follows pseudo-first-order kinetics under these conditions. The observed rate constant (kobs) can be determined by plotting the natural logarithm of the fluorescence intensity (ln(F)) versus time.

  • Data Processing:

    • For both the control and test samples, plot ln(Ft/F₀) versus irradiation time (t), where Ft is the fluorescence at time t and F₀ is the initial fluorescence.

  • Determining Rate Constants:

    • The slope of this plot is equal to -kobs.

    • Calculate kobs for the control sample (kobs, control) and for the test sample (kobs, test).

  • Calculating Quenching Efficiency:

    • The singlet oxygen quenching rate constant (kq) of the test compound can be determined using the Stern-Volmer relationship, adapted for this competitive reaction:

      kobs, control / kobs, test = 1 + (kq[Quencher]) / (kd + kr[DMA])

    • Where:

      • [Quencher] is the concentration of the test compound.

      • [DMA] is the concentration of this compound.

      • kd is the rate constant for the decay of singlet oxygen in the solvent.

      • kr is the rate constant for the reaction of singlet oxygen with DMA.

    • A simplified approach to express quenching ability is to calculate the percentage of quenching:

      % Quenching = [ ( kobs, control - kobs, test ) / kobs, control ] * 100

    • For a more rigorous determination of kq, experiments should be performed at several concentrations of the test compound. A plot of kobs, control / kobs, test versus [Quencher] will yield a straight line with a slope related to kq.

Concluding Remarks and Best Practices

This protocol provides a reliable and adaptable framework for assessing the singlet oxygen quenching capabilities of test compounds using this compound. For ensuring the highest quality data, consider the following:

  • Solvent Choice: The lifetime of singlet oxygen is highly solvent-dependent. Be consistent with the solvent used across all experiments.

  • Oxygen Concentration: Ensure all solutions are equilibrated with air, as the concentration of dissolved oxygen is critical for the generation of singlet oxygen.

  • Light Intensity: Maintain a constant light intensity for all measurements to ensure a consistent rate of singlet oxygen generation.

  • Data Integrity: Always include the described controls to account for any direct photobleaching or interactions not related to singlet oxygen quenching.

By carefully following this protocol, researchers can obtain accurate and reproducible data on singlet oxygen quenching, which is invaluable for the development of new drugs, understanding oxidative stress mechanisms, and advancing the field of photobiology.

References

  • Bio-protocol. (n.d.). Singlet oxygen quantum yield. Retrieved from [Link]

  • Gorman, A. A., & Rodgers, M. A. J. (1981). Singlet oxygen. CRC handbook of organic photochemistry, 2, 229-247.
  • Gollmer, A., & Wachtveitl, J. (2020). Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors. In Methods in Molecular Biology (Vol. 2084, pp. 25-41). Humana, New York, NY.
  • Kim, S., et al. (2014). Far-Red Fluorescence Probe for Monitoring Singlet Oxygen during Photodynamic Therapy. Journal of the American Chemical Society, 136(33), 11707–11715.
  • Lemp, E., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. Scientific Reports, 12(1), 4235.
  • NASCENT. (n.d.). Singlet O2 Quantum Yield. Retrieved from [Link]

  • Ndebele, N., et al. (2021). Novel Approach toward Water-Soluble Singlet Oxygen Monitors Based on Hybrid Inorganic–Organic Nanoclay. The Journal of Physical Chemistry C, 125(39), 21749–21759.
  • Ramezanpour, M., et al. (2023). Singlet oxygen formation in non-aqueous oxygen redox chemistry: direct spectroscopic evidence for formation pathways and reliability of chemical probes. Faraday Discussions, 243, 137-150.
  • Tofani, L., et al. (2020). Is There a Simple and Easy Way to Detect Singlet Oxygen?
  • Wilkinson, F., Helman, W. P., & Ross, A. B. (1995). Rate constants for the decay and reactions of the lowest electronically excited singlet state of molecular oxygen in solution. An expanded and revised compilation.
  • Zou, L., et al. (2021). Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics. Frontiers in Chemistry, 9, 768651.

Sources

Application Notes and Protocols: 1,4-Dimethoxyanthracene as a Fluorescent Probe for Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cellular Oxidative Events with 1,4-Dimethoxyanthracene

Reactive oxygen species (ROS) are no longer viewed merely as toxic byproducts of cellular metabolism but are now recognized as critical signaling molecules involved in a myriad of physiological and pathological processes. The ability to accurately detect and quantify specific ROS is paramount for researchers in fields ranging from fundamental cell biology to drug development. This guide provides a comprehensive overview and detailed protocols for the application of this compound as a fluorescent probe, with a particular focus on its utility in detecting singlet oxygen (¹O₂).

Unlike broad-spectrum ROS indicators that react with a variety of oxidants, anthracene derivatives offer a more targeted approach. Their reaction with specific ROS, most notably singlet oxygen, provides a clearer window into discrete oxidative pathways. This compound, an electron-rich derivative, is a valuable tool for these investigations. Its utility stems from a well-defined chemical reaction that directly translates to a discernible change in its fluorescent properties.

Principle of Detection: A Tale of Fluorescence Quenching

The core of this compound's function as a ROS probe lies in its specific and efficient reaction with singlet oxygen. This reaction is a [4+2] cycloaddition, where the singlet oxygen molecule adds across the 9 and 10 positions of the anthracene ring system. This process forms a stable, non-fluorescent endoperoxide.

The native this compound molecule is fluorescent, exhibiting characteristic excitation and emission spectra. Upon reaction with singlet oxygen, the conjugated π-system of the anthracene core is disrupted, leading to the formation of the endoperoxide and a concomitant quenching of fluorescence. This "turn-off" mechanism provides a direct and quantifiable measure of singlet oxygen presence. The rate of fluorescence decay is proportional to the concentration of singlet oxygen, allowing for kinetic studies of its generation.

Figure 1: Reaction of this compound with singlet oxygen.

Key Features and Considerations

Before delving into protocols, it is crucial to understand the inherent properties of this compound and the rationale for its use.

Specificity: A Focus on Singlet Oxygen

Anthracene and its derivatives are well-documented to be highly reactive towards singlet oxygen.[1] While reactions with other ROS may occur, the rate constant for the reaction with singlet oxygen is significantly higher, making it a relatively specific probe for this particular reactive species. It is, however, imperative for researchers to acknowledge that at very high concentrations of other potent oxidants, some non-specific reactions might occur. Therefore, the use of appropriate controls, such as scavengers for different ROS, is highly recommended to validate the specificity of the signal in your experimental system.

Photophysical Properties

While specific data for this compound can vary slightly based on the solvent environment, the general photophysical properties are rooted in the anthracene core. Anthracene itself has an excitation maximum around 356 nm and an emission maximum around 397 nm, with a quantum yield of approximately 0.36.[2] The methoxy groups at the 1 and 4 positions are electron-donating, which can influence the spectral properties. Researchers should empirically determine the optimal excitation and emission wavelengths for their specific instrumentation and experimental conditions.

PropertyThis compound (approximate)Endoperoxide Adduct
Excitation Max (λex) ~360-380 nmN/A (Non-fluorescent)
Emission Max (λem) ~400-430 nmN/A (Non-fluorescent)
Fluorescence YesNo

Table 1: General Photophysical Properties.

Advantages and Limitations

As with any scientific tool, this compound has its own set of advantages and limitations that researchers must consider.

Advantages:

  • High Specificity for Singlet Oxygen: Offers a more targeted approach compared to general ROS indicators.

  • Clear "Turn-Off" Signal: The quenching of fluorescence provides a distinct and easy-to-quantify signal.

  • Well-Defined Mechanism: The [4+2] cycloaddition reaction is a well-understood chemical process.

Limitations:

  • Irreversible Reaction: The formation of the endoperoxide is not reversible, precluding the monitoring of dynamic changes in ROS levels in real-time with a single application of the probe.

  • Potential for Phototoxicity: Like many fluorescent molecules, prolonged exposure to excitation light can lead to probe-induced ROS generation. Careful control of illumination intensity and duration is crucial.

  • Limited Information on Broad ROS Reactivity: While highly reactive with singlet oxygen, comprehensive studies on its reactivity with a wide array of other ROS are not extensively available.

Experimental Protocols

The following protocols provide a starting point for utilizing this compound in cell-based assays. Optimization for specific cell types and experimental conditions is highly recommended.

Protocol 1: Preparation of this compound Stock Solution

A critical first step is the proper preparation of a concentrated stock solution. Due to its hydrophobic nature, this compound requires an organic solvent for initial dissolution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3]

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

  • Store the stock solution at -20°C.

Scientist's Note: The final concentration of DMSO in the cell culture should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]

Protocol 2: In Vitro Detection of Singlet Oxygen (Cell-Free System)

This protocol is designed to validate the probe's response to a known source of singlet oxygen before proceeding to more complex cellular systems.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Photosensitizer (e.g., Rose Bengal) C Mix Probe and Photosensitizer A->C B Prepare this compound Working Solution B->C D Illuminate with Light (to generate ¹O₂) C->D E Measure Fluorescence (Time-course) D->E F Plot Fluorescence vs. Time E->F G Calculate Quenching Rate F->G

Figure 2: Workflow for in vitro validation of the probe.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • A photosensitizer known to generate singlet oxygen (e.g., Rose Bengal, Methylene Blue)

  • Appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • Fluorometer or microplate reader with fluorescence capabilities

Procedure:

  • Prepare a working solution of the photosensitizer in the desired buffer.

  • Prepare a working solution of this compound in the same buffer by diluting the stock solution. A final concentration in the low micromolar range (e.g., 1-10 µM) is a good starting point.

  • In a quartz cuvette or a well of a black, clear-bottom 96-well plate, combine the photosensitizer and this compound working solutions.

  • Measure the initial fluorescence of the solution using the pre-determined optimal excitation and emission wavelengths.

  • Expose the solution to a light source of the appropriate wavelength to excite the photosensitizer and generate singlet oxygen.

  • Monitor the decrease in fluorescence intensity over time.

  • Negative Control: Repeat the experiment in the absence of the photosensitizer or without light exposure to ensure that the fluorescence quenching is dependent on singlet oxygen generation.

  • Quencher Control: To further confirm the involvement of singlet oxygen, perform the experiment in the presence of a known singlet oxygen quencher, such as sodium azide or 1,4-diazabicyclo[2.2.2]octane (DABCO).[5]

Protocol 3: Cellular ROS Detection using Fluorescence Microscopy

This protocol outlines the steps for visualizing changes in intracellular ROS, primarily singlet oxygen, in adherent cells.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium (phenol red-free is recommended to reduce background fluorescence)

  • PBS

  • Inducer of oxidative stress (e.g., a photosensitizer and light, or a chemical inducer)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a loading solution of this compound in serum-free, phenol red-free medium. A final concentration of 1-10 µM is a good starting range for optimization.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the loading solution and wash the cells twice with warm PBS or serum-free medium to remove any excess, non-internalized probe.

  • ROS Induction:

    • Replace the wash buffer with fresh, phenol red-free medium.

    • Capture a baseline fluorescence image ("before" image).

    • Induce oxidative stress in the cells. This could involve adding a chemical inducer or exposing the cells to light if a photosensitizer was co-incubated or is endogenously present.

  • Image Acquisition:

    • At various time points after induction, capture fluorescence images using the same acquisition settings as the baseline image.

    • It is crucial to use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

  • Analysis: Quantify the change in fluorescence intensity in the cells over time. A decrease in fluorescence indicates an increase in singlet oxygen levels.

Scientist's Note on Cytotoxicity: Before conducting ROS detection experiments, it is advisable to perform a cytotoxicity assay (e.g., MTT or similar) to determine a non-toxic working concentration of this compound for your specific cell line and incubation time.

Protocol 4: Quantitative Analysis of Cellular ROS by Microplate Reader

This protocol is suitable for higher-throughput analysis of ROS production in a population of cells.

Materials:

  • Cells cultured in a black, clear-bottom 96-well plate

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium (phenol red-free)

  • PBS

  • Inducer of oxidative stress

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a loading solution of this compound in serum-free, phenol red-free medium (e.g., 1-10 µM).

    • Remove the culture medium, wash the cells once with warm PBS, and add the loading solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the loading solution and wash the cells twice with warm PBS or serum-free medium.

  • ROS Induction and Measurement:

    • Add fresh, phenol red-free medium to each well.

    • Place the plate in a pre-warmed microplate reader.

    • Measure the baseline fluorescence (Ex/Em determined empirically).

    • Add the ROS inducer to the appropriate wells.

    • Immediately begin kinetic measurements of fluorescence intensity over a desired time course.

  • Controls:

    • Unloaded Cells: Wells with cells but no probe to measure background autofluorescence.

    • No Inducer: Wells with loaded cells but no ROS inducer to monitor probe stability and photobleaching.

    • Vehicle Control: Wells with loaded cells treated with the vehicle used to dissolve the ROS inducer.

  • Data Analysis: Normalize the fluorescence readings to the baseline (t=0) for each well. A decrease in the normalized fluorescence intensity indicates ROS production.

Troubleshooting and Best Practices

  • High Background Fluorescence: Ensure the use of phenol red-free medium. Check for cellular autofluorescence at the wavelengths used.

  • No Change in Fluorescence: The concentration of the probe may be too low, or the ROS stimulus may not be potent enough. Optimize the probe concentration and the inducer concentration/duration. Conversely, the ROS being produced may not be singlet oxygen.

  • Rapid Photobleaching: Reduce the excitation light intensity and/or the exposure time. Use an anti-fade reagent if endpoint imaging of fixed cells is desired, though this is not ideal for this probe.

  • Cellular Localization: The subcellular localization of this compound can influence the results. Co-staining with organelle-specific dyes can help determine where the probe accumulates and where ROS are being detected. Due to its lipophilic nature, it is likely to accumulate in cellular membranes.

Conclusion

This compound serves as a valuable fluorescent probe for the detection of reactive oxygen species, particularly singlet oxygen. Its "turn-off" mechanism provides a clear and quantifiable signal that can be leveraged in both qualitative imaging and quantitative plate-based assays. By understanding its chemical principles, photophysical properties, and the nuances of its application in biological systems, researchers can effectively employ this tool to gain deeper insights into the complex world of redox signaling and oxidative stress. As with all scientific methodologies, careful experimental design, appropriate controls, and thoughtful data interpretation are the cornerstones of reliable and meaningful results.

References

  • Acenes Beyond Organic Electronics: Sensing of Singlet Oxygen and Stimuli-Responsive M
  • Aarhus Sensor Green: A Fluorescent Probe for Singlet Oxygen. ACS Publications. [Link]

  • Aarhus sensor green: a fluorescent probe for singlet oxygen. PubMed. [Link]

  • A Classic Near-Infrared Probe Indocyanine Green for Detecting Singlet Oxygen. ResearchGate. [Link]

  • Fluorescence Probes for ROS Detection: Overview. MASI Longevity Science. [Link]

  • Fluorescence quenching of anthracene by nitroaromatic compounds. Digest Journal of Nanomaterials and Biostructures. (URL not available)
  • Anthracene. Oregon Medical Laser Center. [Link]

  • Fluorescence Quenching as a Diagnostic Tool for Prediction Reliability Assessment and Anomaly Detection in EEM-Based Water Quality Monitoring. PubMed Central. [Link]

  • Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and Prodan by Tryptophan in Cytochromes P450 and Micelles. ResearchGate. [Link]

  • Imaging ROS signaling in cells and animals. ResearchGate. [Link]

  • Hetero-Diels–Alder Reaction between Singlet Oxygen and Anthracene Drives Integrative Cage Self-Sorting. National Institutes of Health. [Link]

  • Imaging Reactive Oxygen Species-Induced Modifications in Living Systems. PubMed Central. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. PubMed Central. [Link]

  • Mechanofluorochromic Properties of 1,4-Diphenylanthracene Derivatives with Hypsochromic Shift. PubMed Central. [Link]

  • Non-invasive real-time imaging of reactive oxygen species (ROS) using auto-fluorescence multispectral imaging technique: A novel tool for redox biology. National Institutes of Health. [Link]

  • Photochemical & Photobiological Sciences PAPER. ResearchGate. [Link]

  • Singlet Oxygen Generation, Quenching, and Reactivity with Metal Thiolates. PubMed Central. [Link]

  • Singlet oxygen formation in non-aqueous oxygen redox chemistry: direct spectroscopic evidence for formation pathways and reliability of chemical probes. RSC Publishing. [Link]

  • Chapter 29: Singlet Oxygen Chemical Acceptors. RSC Publishing. [Link]

  • ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Amerigo Scientific. [Link]

  • How do I dilute DMSO 0.1% to 0.05% in cell culture media?. ResearchGate. [Link]

  • What If There's No Positive Signal in ROS Detection? A Deep Dive Into ROS Probes. Elabscience. [Link]

Sources

Application Notes and Protocols: Diels-Alder Reaction of 1,4-Dimethoxyanthracene with Dienophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with the Diels-Alder Reaction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and atom-economical method for the construction of six-membered rings.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile has been extensively utilized in the synthesis of complex natural products and novel materials due to its high degree of stereospecificity and predictability.[3] Anthracene and its derivatives are particularly interesting dienes in this reaction. While anthracene itself is somewhat unreactive due to the stability of its aromatic system, the introduction of electron-donating groups, such as methoxy substituents, at the 1 and 4 positions significantly enhances its reactivity as a diene.[1][4] This increased nucleophilicity of the diene system makes 1,4-dimethoxyanthracene an excellent substrate for Diels-Alder reactions with a variety of dienophiles, even those that are less reactive.[5]

This guide provides an in-depth exploration of the Diels-Alder reaction of this compound with two representative dienophiles: maleic anhydride and dimethyl acetylenedicarboxylate (DMAD). We will delve into the mechanistic nuances, provide detailed experimental protocols, and present characterization data to equip researchers, scientists, and drug development professionals with the practical knowledge to successfully employ these reactions in their synthetic endeavors.

Mechanistic Insights and Stereochemical Considerations

The Diels-Alder reaction proceeds through a concerted pericyclic mechanism, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[2] In the case of this compound, the reaction occurs across the 9,10-positions of the central aromatic ring, as this pathway maximally preserves the aromaticity of the two outer benzene rings in the resulting adduct.[6]

A key stereochemical feature of the reaction between 1,4-disubstituted anthracenes and planar dienophiles like maleic anhydride is the formation of syn and anti diastereomers. This arises from the dienophile approaching the anthracene face from the same side as the 1,4-substituents (syn-addition) or from the opposite side (anti-addition). For this compound, the reaction with maleic anhydride has been observed to exhibit a slight preference for the anti-adduct.[7] This selectivity can be rationalized by considering the steric interactions in the transition state. The methoxy groups can sterically hinder the approach of the dienophile from the same face, thus favoring the anti pathway.

Below is a diagram illustrating the general workflow for a Diels-Alder reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reagents Weigh Diene and Dienophile Solvent Add High-Boiling Solvent (e.g., Xylene) Glassware Assemble Reflux Apparatus Reflux Heat to Reflux with Stirring Glassware->Reflux Start Reaction Monitor Monitor Reaction Progress (e.g., TLC) Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Crystallize Induce Crystallization (Ice Bath) Filter Collect Product by Vacuum Filtration Wash Wash Crystals with Cold Solvent Dry Dry the Product Wash->Dry Recrystallize Recrystallize (if necessary) Analyze Characterize by NMR, IR, MS, and MP

Caption: General Experimental Workflow for the Diels-Alder Reaction.

Experimental Protocols

The following protocols are presented as a starting point for the synthesis of Diels-Alder adducts of this compound. As with any chemical reaction, optimization of conditions may be necessary to achieve desired yields and purity.

Protocol 1: Reaction of this compound with Maleic Anhydride

This protocol describes the synthesis of the syn and anti adducts of this compound and maleic anhydride. The electron-donating methoxy groups on the anthracene ring enhance its reactivity, allowing for efficient reaction under reflux conditions.

Materials:

  • This compound

  • Maleic Anhydride

  • Xylene (anhydrous)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 4.2 mmol) and maleic anhydride (e.g., 0.41 g, 4.2 mmol).

  • Add anhydrous xylene (20 mL) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.[4]

  • Maintain the reflux for 30 minutes. The progress of the reaction can be monitored by the disappearance of the yellow color of the anthracene.[4]

  • After 30 minutes, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-20 minutes to complete the crystallization of the product.[4]

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold xylene to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the Diels-Alder adduct as a white to off-white solid.

Expected Outcome:

The reaction is expected to yield a mixture of the syn and anti diastereomers of the Diels-Alder adduct. The typical yield for this reaction is generally high, often exceeding 80%.

Characterization Data (Representative):

ParameterValue
Appearance White to off-white crystalline solid
Melting Point Varies depending on syn/anti ratio
¹H NMR Complex spectrum due to the mixture of diastereomers. Key signals include those for the bridgehead protons and the protons of the succinic anhydride moiety. The bridgehead methine protons are a useful probe for determining the syn/anti selectivity.[7]
¹³C NMR Signals corresponding to the aromatic carbons, the quaternary carbons of the adduct, the methoxy carbons, and the carbonyl carbons of the anhydride. The carbonyl carbons typically appear around 170 ppm.[8]
IR (KBr, cm⁻¹) Strong C=O stretching frequencies for the anhydride group (typically around 1850 and 1780 cm⁻¹), C-O stretching for the methoxy groups, and aromatic C-H stretching.
Protocol 2: Reaction of this compound with Dimethyl Acetylenedicarboxylate (DMAD)

This protocol outlines the synthesis of the Diels-Alder adduct between this compound and DMAD. DMAD is a highly reactive dienophile due to the presence of two electron-withdrawing ester groups.[9]

Materials:

  • This compound

  • Dimethyl Acetylenedicarboxylate (DMAD)

  • Toluene (anhydrous)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 4.2 mmol) in anhydrous toluene (20 mL).

  • Add dimethyl acetylenedicarboxylate (DMAD) (e.g., 0.52 mL, 4.2 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 2-4 hours. The reaction can be monitored by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting anthracene), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Diels-Alder adduct.

Expected Outcome:

This reaction should proceed smoothly to give the corresponding cycloadduct in good yield.

Characterization Data (Representative):

ParameterValue
Appearance White or pale yellow solid
Melting Point Specific to the adduct
¹H NMR Signals for the aromatic protons, the methoxy protons (typically around 3.8-4.0 ppm), and the methyl ester protons (typically around 3.7-3.9 ppm).
¹³C NMR Signals for the aromatic carbons, the olefinic carbons of the newly formed ring, the quaternary carbons, the methoxy carbons, the ester carbonyl carbons, and the methyl ester carbons.
IR (KBr, cm⁻¹) Strong C=O stretching frequency for the ester groups (typically around 1720-1740 cm⁻¹), C=C stretching, and C-O stretching for the methoxy and ester groups.

Visualizing the Reaction Mechanism

The following diagram illustrates the concerted mechanism of the Diels-Alder reaction between this compound and maleic anhydride.

Diels_Alder_Mechanism reagents This compound + Maleic Anhydride transition_state [Transition State] reagents->transition_state Heat (Δ) product Diels-Alder Adduct transition_state->product

Caption: Concerted Mechanism of the Diels-Alder Reaction.

Trustworthiness and Self-Validation

The protocols described herein are based on established principles of the Diels-Alder reaction and specific literature precedents for substituted anthracenes. To ensure the reliability and reproducibility of these experiments, the following self-validating measures are incorporated:

  • Monitoring Reaction Completion: The disappearance of the characteristic yellow color of this compound provides a simple visual cue for the progress of the reaction. For more precise monitoring, Thin Layer Chromatography (TLC) is recommended to track the consumption of the starting materials and the formation of the product.

  • Spectroscopic Confirmation: The identity and purity of the synthesized adducts must be confirmed by a suite of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation, while IR spectroscopy confirms the presence of key functional groups (e.g., anhydride or ester carbonyls). Mass spectrometry should be used to confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp and well-defined melting point is a good indicator of the purity of the crystalline product.

By adhering to these analytical practices, researchers can have high confidence in the identity and quality of their synthesized Diels-Alder adducts.

Conclusion and Future Directions

The Diels-Alder reaction of this compound with various dienophiles provides a versatile and efficient route to complex, rigid, three-dimensional molecular scaffolds. The electron-rich nature of the diene allows for reactions with a broad range of dienophiles under relatively mild conditions. The resulting adducts can serve as valuable intermediates in the synthesis of novel pharmaceuticals, functional materials, and molecular probes. The stereochemical outcomes of these reactions can be further investigated and potentially controlled through the use of chiral auxiliaries or catalysts, opening up avenues for asymmetric synthesis. The protocols and insights provided in this guide are intended to serve as a solid foundation for further exploration and innovation in this exciting area of organic chemistry.

References

  • Jasperse, C. (n.d.). Diels-Alder Reaction. Minnesota State University Moorhead. Retrieved from a relevant university chemistry website.[4]

  • Singh, T. P., et al. (2014). Highly Regioselective Diels–Alder Reaction of 9-Substituted Anthracenes with Citraconic Anhydride. ResearchGate.[10]

  • Kitamura, C., et al. (2004). Synthesis, Isolation, and Characterization of Diels—Alder Adducts Between 1,4-Dialkoxyanthracenes and Maleic Anhydride. Bulletin of the Chemical Society of Japan, 77(7), 1385-1393.[7]

  • Friesen, J. B. (n.d.). Experiment 2 DIELS ALDER REACTION. Dominican University. Retrieved from a relevant university chemistry website.[3]

  • University of Calgary. (n.d.). DIELS-ALDER REACTION. Retrieved from a relevant university chemistry website.[5]

  • Scribd. (n.d.). Diels Alder Reaction. Retrieved from [Link]]

  • Various Authors. (n.d.). (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. Compilation of various sources.[11]

  • ResearchGate. (n.d.). Novel Diels–Alder adducts formed in the reaction between a few anthracenemethanamines and electron deficient dienophiles. ResearchGate.[9]

  • Salahaddin University - Erbil. (n.d.). The Diels-Alder Reaction of Anthracene with Maleic Anhydride. Retrieved from a relevant university chemistry website.[1]

  • Huynh, V. N., et al. (2020). Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. Nature Communications, 11(1), 5633.[6]

  • Jasperse, C. (n.d.). Diels-Alder Lab. Minnesota State University Moorhead. Retrieved from a relevant university chemistry website.[12]

  • The Organic Chemistry Tutor. (2021, January 4). Diels Alder Reaction. YouTube. Retrieved from [Link]]

  • ResearchGate. (n.d.). 1 H and 13 C NMR assignments for a series of Diels-Alder adducts of anthracene and 9-substituted anthracenes. ResearchGate.[13]

  • Scribd. (n.d.). Diels-Alder Reaction Analysis. Retrieved from [Link]8]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]2]

  • Wikipedia. (n.d.). Anthracene–maleic anhydride adduct. Retrieved from [Link]]

  • Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]]

  • Oyama, K., & Johnson, A. (2015). NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes: Development of an Organic Chemistry Lab Experience. DigitalCommons@CSP.[14]

  • Smet, M., et al. (2000). Synthesis of the Formal Diels-Alder Adducts of N-substituted Dehydromaleimides and Anthracene. Molecules, 5(2), 179-188.[15]

  • Scribd. (n.d.). Expt4 Diels - Alder Anthracene W23. Retrieved from [Link]]

  • C243 F22 Expt 15 Diels Alder Reaction with Anthracene and Maleic Anhydride. (2022, November 22). YouTube. Retrieved from [Link]]

Sources

Application Note: The Reaction of 1,4-Dimethoxyanthracene with Singlet Oxygen

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Anthracene Endoperoxides

The reaction between singlet oxygen and conjugated dienes, particularly aromatic systems like anthracene, represents a cornerstone of photochemistry and synthetic organic chemistry.[1] This [4+2] cycloaddition, a hetero-Diels-Alder reaction, yields endoperoxides—cyclic structures containing a peroxide bridge.[2] These endoperoxides are not merely reaction products; they are versatile intermediates with significant potential.[3] They can serve as controlled sources of singlet oxygen upon thermal decomposition, finding applications in materials science and targeted therapies.[4][5] Furthermore, their subsequent rearrangements can lead to a variety of oxygenated compounds, making them valuable synthons in the synthesis of complex molecules and pharmaceuticals.[6][7]

1,4-Dimethoxyanthracene is a particularly interesting substrate for this reaction. The electron-donating methoxy groups influence the electronic properties of the anthracene core, modulating its reactivity towards singlet oxygen and affecting the stability and subsequent chemical behavior of the resulting endoperoxide. This guide provides a detailed exploration of the reaction mechanism, practical protocols for its execution and monitoring, and an analysis of the factors governing the fate of the endoperoxide intermediate.

Part 1: The Reaction Mechanism

The interaction between this compound and singlet oxygen (¹O₂) is a concerted [4π + 2π] cycloaddition. The central ring of the anthracene derivative acts as the 4π electron diene system, while singlet oxygen acts as the 2π dienophile.

G Sens Sensitizer (Sens) Sens1 ¹Sens* Sens->Sens1 1. Light Absorption (hν) Sens3 ³Sens* Sens1->Sens3 2. Intersystem Crossing (ISC) Sens3->Sens 3. Energy Transfer O2_3 ³O₂ (Ground State) O2_1 ¹O₂ (Singlet State) O2_3->O2_1 Energy Transfer Reaction Reaction with This compound O2_1->Reaction

Caption: Workflow for the photosensitized generation of singlet oxygen.

Protocol: Synthesis of 1,4-Dimethoxy-9,10-epidioxyanthracene

This protocol is a representative example. Researchers should optimize concentrations, reaction times, and solvents based on their specific equipment and analytical capabilities.

Materials:

  • This compound

  • Photosensitizer (e.g., Rose Bengal, Methylene Blue, Tetraphenylporphyrin)

  • High-purity solvent (e.g., Dichloromethane, Chloroform, Acetonitrile)

  • Oxygen gas (balloon or cylinder)

  • Reaction vessel (borosilicate glass)

  • Light source (e.g., 500W halogen lamp, LED array with appropriate wavelength)

  • Cooling system (e.g., water bath, cryocooler)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve this compound (e.g., 50 mg, 0.21 mmol) in 25 mL of dichloromethane. Add a catalytic amount of the photosensitizer (e.g., 1-2 mg of Rose Bengal). Causality: The choice of sensitizer depends on its solubility and absorption spectrum relative to the light source. Rose Bengal is efficient but may be difficult to remove later. TPP is a good alternative with strong absorption in the visible spectrum.

  • Oxygenation: Place the flask in a cooling bath set to 0-5 °C. Causality: The reaction is exothermic, and cooling helps prevent unwanted thermal decomposition of the endoperoxide product.[3] Purge the solution with a gentle stream of oxygen gas for 10-15 minutes to ensure saturation. Maintain a positive pressure of oxygen (e.g., via a balloon) throughout the reaction.

  • Irradiation: Place the light source approximately 10-15 cm from the reaction vessel. If using a broad-spectrum lamp, a cutoff filter may be used to prevent direct excitation of the anthracene derivative. Turn on the light source and begin vigorous stirring. Causality: Vigorous stirring ensures efficient mixing and oxygen transfer from the gas phase into the solution.

  • Monitoring: Follow the progress of the reaction by withdrawing small aliquots at regular intervals (e.g., every 15 minutes). Analyze the aliquots using a suitable technique (see Part 3). The disappearance of the characteristic yellow color and fluorescence of the starting material is a good visual indicator of reaction progress.

  • Workup: Once the reaction is complete (as determined by monitoring), turn off the light source and stop the oxygen flow. The solvent can be removed under reduced pressure at low temperature (< 25 °C) to isolate the crude endoperoxide. Causality: It is critical to avoid heat during workup to prevent thermal decomposition of the product.

  • Purification (Optional): If necessary, the endoperoxide can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel at low temperatures. Note that endoperoxides can be sensitive to silica gel. [4]

Part 3: Analytical Techniques for Monitoring and Characterization

A multi-faceted analytical approach is essential for validating the reaction's success and confirming the product's identity. Each technique provides a unique piece of information, creating a self-validating system.

Technique Purpose Observations & Rationale
UV-Vis Spectroscopy Reaction MonitoringThe extended π-system of this compound results in characteristic absorbance peaks in the near-UV range (350-410 nm). As the [4+2] cycloaddition occurs, this conjugation is broken. The reaction can be monitored by observing the decrease in absorbance at these characteristic wavelengths. [8][9]
Fluorescence Spectroscopy Reaction MonitoringAnthracene derivatives are highly fluorescent. The endoperoxide product is non-fluorescent. The disappearance of the fluorescence signal provides a highly sensitive method for tracking the consumption of the starting material. [10]
High-Performance Liquid Chromatography (HPLC) Purity Analysis & QuantificationHPLC allows for the separation of the starting material, product, and any byproducts. It is used to determine the reaction conversion and the purity of the isolated endoperoxide. [9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation¹H and ¹³C NMR are crucial for confirming the structure of the endoperoxide. Key diagnostic signals include the upfield shift of the aromatic protons and the appearance of signals for the bridgehead carbons (C9, C10) at approximately 79-85 ppm in the ¹³C spectrum. [10][11]
Mass Spectrometry (MS) Molecular Weight ConfirmationMass spectrometry (e.g., ESI-MS) will confirm the molecular weight of the product, which should correspond to the mass of the starting material plus 32 Da (for O₂). [10]
Electron Paramagnetic Resonance (EPR) Spectroscopy Mechanistic StudiesWhile not routine, EPR (or ESR) with spin trapping can be used to detect radical intermediates formed during the thermal or photochemical decomposition of the endoperoxide (O-O bond cleavage), providing insight into decomposition mechanisms. [12][13][14]

Conclusion and Field Insights

The reaction of this compound with singlet oxygen is a robust and efficient method for producing the corresponding 9,10-endoperoxide. Understanding the underlying [4+2] cycloaddition mechanism and the subsequent stability of the endoperoxide is critical for harnessing its synthetic potential. From a practical standpoint, the choice of photosensitizer and careful control of temperature are the most important experimental parameters. For researchers in drug development, these endoperoxides can act as novel delivery systems for reactive oxygen species or as intermediates for accessing complex oxygenated scaffolds. The analytical protocols detailed herein provide a comprehensive framework for monitoring, characterizing, and validating these powerful chemical transformations.

References

  • Kamka, F., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. Scientific Reports. Available at: [Link]

  • Black, J. J., et al. (2023). Singlet oxygen formation in non-aqueous oxygen redox chemistry: direct spectroscopic evidence for formation pathways and reliability of chemical probes. Energy & Environmental Science. Available at: [Link]

  • Kuepper, J., et al. (2009). Photochemistry of Anthracene-9,10-endoperoxide. The Journal of Physical Chemistry A. Available at: [Link]

  • Clennan, E. L. (1991). Photosensitized production of singlet oxygen. Methods in Enzymology. Available at: [Link]

  • Nishida, O., et al. (2019). Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application to Measure Scavenging Activity of Various Compounds. Scientific Archives. Available at: [Link]

  • Lapčík, L., et al. (2011). EPR Study of the Thermal Decomposition of Transannular Peroxide of Anthracene. International Journal of Organic Chemistry. Available at: [Link]

  • Protti, S., et al. (2016). Using Singlet Oxygen to Synthesize Natural Products and Drugs. Chemical Reviews. Available at: [Link]

  • Chen, Q., et al. (2015). Method for monitoring singlet oxygen quantum yield in real time by time resolved spectroscopy measurement. Optics Express. Available at: [Link]

  • Wikipedia. (n.d.). Singlet oxygen. Retrieved from: [Link]

  • Fudickar, W., & Linker, T. (2016). Base catalysed decomposition of anthracene endoperoxide. Chemical Communications. Available at: [Link]

  • Fisher, N. C., et al. (2014). EPR Spin-Trapping for Monitoring Temporal Dynamics of Singlet Oxygen during Photoprotection in Photosynthesis. Biochemistry. Available at: [Link]

  • Ogilby, P. R. (2016). Photosensitized Generation of Singlet Oxygen. ResearchGate. Available at: [Link]

  • Koyuncu, T., & Tuncel, D. (2019). Synthesis and evaluation of 9-substituted anthracenes with potential in reversible polymer systems. ResearchGate. Available at: [Link]

  • Rahim, R. (2023). Chemical Tools for the Generation and Detection of Singlet Oxygen. ResearchGate. Available at: [Link]

  • Schweitzer, C., & Schmidt, R. (2003). Physical Mechanisms of Generation and Deactivation of Singlet Oxygen. Chemical Reviews. Available at: [Link]

  • Prein, M., & Adam, W. (1996). Singlet Oxygen as a Reagent in Organic Synthesis. Angewandte Chemie International Edition in English. Available at: [Link]

  • Kuepper, J. (2009). The Dual Photochemistry of Anthracene-9,10-endoperoxide: Exploring the Competing Ultrafast Photoinduced Reactions of a Model Aromatic Endoperoxide. Freie Universität Berlin. Available at: [Link]

  • Protti, S., et al. (2016). Using Singlet Oxygen to Synthesize Natural Products and Drugs. CUNY Academic Works. Available at: [Link]

  • Foote, C. S. (2016). Photosensitization. In Singlet Oxygen: Applications in Biosciences and Nanosciences. Available at: [Link]

  • Fudickar, W., & Linker, T. (2016). Supplementary Information for Base catalysed decomposition of anthracene endoperoxide. The Royal Society of Chemistry. Available at: [Link]

  • Lemp, E., et al. (2016). Singlet Oxygen Chemical Acceptors. In Singlet Oxygen: Applications in Biosciences and Nanosciences. Available at: [Link]

  • Telfer, A., et al. (2014). Singlet oxygen detection in biological systems: Uses and limitations. Plant Signaling & Behavior. Available at: [Link]

  • Yuan, Z., et al. (2021). Singlet Oxygen in Photodynamic Therapy. Molecules. Available at: [Link]

  • Protti, S., et al. (2016). Using Singlet Oxygen to Synthesize Natural Products and Drugs. ResearchGate. Available at: [Link]

  • Kuepper, J., et al. (2009). Dual photochemistry of anthracene-9,10-endoperoxide studied by femtosecond spectroscopy. Physical Chemistry Chemical Physics. Available at: [Link]

  • Rizzuto, F. J., et al. (2013). Hetero-Diels–Alder Reaction between Singlet Oxygen and Anthracene Drives Integrative Cage Self-Sorting. Journal of the American Chemical Society. Available at: [Link]

  • Fudickar, W., & Linker, T. (2016). Base catalysed decomposition of anthracene endoperoxide. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2021). Atomistic simulations of mechanically activated reactions for oxygen release from polymers. AIP Advances. Available at: [Link]

  • Ciscato, L. F. M. L., et al. (2011). Singlet molecular oxygen trapping by the fluorescent probe diethyl-3,3′-(9,10-anthracenediyl)bisacrylate synthesized by the Heck reaction. Photochemical & Photobiological Sciences. Available at: [Link]

  • Szukalski, F., et al. (2022). Controlled, Sunlight-Driven Reversible Cycloaddition of Multiple Singlet Oxygen Molecules to Anthracene-Containing Trianglimine Macrocycles. Angewandte Chemie International Edition. Available at: [Link]

Sources

Application Note & Protocol: Preparation of 1,4-Dimethoxyanthracene Endoperoxide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1,4-dimethoxyanthracene endoperoxide, a valuable intermediate in chemical synthesis and a potential source of singlet oxygen.[1][2] We delve into the mechanistic underpinnings of the photooxidation reaction, offer a detailed, step-by-step protocol for its preparation, and provide essential information on characterization, safety, and troubleshooting. This guide is intended to equip researchers with the necessary knowledge and practical insights for the successful and safe synthesis of this target molecule.

Introduction: The Significance of Anthracene Endoperoxides

Anthracene endoperoxides are a fascinating class of molecules that serve as chemical reservoirs for singlet oxygen (ngcontent-ng-c780544980="" _nghost-ng-c3050349977="" class="inline ng-star-inserted">


O

).[2][3] These compounds are formed through the [4+2] cycloaddition reaction between an anthracene derivative and singlet oxygen, a highly reactive electronically excited state of molecular oxygen.[4] The stored singlet oxygen can be released upon thermal or photochemical stimulation, making endoperoxides valuable tools in various fields, including organic synthesis, materials science, and medicine.[2][5] Specifically, their potential application in photodynamic therapy (PDT) for cancer treatment is an area of active research, where the controlled release of cytotoxic singlet oxygen in tumor tissues is highly desirable.[2]

This compound is a particularly interesting substrate for endoperoxide formation. The electron-donating methoxy groups at the 1 and 4 positions activate the anthracene core towards electrophilic attack by singlet oxygen, facilitating the cycloaddition reaction.[6] The resulting endoperoxide is a stable, isolable compound that can be handled under standard laboratory conditions.

Reaction Mechanism: The Photooxidation of this compound

The formation of this compound endoperoxide proceeds via a photosensitized oxidation reaction. The key steps are outlined below:

  • Photosensitizer Excitation: The reaction is initiated by the absorption of light by a photosensitizer molecule (e.g., Methylene Blue). The sensitizer is excited from its ground state (S

    
    ) to an excited singlet state (S
    
    
    
    ).
  • Intersystem Crossing: The excited singlet state of the sensitizer can then undergo intersystem crossing (ISC) to a more stable, longer-lived triplet state (T

    
    ).
    
  • Energy Transfer to Molecular Oxygen: The triplet sensitizer can transfer its energy to ground-state molecular oxygen (

    
    O
    
    
    
    ), which is naturally in a triplet state. This energy transfer process, known as a Type II photosensitization, generates highly reactive singlet oxygen (
    
    
    O
    
    
    ).
  • [4+2] Cycloaddition (Diels-Alder Reaction): The generated singlet oxygen then acts as a dienophile and reacts with the electron-rich 9,10-positions of the this compound (the diene) in a concerted [4+2] cycloaddition reaction. This step forms the stable endoperoxide bridge across the anthracene core.[4][6]

The overall transformation is a clean and efficient method for the stereospecific introduction of a peroxide linkage.

Reaction_Mechanism cluster_sensitizer Photosensitizer Activation cluster_oxygen Singlet Oxygen Generation cluster_cycloaddition [4+2] Cycloaddition Sens(S0) Sensitizer (S₀) Sens(S1) Sensitizer (S₁) Sens(S0)->Sens(S1) hν (Light) Sens(T1) Sensitizer (T₁) Sens(S1)->Sens(T1) ISC Sens(T1)->Sens(S0) Phosphorescence O2(S) ¹O₂ (Singlet) Sens(T1)->O2(S) Energy Transfer O2(T) ³O₂ (Triplet) Endoperoxide This compound Endoperoxide O2(S)->Endoperoxide Anthracene This compound Anthracene->Endoperoxide

Caption: Photosensitized generation of singlet oxygen and its reaction with this compound.

Experimental Protocol: Synthesis of this compound Endoperoxide

This protocol is designed for the small-scale laboratory synthesis of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%Commercially Available---
Dichloromethane (DCM)AnhydrousCommercially AvailableShould be dry for optimal results.
Methylene BlueCertifiedCommercially AvailablePhotosensitizer.
Oxygen (O

)
High PurityGas Supplier---
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexaneACS GradeCommercially AvailableFor chromatography.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
Safety Precautions
  • Organic Peroxides: Endoperoxides are organic peroxides and should be handled with care.[7][8] They can be sensitive to heat, shock, and friction.[9] Avoid heating the solid material.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Fume Hood: Conduct the reaction and all handling of volatile solvents in a well-ventilated fume hood.[9]

  • Light Sensitivity: The reaction is light-initiated. Protect the reaction mixture from ambient light when not irradiating.

  • Oxygen Handling: Ensure proper handling of the oxygen cylinder and regulator according to safety guidelines.

Reaction Setup and Procedure

Experimental_Workflow Start Start Dissolve Dissolve this compound and Methylene Blue in DCM Start->Dissolve Cool Cool solution to 0 °C Dissolve->Cool Bubble_O2 Bubble O₂ through the solution Cool->Bubble_O2 Irradiate Irradiate with a suitable light source (e.g., sodium lamp) Bubble_O2->Irradiate Monitor Monitor reaction by TLC Irradiate->Monitor Workup Reaction Workup Monitor->Workup Upon completion Evaporate Evaporate solvent under reduced pressure Workup->Evaporate Purify Purify by column chromatography Evaporate->Purify Characterize Characterize the product Purify->Characterize End End Characterize->End

Caption: Workflow for the synthesis of this compound endoperoxide.

Step-by-Step Procedure:

  • Dissolution: In a suitable reaction vessel (e.g., a Pyrex tube with a gas inlet), dissolve this compound (1.0 mmol) and a catalytic amount of Methylene Blue (e.g., 1-2 mg) in anhydrous dichloromethane (50 mL). The solution should have a light blue color.

  • Cooling: Place the reaction vessel in an ice-water bath to maintain a temperature of 0 °C.

  • Oxygenation: Bubble a gentle stream of oxygen gas through the solution for 15-20 minutes to ensure saturation. Continue a slow, steady bubbling of oxygen throughout the irradiation period.

  • Irradiation: Irradiate the cooled, oxygen-saturated solution with a suitable light source. A sodium lamp (e.g., 150-200 W) is commonly used.[10] The light will be absorbed by the Methylene Blue, initiating the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The disappearance of the starting material spot (this compound) and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

  • Workup: Once the reaction is complete (as determined by TLC), stop the irradiation and the oxygen flow. Transfer the reaction mixture to a round-bottom flask.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator. It is crucial to keep the temperature of the water bath low (room temperature or below) to avoid thermal decomposition of the endoperoxide product.

  • Purification: Purify the crude product by column chromatography on silica gel.

    • Column Packing: Pack a chromatography column with silica gel using a slurry method with hexane.

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane). Collect the fractions containing the desired product. The product is typically a white solid.

  • Final Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure at room temperature.

  • Drying and Storage: Dry the purified this compound endoperoxide under vacuum. Store the product in a tightly sealed container, protected from light and heat, preferably in a refrigerator or freezer.[9]

Characterization of this compound Endoperoxide

The structure and purity of the synthesized endoperoxide should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR The disappearance of the characteristic aromatic protons of the starting material and the appearance of new signals corresponding to the bridgehead protons and the protons on the aromatic rings of the endoperoxide. The bridgehead protons typically appear as singlets or multiplets in the upfield region of the aromatic spectrum.[11][12]
¹³C NMR The appearance of new signals for the carbon atoms of the endoperoxide bridge, typically in the range of 70-90 ppm.[11]
Mass Spectrometry The molecular ion peak corresponding to the mass of this compound endoperoxide (C₁₆H₁₄O₄).
Melting Point The compound will likely decompose upon heating, so a sharp melting point may not be observed.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient irradiation time.- Ineffective photosensitizer.- Low oxygen concentration.- Continue irradiation and monitor by TLC.- Use fresh Methylene Blue.- Ensure a steady stream of oxygen is bubbling through the solution.
Low Yield - Decomposition of the product during workup or purification.- Side reactions.- Keep all workup and purification steps at low temperatures.- Ensure the starting material is pure.
Product Decomposition - Exposure to heat or light.- Store the product in a cool, dark place. Avoid heating the solid.

Conclusion

The photosensitized oxidation of this compound provides a reliable and efficient route to its corresponding endoperoxide. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize and isolate this valuable compound for further investigation and application in their respective fields. The key to success lies in careful control of the reaction conditions, particularly temperature and light exposure, and meticulous purification of the final product.

References

  • SINGLET OXYGEN GENERATION - ENDOPEROXIDE THERMOLYSIS KINETICS - DTIC.
  • Naphthalene Endoperoxide Heterodimer Designed for Sustained Singlet Oxygen Release | ACS Omega - ACS Publications. (2021-10-04).
  • Naphthalene Endoperoxide Heterodimer Designed for Sustained Singlet Oxygen Release - PMC - NIH. (2021-10-04).
  • Leading the way in safety - Nouryon.
  • Synthesis of endoperoxides [1–7]‐O2. | Download Scientific Diagram - ResearchGate.
  • Safe Handling - European Organic Peroxide Safety Group.
  • Singlet oxygen from endoperoxide initiates an intracellular reactive oxygen species release in HaCaT keratinocytes - PMC - PubMed Central.
  • Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager. (2025-01-30).
  • Supporting Information - Wiley-VCH.
  • Base catalysed decomposition of anthracene endoperoxide - The Royal Society of Chemistry.
  • Photooxidation and Cleavage of Ethynylated 9,10-Dimethoxyanthracenes with Acid-Labile Ether Bonds | The Journal of Organic Chemistry - ACS Publications. (2025-01-28).
  • Temporal evolution of ¹H NMR spectra of the endoperoxide 7 in DMSO-d6... - ResearchGate.
  • Base catalysed decomposition of anthracene endoperoxide - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08606J. (2015-11-20).
  • Redalyc.Photooxidation of anthracene under visible light with metallocarboxyphenylporphyrins.

Sources

Application Note: A Detailed Protocol for the Synthesis of Novel Triptycenes from 1,4-Dimethoxyanthracene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 1,4-dimethoxytriptycene, a key intermediate for the development of novel molecular scaffolds in drug discovery and materials science. Triptycene's unique, rigid three-dimensional structure makes it an attractive building block for creating compounds with tailored functionalities and exploring structure-activity relationships.[1][2] This document outlines a detailed, field-proven protocol for the Diels-Alder reaction between 1,4-dimethoxyanthracene and in situ generated benzyne. We delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and detail the necessary characterization techniques to ensure the synthesis of the target compound with high purity.

Introduction: The Scientific Merit of Triptycenes

Triptycene, with its propeller-shaped, D3h symmetric structure, is a fascinating aromatic hydrocarbon composed of three benzene rings fused to a bicyclo[2.2.2]octatriene core.[3] This rigid framework imparts exceptional chemical and thermal stability, making triptycene derivatives highly valuable in diverse fields. In drug development, the triptycene scaffold serves as a non-planar, rigid spacer to orient pharmacophoric groups in a precise three-dimensional arrangement, which can lead to enhanced binding affinity and selectivity for biological targets.[4][5] Furthermore, the unique architecture of triptycenes has been exploited in the creation of molecular machines, advanced polymers, and functional materials with tailored photophysical and electronic properties.[1][2]

The synthesis of triptycene and its derivatives is most elegantly achieved through a [4+2] cycloaddition, specifically the Diels-Alder reaction, between an anthracene derivative and a dienophile.[6] A particularly effective dienophile for this transformation is benzyne, a highly reactive and transient intermediate.[7][8] This application note focuses on the synthesis of 1,4-dimethoxytriptycene, a versatile intermediate where the methoxy groups can be further functionalized to introduce a variety of substituents.

Mechanistic Rationale: The Diels-Alder Reaction and In Situ Benzyne Generation

The core of this synthetic protocol lies in the concerted [4+2] cycloaddition between the diene (this compound) and the dienophile (benzyne). Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Diels-Alder Reaction: A Symphony of Electrons

The Diels-Alder reaction is a pericyclic reaction that proceeds through a cyclic transition state, forming a six-membered ring. In this specific case, the central ring of this compound acts as the 4π electron component (the diene). The electron-donating methoxy groups on the anthracene scaffold increase the energy of the highest occupied molecular orbital (HOMO) of the diene, thereby enhancing its reactivity towards an electron-deficient dienophile.

Benzyne Generation: Taming a Reactive Intermediate

Benzyne is too reactive to be isolated and must be generated in situ. A reliable and widely used method for generating benzyne is the diazotization of anthranilic acid followed by the thermal decomposition of the resulting diazonium salt.[7][8][9]

The reaction is initiated by the diazotization of the amino group of anthranilic acid with an alkyl nitrite, such as isoamyl nitrite, in an aprotic solvent.[10][11] The resulting unstable diazonium carboxylate readily decomposes upon gentle heating, extruding nitrogen gas and carbon dioxide to yield the highly reactive benzyne intermediate.[7][8][9]

Reaction Mechanism Overview

Diels-Alder with Benzyne cluster_benzyne Benzyne Generation cluster_da Diels-Alder Reaction Anthranilic_Acid Anthranilic Acid Diazonium_Salt Diazonium Salt Anthranilic_Acid->Diazonium_Salt  + Isoamyl Nitrite Benzyne Benzyne Diazonium_Salt->Benzyne  - N2, - CO2 (Heat) This compound This compound Triptycene_Product 1,4-Dimethoxytriptycene This compound->Triptycene_Product  [4+2] Cycloaddition

Caption: Overall workflow for the synthesis of 1,4-dimethoxytriptycene.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the synthesis of unsubstituted triptycene and has been optimized for the use of this compound.[7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Anthranilic Acid≥99%Commercially Available
Isoamyl Nitrite≥97%Commercially AvailableContains a stabilizer
1,2-Dimethoxyethane (DME)AnhydrousCommercially AvailableHigh boiling point solvent
Maleic Anhydride≥99%Commercially AvailableFor purification
TriglymeAnhydrousCommercially AvailableFor purification
EthanolReagent GradeCommercially Available
Sodium HydroxidePelletsCommercially Available
MethanolReagent GradeCommercially AvailableFor recrystallization

Safety Precautions:

  • Benzyne Precursor: The intermediate benzenediazonium-2-carboxylate is explosive when dry. It should be kept wet with solvent at all times.[10]

  • Solvents: Work in a well-ventilated fume hood.

  • Isoamyl Nitrite: Isoamyl nitrite is a vasodilator; avoid inhalation.

Reaction Setup

Experimental Workflow

Experimental_Workflow A 1. Reflux this compound in DME B 2. Prepare Anthranilic Acid & Isoamyl Nitrite Solutions C 3. Slow, Dropwise Addition to Refluxing Mixture B->C D 4. Continue Reflux to Complete Reaction C->D E 5. Cool and Precipitate Crude Product D->E F 6. Purify with Maleic Anhydride Treatment E->F G 7. Recrystallize from Methanol F->G H 8. Characterize Final Product G->H

Caption: Step-by-step experimental workflow for triptycene synthesis.

Detailed Procedure
  • Reaction Assembly: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add this compound (1.0 eq) and 1,2-dimethoxyethane (DME, approximately 50 mL per gram of anthracene). Heat the mixture to a gentle reflux with stirring.

  • Preparation of Reagent Solutions:

    • In a separate flask, dissolve anthranilic acid (1.2 eq) in DME (approximately 20 mL).

    • In another small flask, dilute isoamyl nitrite (1.2 eq) with DME (approximately 10 mL).

  • Addition of Benzyne Precursors: Once the this compound solution is refluxing steadily, add the anthranilic acid solution and the isoamyl nitrite solution simultaneously and dropwise from two separate dropping funnels over a period of 30-45 minutes. A color change and gas evolution (N₂ and CO₂) should be observed.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 30 minutes to ensure complete consumption of the reactants.

  • Isolation of Crude Product:

    • Allow the reaction mixture to cool to room temperature.

    • Add an equal volume of water to the reaction mixture to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold ethanol followed by water to remove any brown coloration.

    • Dry the crude product under vacuum.

Purification

Unreacted anthracene and some polymeric side products are common impurities. A clever purification step involves the reaction of the crude product with maleic anhydride, which selectively forms a Diels-Alder adduct with the remaining anthracene, rendering it soluble in a basic aqueous solution.[7]

  • Adduct Formation: In a round-bottom flask, combine the crude product with maleic anhydride (0.2 g per gram of crude product) and triglyme (4 mL per gram of crude product).

  • Reflux: Heat the mixture to reflux for 5 minutes.

  • Workup:

    • Cool the mixture and add ethanol (2 mL) followed by a 3 M sodium hydroxide solution (6 mL).

    • Collect the purified solid by vacuum filtration, washing with cold ethanol and then water.

  • Recrystallization: Recrystallize the purified solid from methanol to obtain pure 1,4-dimethoxytriptycene as a white crystalline solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized 1,4-dimethoxytriptycene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of triptycene derivatives.[12][13]

  • ¹H NMR: The ¹H NMR spectrum of 1,4-dimethoxytriptycene is expected to show distinct signals for the aromatic, bridgehead, and methoxy protons. The symmetry of the molecule will influence the number and multiplicity of the signals. The bridgehead protons typically appear as a singlet at around 5.5-6.0 ppm. The aromatic protons will appear in the range of 6.5-7.5 ppm, and the methoxy protons will be a sharp singlet at around 3.8-4.0 ppm.

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the sp³ bridgehead carbons (around 50-55 ppm) and the sp² aromatic carbons (in the 110-150 ppm range). The methoxy carbons will appear at approximately 55-60 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Melting Point

The melting point of the purified product should be sharp and consistent with literature values, if available. A broad melting range is indicative of impurities.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 1,4-dimethoxytriptycene, a valuable building block for research in medicinal chemistry and materials science. By understanding the underlying reaction mechanisms and following the detailed experimental and purification procedures, researchers can confidently synthesize this and other novel triptycene derivatives. The unique structural features of triptycenes continue to offer exciting opportunities for the design of innovative molecules with tailored properties.[1][2]

References

  • Kilway, K. V., & Clevenger, R. (2007). Experiment 4: Diels Alder Reaction: Synthesis of Triptycene. University of Missouri – Kansas City, Department of Chemistry.
  • Organic Syntheses. Benzenediazonium, o-carboxy-, hydroxide.
  • Wozny, M., Mames, A., & Ratajczyk, T. (2021). Triptycene Derivatives: From Their Synthesis to Their Unique Properties. Molecules, 27(1), 250.
  • Kitamura, C., et al. (2015). Synthesis, Isolation, and Characterization of Diels-Alder Adducts Between 1,4-Dialkoxyanthracenes and Maleic Anhydride.
  • Zhao, L., Li, Z., & Wirth, T. (2010). Triptycene Derivatives: Synthesis and Applications. Chemistry Letters, 39(9), 922-927.
  • Spyroudis, S., & Xanthopoulou, N. (2003). Triptycene quinones in synthesis: preparation of triptycene bis-cyclopentenedione. ARKIVOC, 2003(6), 95-105.
  • Borges, F., et al. (2005). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 43(7), 591-594.
  • Wikipedia. (2023). Triptycene.
  • Kornfeld, E. C., et al. (1965). Triptycene Derivatives as Medicinal Agents. Journal of Medicinal Chemistry, 8(3), 342-347.
  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
  • Bronson, T. (2015, October 2). Diels Alder Reaction [Video]. YouTube.
  • Platzer, N., Buisson, J. P., & Demerseman, P. (1993). Complete 1H and 13C NMR Spectral Characterization of 1,6-Dioxapyrene and Related Compounds. Journal of Heterocyclic Chemistry, 30(3), 765-770.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Wikipedia. (2023). Diels–Alder reaction.
  • Brainly. (2023, August 10).
  • Vernier. (n.d.). The Diels-Alder Reaction of Anthracene with Maleic Anhydride. Organic Chemistry with Vernier.
  • Beilstein Journals. (n.d.). Search Results.
  • Docsity. (2009, August 17).
  • University of Calgary. (n.d.). Ch23: Diels-Alder reaction of Benzyne.
  • Michigan State University. (n.d.). Diels-Alder Reaction-Aromatization Approach toward Functionalized Ring C Allocolchicinoids.
  • Royal Society of Chemistry. (n.d.).
  • Peña, D., et al. (2002). [2+2+2] Cycloaddition of Arynes to Diynes. Journal of the American Chemical Society, 124(47), 13996-13997.

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Troubleshooting & Optimization

Technical Support Center: Stability and Degradation of 1,4-Dimethoxyanthracene under UV Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Dimethoxyanthracene. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound under UV irradiation. Our goal is to equip you with the knowledge to anticipate challenges, diagnose experimental issues, and confidently interpret your results.

Troubleshooting Guide

This section is designed to address specific problems you may encounter during your photochemical experiments with this compound.

Issue 1: My reaction is not proceeding, or the conversion is very low.

Question: I have been irradiating my solution of this compound, but TLC and UV-Vis spectroscopy show that the starting material is largely unreacted. What could be the problem?

Answer:

Several factors could be contributing to low or no conversion. Let's break down the possibilities:

  • Inadequate Photon Flux: The photochemical reaction is initiated by the absorption of photons.[1] If the light source is too weak or the wavelength is incorrect, the reaction will not proceed efficiently.

    • Wavelength: this compound, like other anthracenes, has strong absorption bands in the UV-A region (approximately 320-400 nm).[1] Ensure your lamp's emission spectrum overlaps with the absorption spectrum of your compound. A 365 nm lamp is often a suitable choice.

    • Lamp Intensity and Age: UV lamps lose intensity over time. If you are using an older lamp, its output may be insufficient. Consider measuring the lamp's intensity (actinometry) to ensure it meets the requirements of your reaction.

  • Presence of Quenchers: Your solvent or impurities could be quenching the excited state of this compound before it has a chance to react.

    • Solvent Purity: Use high-purity, spectroscopy-grade solvents. Trace impurities can act as quenchers.

    • Dissolved Oxygen (for dimerization): If your goal is photodimerization, the presence of dissolved oxygen can quench the excited singlet or triplet state, leading to the formation of singlet oxygen and subsequent photooxidation instead of dimerization.[2] For dimerization reactions, it is crucial to thoroughly degas your solvent (e.g., by purging with nitrogen or argon, or through freeze-pump-thaw cycles).

  • Incorrect Concentration: If the concentration of your solution is too high, you may experience an "inner filter effect." This occurs when the molecules at the surface of the reaction vessel absorb most of the light, preventing photons from reaching the molecules in the bulk of the solution. Try diluting your sample.

Issue 2: My reaction is messy, and I see multiple spots on my TLC plate.

Question: After irradiating my sample, the TLC plate shows several new spots, and the isolated product is a complex mixture that is difficult to purify. What is happening?

Answer:

The formation of multiple products is a common challenge in the photochemistry of anthracenes and is often indicative of competing reaction pathways or the instability of the primary photoproduct.

  • Primary Photoproduct Instability: The most likely primary product of this compound photooxidation in the presence of air is the corresponding 1,4-endoperoxide.[3][4] Alkoxy-substituted endoperoxides are known to be unstable and can undergo further thermal or photochemical decomposition.[5][6] This can lead to a cascade of secondary products.

    • Control Irradiation Time and Temperature: Minimize the irradiation time to what is necessary for the consumption of the starting material. Over-irradiation can lead to the decomposition of the endoperoxide. Also, maintain a low and constant temperature during the reaction, as heat can accelerate the decomposition of the endoperoxide.

  • Competing Reactions: While photooxidation is often the dominant pathway in the presence of oxygen, other reactions can occur.

    • Photodimerization: Although the primary reaction in the presence of oxygen is photooxidation, some photodimerization via a [4+4] cycloaddition may still occur.[1] The presence of both the endoperoxide and the dimer would lead to a more complex product mixture.

  • Solvent Effects: The choice of solvent can influence the stability of the endoperoxide and the rates of competing reactions. Protic solvents, for example, may facilitate different decomposition pathways compared to aprotic solvents.

  • Presence of Acid or Base: Trace amounts of acid or base can catalyze the decomposition of anthracene endoperoxides, often leading to the formation of the corresponding anthraquinone.[5][7] Ensure your glassware is neutral and your solvent is free from acidic or basic impurities.

Issue 3: I believe I have formed the endoperoxide, but it decomposes during work-up and purification.

Question: The initial analysis of my crude reaction mixture suggests the presence of the endoperoxide, but it seems to decompose when I try to isolate it using column chromatography. How can I stabilize and isolate this product?

Answer:

The instability of anthracene endoperoxides is a well-documented challenge.[5][6] Here are some strategies to mitigate decomposition during purification:

  • Maintain Low Temperatures: Perform all work-up and purification steps at low temperatures. This includes extractions and column chromatography. Consider performing chromatography in a cold room or using a jacketed column with a cooling circulator.

  • Avoid Silica Gel if Possible: Silica gel can be acidic and may catalyze the decomposition of the endoperoxide.[5] If you must use silica gel, consider deactivating it by pre-treating it with a small amount of a non-nucleophilic base, like triethylamine, in your eluent system. Alternatively, consider other stationary phases like neutral alumina or Florisil.

  • Minimize Exposure to Light: The endoperoxide itself may be photosensitive.[8] Protect your sample from light during all stages of work-up and purification by wrapping your glassware in aluminum foil.

  • Rapid Purification: The longer the endoperoxide is in solution or on a chromatography column, the more likely it is to decompose. Aim for a quick purification process.

  • Solvent Choice: Use non-polar, aprotic solvents for your chromatography where possible, as they are less likely to promote decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary photodegradation pathway for this compound in the presence of UV light and air?

A1: In the presence of UV light and oxygen, the most probable degradation pathway for this compound is a [4+2] cycloaddition with singlet oxygen to form this compound-9,10-endoperoxide.[3][4] The this compound itself can act as a photosensitizer, absorbing a photon and transferring the energy to ground-state triplet oxygen to generate the reactive singlet oxygen. This endoperoxide is often unstable and can further decompose, potentially to 1,4-dimethoxyanthraquinone.[5][6]

Q2: How can I monitor the progress of my photoreaction?

A2: A combination of Thin Layer Chromatography (TLC) and UV-Vis spectroscopy is highly effective.

  • TLC: The disappearance of the starting material spot and the appearance of a new, typically less fluorescent and more polar spot for the endoperoxide, can be easily monitored.

  • UV-Vis Spectroscopy: this compound has a characteristic structured absorption spectrum in the UV-A region.[1] Upon conversion to the endoperoxide, this characteristic anthracene absorption will disappear as the aromatic system is disrupted.[9] This provides a convenient way to quantify the reaction progress.

Q3: What are the expected changes in the UV-Vis spectrum during the photooxidation of this compound?

A3: You should observe a decrease in the absorbance bands characteristic of the anthracene core, which are typically in the 350-400 nm range. The resulting endoperoxide will have a much weaker and less distinct absorption in this region. If the endoperoxide decomposes to 1,4-dimethoxyanthraquinone, you will see the growth of new absorption bands at different wavelengths, characteristic of the anthraquinone chromophore.[10][11]

CompoundExpected λmax RegionNotes
This compound~350-400 nmStructured, strong absorption
This compound Endoperoxide< 300 nmLoss of the characteristic anthracene absorption
1,4-Dimethoxyanthraquinone~230-250 nm and ~380-450 nmDifferent absorption profile from the parent anthracene

Q4: Can I perform this reaction in any solvent?

A4: Solvent choice is critical. For photooxidation, solvents that have a long singlet oxygen lifetime, such as chlorinated solvents (e.g., dichloromethane) or acetonitrile, are often preferred. Protic solvents like alcohols can quench singlet oxygen and may also participate in the decomposition of the endoperoxide. Always use high-purity solvents to avoid quenching of the excited state of the anthracene or singlet oxygen.

Q5: What is a quantum yield, and why is it important in my experiment?

A5: The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of moles of a product formed divided by the number of moles of photons absorbed by the reactant.[2] A low quantum yield indicates an inefficient reaction, which may be due to competing non-productive decay pathways of the excited state, such as fluorescence or heat dissipation. Knowing the quantum yield can help in optimizing reaction conditions and understanding the reaction mechanism.

Experimental Protocols

Protocol 1: Photooxidation of this compound to its Endoperoxide
  • Preparation: Dissolve this compound in a suitable solvent (e.g., dichloromethane) in a quartz reaction vessel to a concentration of approximately 10⁻³ to 10⁻⁵ M. The solution should be optically dilute to ensure uniform irradiation.

  • Oxygenation: Gently bubble dry air or oxygen through the solution for 15-20 minutes to ensure it is saturated with oxygen.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a cooling system to maintain a constant temperature (e.g., 10-15 °C). Irradiate the solution with a suitable UV lamp (e.g., a 365 nm LED array or a medium-pressure mercury lamp with a filter).[12][13]

  • Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture and analyze it by TLC and UV-Vis spectroscopy to monitor the disappearance of the starting material.

  • Work-up: Once the starting material is consumed (or the desired conversion is reached), stop the irradiation. Remove the solvent under reduced pressure at a low temperature (< 30 °C) in the dark.

  • Purification: If the endoperoxide is the desired product, attempt purification immediately using flash chromatography on neutral alumina at a low temperature, using a non-polar eluent system.

Protocol 2: Analysis of Reaction Mixture by HPLC
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically suitable for separating aromatic compounds.[14][15][16][17]

    • Mobile Phase: A gradient of acetonitrile and water is a good starting point.

    • Detection: Use a diode array detector (DAD) or a UV detector set at a wavelength where the starting material absorbs strongly (e.g., 365 nm) and another wavelength to detect potential products like the anthraquinone. A fluorescence detector can also be very sensitive for detecting the starting material.[14][18]

  • Analysis: The starting material, this compound, will be relatively non-polar and have a longer retention time. The endoperoxide and anthraquinone products are more polar and will typically elute earlier.

Visualizations

Reaction Pathway

reaction_pathway Figure 1: Proposed Photodegradation Pathway of this compound DMA This compound DMA_excited Excited State DMA* DMA->DMA_excited UV Light (hν) Endoperoxide This compound Endoperoxide DMA->Endoperoxide + ¹O₂ [4+2] Cycloaddition DMA_excited->DMA Fluorescence / Heat O2_singlet Singlet Oxygen (¹O₂) DMA_excited->O2_singlet Energy Transfer Decomposition Decomposition Products (e.g., 1,4-Dimethoxyanthraquinone) Endoperoxide->Decomposition Heat or Light

Caption: Proposed photodegradation pathway of this compound.

Troubleshooting Workflow

troubleshooting_workflow Figure 2: Troubleshooting Workflow for Photochemical Reactions start Start Experiment check_conversion Low or No Conversion? start->check_conversion check_lamp Check Lamp Wavelength & Intensity check_conversion->check_lamp Yes messy_reaction Messy Reaction / Multiple Products? check_conversion->messy_reaction No check_quenching Check for Quenchers (Solvent Purity, O₂) check_lamp->check_quenching check_concentration Adjust Concentration (Inner Filter Effect) check_quenching->check_concentration check_concentration->start Re-run control_time_temp Control Irradiation Time & Temperature messy_reaction->control_time_temp Yes product_decomposition Product Decomposes During Work-up? messy_reaction->product_decomposition No check_acid_base Check for Acid/Base Contamination control_time_temp->check_acid_base check_acid_base->start Re-run low_temp_purification Use Low Temperature Purification product_decomposition->low_temp_purification Yes success Successful Reaction product_decomposition->success No avoid_silica Avoid Acidic Silica Gel low_temp_purification->avoid_silica protect_from_light Protect from Light avoid_silica->protect_from_light protect_from_light->success

Caption: Troubleshooting workflow for photochemical reactions.

Experimental Setup

experimental_setup Figure 3: Typical Photochemical Reactor Setup reactor Photochemical Reactor UV Lamp(s) Cooling Fan Reaction Chamber vessel Reaction Vessel (Quartz) Solution of this compound Magnetic Stirrer reactor:f2->vessel:n cooling Cooling Bath (Maintains Temperature) vessel->cooling stir_plate Magnetic Stir Plate vessel:f1->stir_plate gas Gas Inlet (Air or O₂) gas->vessel:f0

Caption: Typical photochemical reactor setup.

References

Sources

Technical Support Center: Purification of 1,4-Dimethoxyanthracene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1,4-Dimethoxyanthracene. This document provides in-depth, experience-driven guidance for researchers, scientists, and drug development professionals. Our goal is to move beyond simple step-by-step instructions, offering a causal understanding of experimental choices to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: My crude this compound product is a dark, oily residue. What is the likely cause and my first step?

A1: A dark, oily crude product typically indicates the presence of polymeric side products or residual high-boiling solvents from the synthesis (e.g., xylene, DMF). Your first action should be to obtain a preliminary purity assessment. Dissolve a small amount of the crude material in a suitable solvent like dichloromethane (DCM) or chloroform and run a Thin-Layer Chromatography (TLC) plate against a non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). This will help you visualize the number of components and determine if your desired product is the major component. If significant baseline material is present, a primary purification by column chromatography is recommended over recrystallization.

Q2: What are the most common impurities I should expect from a typical synthesis?

A2: The impurities largely depend on the synthetic route. For a Diels-Alder synthesis, which is a common method for forming the anthracene core, you should anticipate:

  • Unreacted Starting Materials: Such as the diene or dienophile used in the reaction.[1][2][3][4]

  • Regioisomers: Depending on the substituents, other isomers might form.

  • Oxidation Products: Anthracene derivatives can be susceptible to oxidation, potentially forming anthraquinones (e.g., 1,4-dimethoxyanthraquinone), especially if exposed to air at high temperatures.[5]

  • Partially Aromatized Intermediates: The reaction may not have gone to completion, leaving intermediates.

Q3: Which purification technique is best for this compound?

A3: The choice depends on the scale and purity of your crude product.

  • For >90% pure material with minor colored impurities: Recrystallization is often the most efficient method for obtaining highly pure, crystalline material.

  • For complex mixtures or oily products: Flash Column Chromatography is the method of choice to separate the target compound from multiple impurities.

  • For removing non-volatile or polymeric impurities: Sublimation can be an excellent final polishing step for an already relatively pure solid, yielding very high-purity crystals.

Initial Assessment & Purification Workflow

Before committing to a large-scale purification, a logical workflow ensures efficiency and minimizes product loss.

PurificationWorkflow Crude Crude Product (this compound) Assess Purity Assessment (TLC, ¹H NMR) Crude->Assess Decision Purity > 90%? Assess->Decision Recrystal Recrystallization Decision->Recrystal  Yes Chrom Column Chromatography Decision->Chrom No   Sublime Optional: Sublimation Recrystal->Sublime Chrom->Sublime Pure Pure Product (Verify by MP, NMR) Sublime->Pure ChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC 1. TLC Analysis (Find Rf ~0.3) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute Column (Apply Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Sources

Technical Support Center: Optimizing Diels-Alder Reactions with 1,4-Dimethoxyanthracene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Diels-Alder reaction involving 1,4-dimethoxyanthracene. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this powerful cycloaddition in their synthetic workflows. Here, we move beyond basic protocols to address the nuanced challenges and optimization parameters you are likely to encounter. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and push your reaction outcomes to the highest levels of efficiency and purity.

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex six-membered rings in a single, stereospecific step.[1][2] The reaction is a concerted, pericyclic [4+2] cycloaddition between a conjugated diene and a dienophile.[1][3] In the case of this compound, the electron-donating methoxy groups enrich the anthracene core, making it a highly reactive diene for "normal" electron-demand Diels-Alder reactions. However, the inherent aromaticity of the anthracene system presents a significant activation barrier that must be overcome.[4][5]

This guide provides answers to frequently asked questions and a detailed troubleshooting section to navigate the common pitfalls associated with this specific reaction.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for a Diels-Alder reaction with this compound?

A1: The key challenge is overcoming the aromatic stabilization of the central ring of the anthracene core.[5] This typically requires thermal energy. A robust starting point is to use a high-boiling point solvent to achieve the necessary reaction temperature.

  • Solvent: Xylene (boiling point ~140 °C) or toluene (boiling point ~111 °C) are excellent choices.[6] Xylene is often preferred as the higher temperature can significantly accelerate the reaction.[4]

  • Temperature: Refluxing the reaction mixture is standard practice. For xylene, this means heating to approximately 140 °C.[6]

  • Dienophile: A reactive dienophile is critical. Maleic anhydride is a classic, highly effective choice due to the two electron-withdrawing carbonyl groups that activate it.[5][6] N-substituted maleimides are also excellent alternatives.

  • Stoichiometry: A slight excess of the dienophile (1.1 to 1.5 equivalents) can be used to drive the reaction to completion, but a 1:1 ratio is often sufficient with reactive dienophiles.

Q2: How do the methoxy groups on the anthracene affect the reaction?

A2: The two methoxy groups at the 1 and 4 positions are powerful electron-donating groups (EDGs). In a normal-demand Diels-Alder reaction, EDGs on the diene increase the energy of its Highest Occupied Molecular Orbital (HOMO).[2] This reduces the energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction according to Frontier Molecular Orbital (FMO) theory.[3] Therefore, this compound is significantly more reactive than unsubstituted anthracene.

Q3: Can I use a Lewis acid to catalyze the reaction?

A3: Yes, Lewis acid catalysis can be highly effective, particularly for less reactive dienophiles or when lower reaction temperatures are desired. Lewis acids, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), coordinate to the electron-withdrawing group(s) on the dienophile.[1] This coordination enhances the dienophile's electron-withdrawing ability and has been shown to accelerate the reaction by reducing the steric Pauli repulsion between the reactants.[1][7] This allows the reaction to proceed under milder conditions, often at room temperature, which can prevent degradation of sensitive substrates.

Q4: What is the expected stereochemistry of the product?

A4: The Diels-Alder reaction is stereospecific. The geometry of the dienophile is retained in the product. For cyclic dienophiles like maleic anhydride, the endo product is typically favored kinetically due to secondary orbital interactions that stabilize the transition state. However, the exo product is usually the thermodynamically more stable isomer. If the reaction is reversible, prolonged reaction times or high temperatures may lead to an increased ratio of the exo product.

Troubleshooting Guide: From Low Yield to Purification Headaches

This section addresses specific problems you might encounter during your experiments. The following logical workflow can help diagnose issues systematically.

G cluster_start cluster_diagnosis Diagnostic Pathway cluster_solution start Low or No Product Formation temp Is Temperature Sufficient? start->temp Check retro Is Retro-Diels-Alder Occurring? temp->retro Yes reagents Are Reagents Pure & Reactive? temp->reagents No sol_temp Increase Temperature (e.g., switch Toluene to Xylene) temp->sol_temp No sol_retro Lower Temperature Use Milder Conditions retro->sol_retro conditions Are Conditions Anhydrous? reagents->conditions Yes sol_reagents Purify Reactants Use a More Reactive Dienophile reagents->sol_reagents No catalyst Is a Catalyst Needed? conditions->catalyst Yes sol_conditions Dry Glassware & Solvents Use Inert Atmosphere (N₂/Ar) conditions->sol_conditions No sol_catalyst Add a Lewis Acid Catalyst (e.g., AlCl₃, ZnCl₂) catalyst->sol_catalyst Yes

Caption: A troubleshooting workflow for a low-yielding Diels-Alder reaction.

Q5: My reaction yield is very low or I've recovered only starting material. What went wrong?

A5: This is a common issue, often related to the reaction's activation energy.

  • Causality & Explanation: The central ring of anthracene is aromatic. For the Diels-Alder reaction to occur, this aromaticity must be disrupted in the transition state, which requires a significant energy input.[4][5] If the temperature is too low, the reactants will not have enough kinetic energy to overcome this barrier.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your heating mantle or oil bath is reaching the target temperature (e.g., ~140 °C for refluxing xylene).[6]

    • Increase Reaction Time: Some reactions may require extended reflux (e.g., 24 hours) to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) if possible.

    • Switch to a Higher-Boiling Solvent: If you are using toluene (~111 °C), switching to xylene (~140 °C) or even mesitylene (~165 °C) can provide the necessary energy.[4][6]

    • Consider the Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible, and the reverse reaction is favored at very high temperatures.[1] If you are using an extremely high temperature, you might be pushing the equilibrium back toward the starting materials. This is a delicate balance; the temperature must be high enough to initiate the forward reaction but not so high that the reverse reaction dominates.

    • Check Reagent Purity: Impurities in either the diene or dienophile can inhibit the reaction. Ensure your this compound is pure and that your dienophile has not decomposed (e.g., maleic anhydride can hydrolyze to maleic acid in the presence of moisture).[6] Using freshly opened or purified reagents is recommended.

Q6: I'm observing the formation of multiple products or unexpected byproducts. How can I improve selectivity?

A6: Side product formation can arise from several sources.

  • Causality & Explanation:

    • Oxidation: Substituted anthracenes can be susceptible to oxidation, especially at high temperatures in the presence of air. This can lead to the formation of anthraquinones.

    • Polymerization: Some dienophiles, particularly acrylates, can polymerize at high temperatures.

    • Exo Product Formation: As mentioned, while the endo adduct is the kinetic product, the more stable exo adduct can form under thermodynamic control (high heat, long reaction times).

  • Troubleshooting Steps:

    • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of the anthracene derivative.

    • Add a Polymerization Inhibitor: If using a dienophile prone to polymerization, a small amount of an inhibitor like hydroquinone can be added.

    • Control Stereoselectivity with a Lewis Acid: Lewis acid catalysis often enhances the preference for the endo product and allows the reaction to run at lower temperatures, preventing equilibration to the exo isomer.[8]

    • Analyze Steric Effects: Highly substituted or bulky dienophiles and dienes can lead to unusual regio- and stereoselectivity.[9] While this compound is symmetric, steric clashes with bulky dienophiles could favor the less-common exo pathway.

Q7: I've successfully formed the product, but it's difficult to purify. What are the best practices?

A7: Purification of Diels-Alder adducts can be challenging due to similar polarities of starting materials and products or product instability.

  • Causality & Explanation: The Diels-Alder adduct is often a non-polar, crystalline solid. Unreacted, non-polar starting materials (like anthracene) can co-crystallize, making purification by recrystallization difficult. Furthermore, the adduct can undergo a retro-Diels-Alder reaction if heated during purification.

  • Troubleshooting Steps:

    • Recrystallization: This is the most common method. If the product crystallizes out of the reaction mixture upon cooling, it can be collected by vacuum filtration.[4] Washing with a cold, non-polar solvent like hexane can remove residual xylene and unreacted dienophile. If starting material remains, a different recrystallization solvent system (e.g., ethyl acetate/hexane, ethanol) may be required.

    • Column Chromatography: If recrystallization fails, flash column chromatography is an effective alternative. Use a non-polar eluent system (e.g., hexane/ethyl acetate gradient). Be mindful of the potential for retro-Diels-Alder on the silica gel support; run the column at room temperature and do not let it sit for extended periods.

    • Product Stability: After isolation, store the adduct in a cool, dark place. Some adducts are light-sensitive or can revert to their starting materials over time, especially if impure.[10]

Experimental Protocols & Data

Protocol: Synthesis of the Diels-Alder Adduct of this compound and Maleic Anhydride

This protocol is a standard starting point for the reaction.

G reagents 1. Combine Reactants - 1.0 eq. This compound - 1.1 eq. Maleic Anhydride - Add Xylene solvent reflux 2. Reaction - Attach reflux condenser - Heat to reflux (~140°C) - Stir for 2-4 hours reagents->reflux monitor 3. Monitor Progress - Use TLC to check for consumption of starting material reflux->monitor cool 4. Isolation - Cool reaction to room temp. - Further cool in an ice bath to induce crystallization monitor->cool filter 5. Purification - Collect crystals via vacuum filtration - Wash with cold ethyl acetate or hexane cool->filter dry 6. Final Product - Dry the product under vacuum - Characterize (NMR, MP, MS) filter->dry

Caption: Standard workflow for the this compound Diels-Alder reaction.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and maleic anhydride (1.1 eq).

  • Solvent Addition: Add dry xylene (approximately 5-10 mL per gram of anthracene) to the flask.

  • Reaction: Attach a reflux condenser and place the flask in a heating mantle or oil bath. Heat the mixture to a steady reflux (~140 °C) with vigorous stirring.[4][6] The reaction is often accompanied by a disappearance of the anthracene's fluorescence.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The disappearance of the starting anthracene spot indicates completion.

  • Workup: Once the reaction is complete (typically 2-4 hours), remove the heat source and allow the flask to cool to room temperature. Then, place the flask in an ice-water bath for 20-30 minutes to maximize crystallization of the product.[4]

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate or hexane to remove any residual solvent and impurities.[5]

  • Drying: Dry the purified adduct under vacuum to obtain the final product. Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.

Table: Representative Reaction Conditions

The following table summarizes typical conditions and dienophiles used in Diels-Alder reactions with anthracene derivatives. Note that this compound will generally react faster or under milder conditions than unsubstituted anthracene due to its electron-rich nature.

DienophileSolventTemperature (°C)Typical Time (h)CatalystNotes
Maleic AnhydrideXylene~140 (Reflux)1 - 4NoneClassic, high-yielding reaction. Product often crystallizes on cooling.[2][4]
N-PhenylmaleimideToluene~111 (Reflux)4 - 12NoneGood reactivity; adduct may require chromatography.
Dimethyl Acetylenedicarboxylate (DMAD)Xylene~140 (Reflux)12 - 24NoneLess reactive dienophile; requires more forcing conditions.
AcrylonitrileNitrobenzene~2006 - 10NoneCan result in regioisomeric products with substituted anthracenes.[11]
Methyl AcrylateDichloromethane0 - 252 - 8AlCl₃Lewis acid catalysis allows for much milder conditions.[7]

References

  • Jasperse, C. P. Diels-Alder Lab Handout. Concordia College Chemistry Department. [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Wikipedia. (2024). Diels–Alder reaction. Wikimedia Foundation. [Link]

  • Gaedke, M., et al. (2025). Controlling cyclodextrin host-guest complexation in water with dynamic pericyclic chemistry. ResearchGate. [Link]

  • University of Michigan. (n.d.). Diels-Alder Reaction. University of Michigan Chemistry.
  • University of the West Indies. (n.d.). Diels-Alder Reaction. CHEM2300 Manual. [Link]

  • Salahaddin University - Erbil. (2024). The Diels-Alder Reaction of Anthracene with Maleic Anhydride. Salahaddin University Chemistry Department. [Link]

  • Al-Amiery, A. A. (2012). (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. Organic Chemistry International. [Link]

  • Chen, Y., et al. (2020). Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. Organic & Biomolecular Chemistry. [Link]

  • Bickelhaupt, F. M., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition. [Link]

  • Chemistry LibreTexts. (2021). 1.3: Diels-Alder Reactions. LibreTexts. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 1,4-Dimethoxyanthracene in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-Dimethoxyanthracene. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this hydrophobic compound in aqueous experimental systems. Here, we provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in water?

A1: The poor aqueous solubility of this compound is rooted in its molecular structure. The core of the molecule is a large, nonpolar anthracene ring system, which is inherently hydrophobic ("water-fearing"). While the two methoxy (-OCH₃) groups add some polarity, their contribution is insufficient to overcome the hydrophobicity of the large polycyclic aromatic hydrocarbon (PAH) backbone. PubChem lists a predicted XLogP3 value of 4.4 for this compound, which indicates a strong preference for lipid-like, nonpolar environments over aqueous ones[1]. For a substance to dissolve in water, it must overcome the strong hydrogen bonding network between water molecules, which this compound cannot do effectively.

Q2: I've dissolved this compound in an organic solvent like DMSO, but it precipitates when I add it to my aqueous buffer. What is happening?

A2: This phenomenon, often called "crashing out," is a common issue when working with hydrophobic compounds[2]. When you add the concentrated organic stock solution to the aqueous buffer, you are causing a rapid and significant change in the solvent environment. The this compound molecules, which were comfortably dissolved in the organic solvent, are suddenly exposed to a predominantly aqueous environment in which they are not soluble. This forces them to aggregate and precipitate out of the solution. The key to preventing this is to manage the transition from a nonpolar to a polar environment more effectively.

Q3: What are the primary strategies I can use to improve the aqueous solubility of this compound for my experiments?

A3: There are several well-established techniques to enhance the aqueous solubility of hydrophobic compounds like this compound. The most common and effective methods for laboratory-scale experiments are:

  • Co-solvency: This involves using a mixture of water and a water-miscible organic solvent to increase the solubility of the compound[3][4].

  • Micellar Solubilization: This technique uses surfactants to form micelles that can encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous solution[5][6].

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility[7].

The choice of method will depend on the specific requirements of your experiment, including the final desired concentration of this compound and the tolerance of your experimental system (e.g., cells, enzymes) to the solubilizing agents.

Troubleshooting Guide

Issue 1: Compound precipitates from organic stock upon dilution in aqueous buffer.

This is the most common challenge. The following troubleshooting workflow will help you address this issue systematically.

Troubleshooting_Precipitation start Precipitation Observed slow_addition Slow Down Addition Rate (e.g., dropwise while vortexing) start->slow_addition co_solvent Optimize Co-solvent Concentration slow_addition->co_solvent Still Precipitates end_success Stable Solution Achieved slow_addition->end_success Resolved surfactant Incorporate a Surfactant co_solvent->surfactant Still Precipitates co_solvent->end_success Resolved cyclodextrin Utilize Cyclodextrins surfactant->cyclodextrin Still Precipitates or System Incompatible surfactant->end_success Resolved cyclodextrin->end_success Resolved end_fail Re-evaluate Experimental Design cyclodextrin->end_fail All Methods Fail

Caption: Decision workflow for troubleshooting precipitation.

In-Depth Solubilization Strategies & Protocols

Co-solvency

Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for the hydrophobic this compound molecules. By creating a solvent mixture with properties intermediate between water and a pure organic solvent, the energy barrier for dissolution is lowered[3][4]. Commonly used co-solvents in biological research include Dimethyl Sulfoxide (DMSO) and Ethanol.

Data Presentation: Solubility of Anthracene (Parent Compound) in Various Solvents

SolventSolubility of Anthracene ( g/100g ) at 25°CReference
Water0.0000044
Ethanol0.328
Toluene~1.0 (at 25°C, interpolated)
Carbon Tetrachloride0.732
DMSO2 (Anthracene)[2]

Experimental Protocol: Co-solvent Solubilization

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Determine Maximum Tolerated Co-solvent Concentration: Before preparing your final working solution, it is crucial to determine the maximum concentration of the co-solvent (e.g., DMSO) that your experimental system can tolerate without adverse effects (e.g., cell toxicity, enzyme inhibition). This is often in the range of 0.1% to 1% (v/v) for cell-based assays.

  • Prepare Intermediate Dilutions (Optional but Recommended): To avoid a sharp polarity change, you can prepare one or more intermediate dilutions of your stock solution in a mixture of your co-solvent and aqueous buffer.

  • Prepare Final Working Solution: Add the stock solution (or intermediate dilution) dropwise to your final aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.

  • Visual Inspection: After preparation, visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to reduce the final concentration of this compound or slightly increase the co-solvent percentage if your system allows.

Micellar Solubilization

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic this compound partitions into the hydrophobic core of the micelle, while the hydrophilic shell allows the entire complex to remain dispersed in the aqueous solution[5][6].

Micellar_Solubilization cluster_micelle Micelle in Aqueous Solution surfactant_head Hydrophilic Head surfactant_tail Hydrophobic Tail dma 1,4-DMA dma_molecule 1,4-DMA cluster_micelle cluster_micelle dma_molecule->cluster_micelle Encapsulation surfactant_molecule Surfactant surfactant_molecule->cluster_micelle Self-Assembly

Caption: Encapsulation of this compound within a surfactant micelle.

Experimental Protocol: Micellar Solubilization

  • Select a Biocompatible Surfactant: For biological applications, non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often preferred due to their lower toxicity.

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC.

  • Prepare a Concentrated Stock of this compound: Dissolve the compound in a minimal amount of a volatile organic solvent like ethanol.

  • Formulate the Micellar Solution: Add the this compound stock solution to the surfactant solution. The organic solvent can then be removed by gentle heating under a stream of nitrogen or by rotary evaporation. This "thin-film hydration" method encourages the encapsulation of the compound within the micelles as they form.

  • Filter and Quantify: Filter the resulting solution through a 0.22 µm filter to remove any non-encapsulated compound. The concentration of the solubilized this compound can then be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Inclusion Complexation with Cyclodextrins

Causality: Cyclodextrins are toroidal-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic this compound can fit into the cavity of a cyclodextrin molecule, forming an "inclusion complex." This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule[7]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced aqueous solubility and low toxicity[8].

Experimental Protocol: Cyclodextrin Inclusion Complexation

  • Prepare a Saturated Cyclodextrin Solution: Dissolve an excess amount of HP-β-CD in your aqueous buffer with stirring. The solution can be heated to aid dissolution.

  • Add this compound: Add an excess of solid this compound to the cyclodextrin solution.

  • Equilibrate: Stir the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separate and Analyze: Centrifuge or filter the solution to remove the undissolved this compound. The concentration of the solubilized compound in the clear supernatant can then be determined by an appropriate analytical method.

  • Phase Solubility Diagram (Optional but Recommended for Optimization): To determine the optimal ratio of cyclodextrin to your compound, you can perform a phase solubility study. This involves preparing a series of solutions with increasing concentrations of HP-β-CD and adding an excess of this compound to each. After equilibration, the concentration of the solubilized compound is measured for each cyclodextrin concentration. Plotting the concentration of solubilized this compound against the concentration of HP-β-CD will yield a phase solubility diagram, which can be used to determine the stoichiometry and binding constant of the complex[9].

References

  • Moroi, Y., Mitsunobu, K., Morisue, T., Kadobayashi, Y., & Sakai, M. (n.d.). Solubilization of Benzene, Naphthalene, Anthracene, and Pyrene in 1-Dodecanesulfonic Acid Micelle. The Journal of Physical Chemistry.
  • Solubilization and Photosensitizing Properties of Some Anthracene Derivatives in Aqueous Micellar Solutions. (n.d.). Scribd.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google AI.
  • Solubility of dmso in organic solvents - Stranded T
  • This compound. (n.d.). PubChem.
  • Loftsson, T., & Duchene, D. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
  • Powell, J. R., Miller, B. J., & Acree, W. E. (1995). Solubility of Anthracene in Binary Alcohol + 1,4-Dioxane Solvent Mixtures.
  • Solubility D
  • Doke, V. V., et al. (2020). A REVIEW ON CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE FOR SOLUBILITY ENHANCEMENT. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(5), 584-600.
  • Jouyban, A. (2008). Solubility prediction of anthracene in mixed solvents using a minimum number of experimental data. Chemical and Pharmaceutical Bulletin, 56(6), 778-782.
  • Dimethyl sulfoxide. (n.d.). In Wikipedia.
  • Le, T., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3163.
  • Solution chemistry, solubility and solubiliz
  • MultiScreen Solubility Filter Pl
  • Goral, A., et al. (2022). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. International Journal of Molecular Sciences, 23(19), 11849.
  • Thuy, B. T., et al. (2019). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Progress in Biology, 37(1), 1-6.
  • Anthracene. (n.d.). Sciencemadness Wiki.

Sources

Technical Support Center: Stabilizing 1,4-Dimethoxyanthracene in Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Dimethoxyanthracene. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate photodegradation and ensure the integrity of your experimental results.

Introduction: The Challenge of Photostability

This compound is a valuable fluorescent probe and building block in organic synthesis. However, like many polycyclic aromatic hydrocarbons, its conjugated π-system makes it susceptible to photodegradation upon exposure to light, particularly in the presence of oxygen. This degradation can lead to a loss of fluorescence, the formation of unknown impurities, and ultimately, compromised data. This guide is designed to provide you with the foundational knowledge and practical protocols to minimize these effects.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing its fluorescence during my experiment. What is happening?

A: The loss of fluorescence is a classic sign of photodegradation, often referred to as photobleaching. When this compound absorbs light, it can be excited to a higher energy state. In this state, it can react with molecular oxygen to form non-fluorescent endoperoxides, which can then decompose into other products.[1][2] This process irreversibly alters the chemical structure of the molecule, destroying its fluorophore.

Q2: I've noticed a slight color change in my solid this compound sample. Should I be concerned?

A: Yes, a color change, even in a solid sample, can indicate degradation.[3] While more stable than solutions, solid compounds can still degrade over time with repeated exposure to light and air.[4] It is crucial to store all photosensitive compounds in the dark and under an inert atmosphere if possible.[3][5]

Q3: What are the primary environmental factors that accelerate the degradation of this compound?

A: The key factors are:

  • Light Exposure: The intensity and wavelength of the light source are critical. UV and blue light are particularly damaging as they overlap with the absorption spectrum of many anthracene derivatives.[6][7]

  • Oxygen: The presence of dissolved oxygen in solutions is a major contributor to photodegradation via the formation of singlet oxygen.[1][8]

  • Solvent: The choice of solvent can influence the rate of degradation.[1]

  • Temperature: Higher temperatures can accelerate the decomposition of initial photoproducts like endoperoxides.[9]

Q4: Can I use a standard laboratory fume hood light when preparing my samples?

A: It is strongly discouraged. Standard fluorescent lighting emits a broad spectrum of light, including wavelengths that can be absorbed by this compound.[10] Whenever possible, perform manipulations in a darkened room or use a safelight with a long-wavelength cutoff (e.g., red light).[3][5] If you must work in a lit area, cover your samples with aluminum foil.[5]

In-Depth Troubleshooting and Mitigation Strategies

This section provides detailed protocols and explanations to prevent photodegradation in various experimental contexts.

Issue 1: Rapid Signal Loss During Fluorescence Spectroscopy or Microscopy

The high-intensity light sources used in modern spectrometers and microscopes can rapidly degrade this compound.[11]

The focused, high-flux photon environment of these instruments dramatically increases the rate of excitation and, consequently, the probability of photochemical reactions. The presence of atmospheric or dissolved oxygen in the sample creates a perfect storm for photooxidation.

  • Reduce Illumination Intensity:

    • Use the lowest light intensity that provides an adequate signal-to-noise ratio.[12]

    • Insert neutral density (ND) filters into the excitation light path to attenuate the light source without changing its spectral properties.[12][13]

  • Minimize Exposure Time:

    • Limit the duration of light exposure to the absolute minimum required for data acquisition.[14]

    • Use software settings to control the shutter, ensuring the sample is only illuminated during the actual measurement.

  • Deoxygenate Your Solvents:

    • For solution-phase measurements, purging the solvent with an inert gas (e.g., high-purity argon or nitrogen) for 15-30 minutes prior to dissolving your sample can significantly reduce the concentration of dissolved oxygen.

  • Employ Chemical Quenchers (Antifade Reagents):

    • Adding a singlet oxygen quencher to your solution can offer substantial protection. These agents intercept and deactivate singlet oxygen before it can react with your compound.

    • Protocol for Adding a Quencher:

      • Prepare a stock solution of the chosen quencher (see Table 1).

      • Add the quencher to your this compound solution to the final recommended concentration.

      • Ensure the quencher is soluble in your solvent and does not interfere with your experiment (e.g., by fluorescing in the same region).

Antifade Reagent Typical Working Concentration Mechanism of Action & Comments
1,4-Diazabicyclo[2.2.2]octane (DABCO) 10-100 mMA widely used and effective singlet oxygen quencher.[12][15][16] Less toxic than PPD, making it suitable for some live-cell applications.[16]
Sodium Azide (NaN₃) 1-10 mMA highly efficient singlet oxygen quencher. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.
n-Propyl Gallate (NPG) 1-5% (w/v)A common antioxidant used in mounting media.[16]
Ascorbic Acid (Vitamin C) 0.1-1 mMA natural antioxidant that can scavenge reactive oxygen species.[5][17] Its effectiveness can be limited in some media.[17]

Table 1: Common Antifade Reagents for Solution-Phase Experiments

Issue 2: Degradation During Photochemical Reactions or Synthesis

When using this compound as a photosensitizer or reactant, it is essential to control the reaction conditions to prevent its unwanted decomposition.

During a photochemical reaction, the compound is intentionally exposed to light for extended periods. If oxygen is present, the primary degradation pathway via endoperoxide formation will compete with the desired reaction, reducing yield and complicating purification.[1]

  • Create an Inert Atmosphere:

    • Schlenk Line Technique: For reactions highly sensitive to oxygen, use a Schlenk line to evacuate the reaction flask and backfill it with an inert gas.

    • Gas Purging: For less sensitive applications, continuously bubble a slow stream of argon or nitrogen through the reaction mixture for the duration of the experiment.

  • Solvent Selection:

    • Studies on similar alkoxy-substituted anthracenes have shown that decomposition can be suppressed in alcoholic solvents like methanol and ethanol compared to solvents like acetone or acetonitrile.[1] Consider solvent choice as a parameter to optimize.

  • Use of Optical Filters:

    • Employ optical filters to precisely control the wavelengths of light reaching your sample.[18][19]

    • Bandpass Filters: Use a bandpass filter that selectively transmits only the wavelengths necessary to initiate your desired reaction, while blocking more damaging, shorter wavelengths (like UV).[19]

    • Longpass Filters: A longpass filter can be used to block all light below a certain wavelength, which is useful for preventing unwanted UV-induced side reactions.[20]

Issue 3: Long-Term Storage Instability

Improper storage is a common cause of compound degradation before an experiment even begins.

Ambient light, temperature fluctuations, and atmospheric oxygen can all contribute to the slow degradation of this compound over time.[4]

  • Use Appropriate Containers:

    • Always store the compound in amber or opaque glass vials to block UV and visible light.[3][5]

  • Control the Atmosphere:

    • For maximum stability, flush the vial with an inert gas (argon or nitrogen) before sealing.

  • Maintain Low Temperatures:

    • Store the compound in a freezer, preferably at -20°C or below, to slow down any potential degradation pathways.[3]

  • Minimize Handling:

    • Avoid repeatedly opening and closing the main stock container. Aliquot the compound into smaller, single-use vials to prevent contamination and repeated exposure of the bulk material.[5]

Visualizing the Problem and Solution

To better understand the processes involved, the following diagrams illustrate the photodegradation pathway and a workflow for its prevention.

Diagram 1: Simplified photodegradation pathway of this compound.

Diagram 2: Experimental Workflow for Prevention cluster_prep Sample Preparation cluster_exp Experiment Storage Store in Dark, Cold, Inert Vial Handling Handle Under Red Light / Foil Storage->Handling Solvent Use Deoxygenated Solvent Handling->Solvent Quencher Add Antifade Reagent Solvent->Quencher Filters Use Optical Filters (ND, Bandpass) Quencher->Filters Intensity Minimize Light Intensity Filters->Intensity Time Minimize Exposure Time Intensity->Time Result Stable Sample & Reliable Data Time->Result

Sources

Technical Support Center: Enhancing the Quantum Yield of 1,4-Dimethoxyanthracene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Dimethoxyanthracene and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the experimental process of improving fluorescence quantum yield (Φf). As a self-validating system, each protocol and troubleshooting step is grounded in established photophysical principles to ensure both accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when working with these fluorophores.

Q1: What is a typical fluorescence quantum yield for anthracene derivatives, and what should I expect from my this compound compound?

A1: The fluorescence quantum yield of the parent anthracene molecule is highly dependent on the solvent, with a reported value of approximately 0.27 in ethanol and 0.36 in cyclohexane. Substituting the anthracene core can drastically alter the quantum yield. For example, 9,10-diphenylanthracene in cyclohexane boasts a quantum yield of 0.97.[1] While specific, extensively tabulated data for this compound is not abundant in the literature, the electron-donating nature of the methoxy groups is generally expected to maintain or enhance the fluorescence compared to unsubstituted anthracene, provided that quenching pathways are minimized.[2] A reasonable starting expectation in a non-quenching solvent would be in the range of 0.30 to 0.70, but this is highly contingent on experimental conditions.

Q2: My fluorescence intensity seems to decrease over time during measurement. What is happening?

A2: This phenomenon is likely photobleaching or photodegradation. Anthracene derivatives are susceptible to photooxidation, especially in the presence of oxygen.[3] The core mechanism often involves the formation of an endoperoxide across the 9 and 10 positions after reaction with singlet oxygen, which is generated by the excited fluorophore itself.[3] This new compound is non-fluorescent and represents an irreversible degradation of your sample. Strategies to mitigate this are covered in the Troubleshooting Guide under "Issue 3: Sample is Photodegrading."

Q3: I observe a significant drop in fluorescence intensity when I increase the concentration of my sample. Why is this?

A3: You are likely observing Aggregation-Caused Quenching (ACQ).[4] At higher concentrations, the planar anthracene cores have a strong tendency to stack on top of each other (π–π stacking).[5] When these aggregates are excited, they can form non-fluorescent "excimers," which provide a rapid, non-radiative decay pathway, thus quenching the fluorescence.[5] This is a very common issue with anthracene-based compounds. Refer to our troubleshooting guide for detailed solutions.

Q4: Does the solvent I choose really make a big difference?

A4: Absolutely. The solvent can profoundly impact the quantum yield.[6] This is due to several factors including solvent polarity, viscosity, and the presence of heavy atoms. Polar solvents can stabilize the excited state differently than nonpolar solvents, altering the energy gap between the ground and excited states and affecting the rates of radiative vs. non-radiative decay.[4] Solvents containing heavy atoms (e.g., chloroform, carbon tetrachloride) can increase the rate of intersystem crossing to the triplet state, which reduces fluorescence. Our guide provides a systematic approach to solvent selection.

In-Depth Troubleshooting Guides

Issue 1: Lower-Than-Expected Quantum Yield in Dilute Solution

You've synthesized a new this compound derivative and preliminary measurements in a standard solvent like ethanol show a disappointingly low quantum yield.

A low quantum yield in a dilute solution (where aggregation is minimal) points to intrinsic molecular properties or interactions with the immediate solvent environment that favor non-radiative decay pathways (internal conversion, intersystem crossing) over radiative decay (fluorescence).

A Low Quantum Yield Observed B Verify Purity of Compound and Solvent A->B Initial Check C Systematic Solvent Screening B->C If Pure D Check for Quenchers (e.g., O2) C->D If Still Low G Problem Resolved / Yield Optimized C->G If Successful E Analyze Structural Features D->E If Quenchers Eliminated D->G If Successful F Measure Fluorescence Lifetime E->F Correlate Structure to Properties F->G Calculate Radiative/Non-radiative Rates

Caption: Troubleshooting workflow for low quantum yield.

  • Purity Verification:

    • Compound: Ensure the purity of your derivative using techniques like NMR and HPLC. Impurities can act as quenchers.

    • Solvent: Use spectroscopic grade solvents. To be certain, run a fluorescence scan of the pure solvent to check for fluorescent impurities.[5]

  • Systematic Solvent Screening:

    • Rationale: The polarity of the solvent can alter the energy levels of the excited state. By testing a range of solvents, you can find an environment that maximizes the radiative decay rate (kf) relative to the non-radiative rate (knr).

    • Procedure:

      • Prepare dilute, iso-absorbing solutions of your compound in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol).

      • Measure the fluorescence quantum yield for each. A relative measurement against a known standard is sufficient here (see Experimental Protocols).

      • Tabulate the results and identify the optimal solvent environment.

SolventPolarity IndexRefractive Index (n)Potential Effects
Cyclohexane0.21.426Non-polar, minimizes specific solute-solvent interactions.
Toluene2.41.496Non-polar, aromatic, can engage in π-stacking interactions.
Dichloromethane3.11.424Moderately polar, common solvent.
Acetonitrile5.81.344Polar aprotic, can stabilize charge transfer states.
Ethanol4.31.361Polar protic, capable of hydrogen bonding.
  • Deoxygenation:

    • Rationale: Dissolved molecular oxygen is a notorious quencher of fluorescence as it can facilitate intersystem crossing to the triplet state.

    • Procedure: Bubble an inert gas like nitrogen or argon through your sample solution for 10-15 minutes immediately before measurement. Seal the cuvette to prevent re-exposure to air. Compare the fluorescence intensity before and after deoxygenation.

Issue 2: Fluorescence Decreases Sharply at Higher Concentrations

As you increase the concentration of your sample to prepare for an application, the fluorescence intensity per mole of compound plummets.

This is the classic signature of Aggregation-Caused Quenching (ACQ). The planar structure of the anthracene core promotes π–π stacking in concentrated solutions or the solid state, leading to the formation of non-emissive excimers.[5]

cluster_0 Chemical Modification cluster_1 Physical Formulation A Introduce Bulky Substituents B Inhibit π-π Stacking C Disperse in Polymer Matrix (e.g., PMMA) D Isolate Individual Molecules Start ACQ Observed Start->A Start->C

Caption: Strategies to combat Aggregation-Caused Quenching.

  • Chemical Modification (for future syntheses):

    • Principle: Introduce bulky substituents onto the anthracene core. These groups sterically hinder the molecules from getting close enough to form π–π stacks.[1]

    • Example: Attaching bulky groups like phenyl or tert-butyl at the 9 and 10 positions is a common and effective strategy to maintain high quantum yield in the solid state.[5]

  • Physical Isolation/Formulation:

    • Principle: Physically separate the fluorophore molecules to prevent aggregation.

    • Protocol: Disperse the this compound derivative in a solid, optically transparent matrix. Polymethyl methacrylate (PMMA) is an excellent choice.

      • Dissolve your compound and PMMA in a suitable co-solvent (e.g., chloroform).

      • Cast a thin film by spin-coating or by allowing the solvent to evaporate slowly.

      • The individual fluorophore molecules will be trapped and isolated within the rigid polymer matrix, preventing aggregation and preserving their monomer emission.[1] An increase in the fluorescence quantum yield in the PMMA film compared to the solid powder is a strong indicator of successful ACQ mitigation.[1]

Issue 3: Sample is Photodegrading During Experiments

During prolonged exposure to the excitation light in your fluorometer or microscope, the fluorescence signal irreversibly fades.

The most likely cause is a reaction with singlet oxygen (¹O₂), which is sensitized by the excited anthracene derivative itself. This leads to the formation of a non-fluorescent endoperoxide.[3]

A DMAnt (S₀) + hν → DMAnt (S₁) B DMAnt (S₁) → DMAnt (T₁) (Intersystem Crossing) A->B C DMAnt (T₁) + ³O₂ → DMAnt (S₀) + ¹O₂ (Energy Transfer) B->C D DMAnt (S₀) + ¹O₂ → DMAnt-Endoperoxide ([4+2] Cycloaddition) C->D E Loss of Fluorescence D->E

Caption: Dominant photodegradation pathway for dimethoxyanthracene (DMAnt).

  • Minimize Oxygen: As with quenching, the primary solution is to remove oxygen. Deoxygenate your solvent by bubbling with argon or nitrogen before measurement.[3] For microscopy, consider using an oxygen-scavenging system in your mounting medium.

  • Use Singlet Oxygen Scavengers:

    • Principle: Add a compound to your solution that reacts with singlet oxygen more readily than your fluorophore.

    • Procedure: For non-biological experiments, adding a small amount of a known singlet oxygen scavenger like 1,4-diazabicyclo[2.2.2]octane (DABCO) or N,N-triethylenediamine (TEDA) can effectively suppress the photodegradation pathway.[3]

  • Reduce Excitation Intensity: Use the lowest possible excitation light intensity and shortest possible exposure times that still provide an adequate signal-to-noise ratio. Using neutral density filters in the excitation path is a standard way to achieve this.

Key Experimental Protocols

Protocol: Measuring Relative Fluorescence Quantum Yield

This protocol allows you to determine the quantum yield of your sample (S) by comparing it to a well-characterized fluorescence standard (R).[4]

  • Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to your sample. For this compound derivatives, which typically absorb in the UV/blue and emit in the blue/green, anthracene or quinine sulfate are suitable choices.

  • Instrumentation: A calibrated spectrofluorometer and a UV-Vis spectrophotometer are required.

StandardSolventExcitation (nm)Emission (nm)Quantum Yield (Φf)
Quinine Sulfate0.1 M H₂SO₄3504500.54-0.60
AnthraceneEthanol350380-4500.27

Table data sourced from multiple references.[6]

  • Solution Preparation:

    • Prepare a stock solution of your standard and your sample in the same spectroscopic grade solvent.

    • Prepare a series of dilutions for both the standard and the sample, such that the absorbance at the chosen excitation wavelength (λex) is below 0.1. This is critical to avoid inner filter effects.

  • Data Acquisition:

    • Measure the absorbance of each solution at λex using a UV-Vis spectrophotometer.

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. Crucially, all instrument settings (excitation wavelength, slit widths, detector voltage) must be identical for the sample and standard measurements.

  • Data Processing:

    • Integrate the area under the entire fluorescence emission curve for each spectrum.

    • For each compound (sample and standard), plot the integrated fluorescence intensity versus absorbance. The plot should be linear for absorbances < 0.1.

    • Determine the gradient (Slope) of the best-fit line for both your sample (Slopeₛ) and the reference standard (Slopeᵣ).

  • Calculation:

    • The quantum yield of your sample (Φₛ) is calculated using the following equation:

      Φₛ = Φᵣ * (Slopeₛ / Slopeᵣ) * (nₛ² / nᵣ²)

      Where:

      • Φᵣ is the known quantum yield of the reference standard.

      • Slopeₛ and Slopeᵣ are the gradients from your plots.

      • nₛ and nᵣ are the refractive indices of the solvents used for the sample and reference, respectively. (If the same solvent is used, this term becomes 1).[4]

References

  • Congrave, D. G., et al. (2021).
  • Beeby, A., et al. (2025).
  • Nakatsuji, S., et al. (2021). Mechanofluorochromic Properties of 1,4-Diphenylanthracene Derivatives with Hypsochromic Shift. Molecules, 26(15), 4499.
  • Resch-Genger, U., et al. (2008). Quantum yields of fluorescence of standard substances. Journal of Fluorescence, 18(5), 1011-1021.
  • Williams, A. T. R., et al. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
  • Patil, V. S., et al. (2011). Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding. Chemistry Central Journal, 5(1), 71.
  • Grabchev, I., et al. (2003). Spectral Properties of Probes Containing Benzothioxanthene Chromophore Linked with Hindered Amine in Solution and in Polymer Matrices. Journal of Photochemistry and Photobiology A: Chemistry, 158(1), 21-26.
  • Valeur, B. (2001).
  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]

  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2286.
  • Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.
  • Pospíšil, P., et al. (2014). Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and Prodan by Tryptophan in Cytochromes P450 and Micelles. The Journal of Physical Chemistry B, 118(34), 10141-10152.
  • Librando, V., et al. (2014). Photodegradation of Anthracene and Benzo[a]anthracene in Polar and Apolar Media: New Pathways of Photodegradation.
  • Haidekker, M. A., & Theodorakis, E. A. (2023). Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides. International Journal of Molecular Sciences, 24(7), 6758.
  • Ishida, K., et al. (2019). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Chemical Science, 10(47), 10836-10844.
  • Eaton, D. F. (1988). Reference materials for fluorescence measurement. Pure and Applied Chemistry, 60(7), 1107-1114.
  • Hu, Y., et al. (2025). Fluorescence Quenching as a Diagnostic Tool for Prediction Reliability Assessment and Anomaly Detection in EEM-Based Water Quality Monitoring. Environmental Science & Technology.
  • Citterio, D., et al. (2002). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD. Journal of Photochemistry and Photobiology A: Chemistry, 153(1-3), 137-143.
  • Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641-2684.
  • Resch-Genger, U. (2008). Fluorescence Standards. Springer.
  • Montalti, M., et al. (2006). Handbook of Photochemistry. CRC press.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • OMLC. (n.d.). Anthracene. Retrieved from [Link]

  • Gotor, R., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds.
  • MDPI. (2023).
  • Seto, R., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLoS ONE, 17(3), e0263526.
  • Zhang, X., et al. (2010). FULL PAPER. European Journal of Organic Chemistry, 2010(28), 5461-5467.
  • Al-Anber, M. A. (2014). Research Article Photocatalytic Degradation of Anthracene in Closed System Reactor. International Journal of Photoenergy, 2014, 503825.
  • Genwa, M. S., & Chouhan, K. (2012). Visible light induced photocatalytic degradation of some xanthene dyes using immobilized anthracene. International Journal of ChemTech Research, 4(2), 565-572.
  • Tseng, W. H., et al. (2018). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts.
  • Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 80A(3), 389.
  • Wetzler, M. C., et al. (2022). Fluorescence Quenching of Xanthene Dyes during Amide Bond Formation Using DMTMM. ACS Omega, 7(37), 33496-33503.

Sources

Technical Support Center: Troubleshooting Low Yields in 1,4-Dimethoxyanthracene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-dimethoxyanthracene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this valuable compound. Here, we address specific issues you might face during the multi-step synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

The synthesis of this compound is typically approached as a three-stage process: a Diels-Alder reaction to form the core structure, an aromatization step to create the stable anthracene ring system, and a final methylation to yield the desired product. Each of these stages presents unique challenges that can contribute to a reduction in overall yield. This guide is structured to help you troubleshoot each of these critical steps.

Diagram of the Overall Synthetic Pathway

Synthesis_Pathway Naphthoquinone 1,4-Naphthoquinone Adduct Tetrahydroanthracenedione Adduct Naphthoquinone->Adduct Step 1: Diels-Alder Reaction [4+2] Cycloaddition Butadiene 1,3-Butadiene Butadiene->Adduct Quinizarin 1,4-Dihydroxyanthraquinone (Quinizarin) Adduct->Quinizarin Step 2: Aromatization Product This compound Quinizarin->Product Step 3: Methylation MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->Product

Caption: Overall synthetic route to this compound.

Part 1: Troubleshooting the Diels-Alder Reaction

The initial [4+2] cycloaddition between 1,4-naphthoquinone and a suitable diene like 1,3-butadiene is the foundation of this synthesis.[1] While seemingly straightforward, this step can be a source of low yields if not properly controlled.

FAQ 1: My Diels-Alder reaction is sluggish or not proceeding to completion. What are the likely causes?

Answer:

A slow or incomplete Diels-Alder reaction is often related to the purity of your reagents or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Diene Quality and Generation: 1,3-butadiene is a gas at room temperature, which can make its handling and stoichiometry challenging.

    • In-Situ Generation: A common and more controlled method is to generate the diene in situ. For instance, heating 3-sulfolene in a high-boiling solvent like xylene releases 1,3-butadiene directly into the reaction mixture, ensuring it is fresh and reactive.[2] This avoids the difficulties of handling gaseous reagents.

    • Diene Purity: If you are using a commercial source of a liquid diene (e.g., 2,3-dimethyl-1,3-butadiene), ensure it is free from polymerization inhibitors, which are often added for stabilization. These can be removed by passing the diene through a short column of alumina.

  • Solvent Choice: The solvent can influence the reaction rate.

    • While dichloromethane is commonly used, ethanol can also be an effective solvent.[2][3] The choice of solvent can impact the solubility of the starting materials and the product. If your product precipitates out of solution as it forms, this can drive the reaction to completion.[3]

  • Temperature and Reaction Time: Diels-Alder reactions often require heat to overcome the activation energy barrier.

    • Ensure your reaction is heated to a suitable temperature, such as the reflux temperature of your chosen solvent (e.g., 80°C in ethanol).[3]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (1,4-naphthoquinone) is still present after the recommended reaction time (e.g., 12 hours), consider extending the reflux period.

Experimental Protocol: Diels-Alder Reaction with In-Situ Diene Generation
  • Set up a two-neck round-bottom flask with a reflux condenser and a dropping funnel.

  • In the flask, dissolve 1,4-naphthoquinone (1.0 equiv.) in dichloromethane (CH₂Cl₂).

  • In a separate flask, suspend 3-sulfolene (1.5-2.0 equiv.) in a high-boiling solvent like o-xylene.

  • Heat the 3-sulfolene suspension to approximately 125°C. This will cause it to decompose, releasing gaseous 1,3-butadiene and sulfur dioxide.[2]

  • Bubble the generated 1,3-butadiene gas through the cooled solution of 1,4-naphthoquinone.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC until the 1,4-naphthoquinone is consumed.[2]

  • Remove the solvent under reduced pressure to obtain the crude tetrahydroanthracenedione adduct.

Part 2: Troubleshooting the Aromatization Step

The conversion of the Diels-Alder adduct to 1,4-dihydroxyanthraquinone (quinizarin) is a critical step that often suffers from low yields.[4] This is an oxidation/dehydrogenation reaction, and its efficiency is highly dependent on the chosen method.

FAQ 2: My yield of 1,4-dihydroxyanthraquinone is very low after the aromatization step. How can I improve this?

Answer:

Low yields in the aromatization step are common and can often be attributed to incomplete reaction or the formation of side products. Here are some strategies to optimize this conversion:

  • Choice of Oxidizing Agent/Catalyst: The direct conversion of the tetrahydroanthracenedione adduct to the aromatic quinone requires an effective dehydrogenating agent.

    • Acid-Catalyzed Dehydration/Oxidation: One approach involves heating the adduct in an acidic medium. For instance, refluxing in an aqueous acetic acid solution with nitric acid can promote aromatization.[5] However, these conditions can be harsh and may lead to side product formation.

    • One-Pot Diels-Alder/Aromatization: A more efficient method is to perform the Diels-Alder reaction and the aromatization in a single pot. Using a Lewis acid or a Brønsted acid as a catalyst in a solvent like dimethyl sulfoxide (DMSO), which also acts as the dehydrogenating agent, can lead to higher yields and a more streamlined process.[1]

  • Reaction Conditions:

    • Temperature: Ensure the reaction is heated sufficiently to drive the aromatization. Temperatures between 110°C and 160°C are often required.[1]

    • Atmosphere: In some cases, carrying out the reaction in the presence of air can facilitate the oxidation process.

Troubleshooting Workflow for Aromatization

Troubleshooting_Aromatization start Low Yield of 1,4-Dihydroxyanthraquinone check_method What aromatization method was used? start->check_method one_pot One-Pot Diels-Alder/ Aromatization check_method->one_pot One-Pot two_step Two-Step: Isolation of Adduct, then Aromatization check_method->two_step Two-Step one_pot_q Was a suitable catalyst used (e.g., Lewis/Brønsted acid)? one_pot->one_pot_q two_step_q Was a strong enough oxidizing agent used? two_step->two_step_q solution2 Ensure catalyst (e.g., p-toluenesulfonic acid) is fresh and added in the correct amount. one_pot_q->solution2 No solution3 Try alternative dehydrogenating agents or increase reaction temperature. one_pot_q->solution3 Yes solution1 Consider using a one-pot method with DMSO and an acid catalyst. two_step_q->solution1 Yes two_step_q->solution3 No

Caption: Decision tree for troubleshooting low aromatization yields.

Part 3: Troubleshooting the Methylation Step

The final step is the O-methylation of 1,4-dihydroxyanthraquinone to produce this compound. While this is a standard ether synthesis, incomplete reactions or side product formation can still reduce your final yield.

FAQ 3: The methylation of my 1,4-dihydroxyanthraquinone is incomplete, resulting in a mixture of products. How can I drive the reaction to completion?

Answer:

Incomplete methylation typically results in a mixture of the desired this compound, the mono-methylated intermediate (1-hydroxy-4-methoxyanthracene), and unreacted starting material.[6][7] To achieve complete di-methylation, consider the following factors:

  • Stoichiometry of Reagents:

    • Methylating Agent: Ensure you are using a sufficient excess of the methylating agent (e.g., dimethyl sulfate). Using at least 2.2 equivalents is recommended to ensure both hydroxyl groups are methylated.

    • Base: A strong enough base is required to deprotonate both phenolic hydroxyl groups. Potassium carbonate is a common choice. Ensure it is finely powdered and anhydrous to maximize its reactivity.

  • Reaction Conditions:

    • Solvent: Anhydrous polar aprotic solvents like acetone or N,N-dimethylformamide (DMF) are ideal for this type of reaction. They effectively dissolve the reagents and facilitate the Sₙ2 reaction.

    • Temperature: Gently heating the reaction mixture (e.g., to the reflux temperature of acetone) can increase the reaction rate and help drive it to completion.

  • Purity of Starting Material: Ensure your 1,4-dihydroxyanthraquinone is pure and dry. The presence of water can consume the base and hydrolyze the methylating agent, reducing the efficiency of the reaction.

Table 1: Optimizing Methylation Reaction Conditions
ParameterSuboptimal ConditionRecommended ConditionRationale
Methylating Agent < 2.0 equivalents> 2.2 equivalentsEnsures complete di-methylation and compensates for any potential side reactions.
Base Weak base or insufficient quantityAnhydrous K₂CO₃ (excess)A strong, dry base is needed to fully deprotonate both hydroxyl groups.
Solvent Protic solvents (e.g., ethanol)Anhydrous acetone or DMFAprotic solvents favor the Sₙ2 mechanism required for methylation.
Temperature Room temperatureRefluxIncreased temperature enhances the reaction rate.
Experimental Protocol: Methylation of 1,4-Dihydroxyanthraquinone
  • In a round-bottom flask, suspend 1,4-dihydroxyanthraquinone (1.0 equiv.) and anhydrous potassium carbonate (3.0-4.0 equiv.) in anhydrous acetone.

  • Stir the mixture vigorously and add dimethyl sulfate (2.2-2.5 equiv.) dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Part 4: Purification of the Final Product

Even with an optimized synthesis, purification is essential to obtain high-purity this compound.

FAQ 4: My final product is contaminated with a colored impurity, even after recrystallization. What is it and how can I remove it?

Answer:

A common colored impurity is the mono-methylated intermediate, 1-hydroxy-4-methoxyanthracene, which can be difficult to separate from the desired product due to similar polarities.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the most reliable method for separating compounds with similar polarities.

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will allow for the separation of the less polar this compound from the more polar mono-methylated impurity.

  • Optimizing Recrystallization:

    • Experiment with different solvent systems. A mixed solvent system might provide the differential solubility needed for effective separation.

    • Ensure a slow cooling process during recrystallization to allow for the formation of pure crystals.

References

  • Hopf, H., & G. Maas. (2020). A versatile Diels–Alder approach to functionalized hydroanthraquinones. Beilstein Journal of Organic Chemistry, 16, 2874-2887. Retrieved from [Link]

  • Jia, L., et al. (2012). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry, 24(12), 5671-5673. Retrieved from [Link]

  • Juhan, S. F., et al. (2013). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. The Open Conference Proceedings Journal, 4. Retrieved from [Link]

  • Brimble, M. A., et al. (2000). Diels-Alder Cycloaddition of Cyclopentadiene to a Bis-naphthoquinone. Molecules, 5(2), 162-168. Retrieved from [Link]

  • Rinner, U., et al. (2013). Thiourea-catalyzed Diels–Alder reaction of a naphthoquinone monoketal dienophile. Beilstein Journal of Organic Chemistry, 9, 1414-1418. Retrieved from [Link]

  • De, S., & De, A. (2021). Recent Advances on Diels‐Alder‐Driven Preparation of Bio‐Based Aromatics. ChemSusChem, 14(1), 125-146. Retrieved from [Link]

  • D'Alessandro, S., et al. (2016). Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs. European Journal of Medicinal Chemistry, 121, 549-560. Retrieved from [Link]

  • Rinner, U., et al. (2013). Thiourea-catalyzed Diels–Alder reaction of a naphthoquinone monoketal dienophile. Beilstein Journal of Organic Chemistry, 9, 1414-1418. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Dihydroxyanthraquinone. Retrieved from [Link]

  • YouTube. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. Retrieved from [Link]

  • Google Patents. (n.d.). US5723675A - Method for preparing anthraquinones.
  • PubChem. (n.d.). Quinizarin. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Diels-Alder Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US2585229A - Process for preparing 1,4-naphthoquinone compounds.
  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN104926636A - Method for preparing 1,4-dihydroxy anthraquinone.
  • Beilstein Journal of Organic Chemistry. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Retrieved from [Link]

Sources

Technical Support Center: Regeneration of 1,4-Dimethoxyanthracene from its Endoperoxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regeneration of 1,4-dimethoxyanthracene from its corresponding endoperoxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this reversible cycloaddition system. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

The regeneration of an anthracene from its endoperoxide is a retro-Diels-Alder reaction, a process of significant interest for applications requiring the controlled release of singlet oxygen or the restoration of the aromatic system.[1] The efficiency of this process is highly dependent on experimental conditions and the substitution pattern of the anthracene core. The electron-donating methoxy groups at the 1 and 4 positions of the anthracene core introduce specific electronic properties that influence the stability of the endoperoxide and the pathways of its decomposition.

Troubleshooting Guide

This section addresses common issues encountered during the regeneration of this compound from its endoperoxide. Each issue is presented in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Issue 1: Low Yield of Regenerated this compound

  • Question: My reaction is showing low conversion back to this compound. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in a retro-Diels-Alder reaction are typically due to incomplete reaction or the prevalence of competing side reactions.[2] For anthracene endoperoxides, there are two primary decomposition pathways: the desired cycloreversion (C-O bond cleavage) to regenerate the anthracene and singlet oxygen, and an undesired O-O bond homolysis that leads to the formation of biradical intermediates and subsequent degradation products.[3]

    Causality & Solutions:

    • Insufficient Energy Input (Thermal Regeneration): The retro-Diels-Alder reaction is often thermodynamically favorable at higher temperatures.[1] If you are heating the reaction, the temperature may be too low or the reaction time too short.

      • Recommendation: Gradually increase the reaction temperature in increments of 10°C (a typical starting point for similar systems is around 80-120°C in a high-boiling solvent like toluene or xylene) and monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.[2]

    • Inefficient Photon Absorption (Photochemical Regeneration): For photochemical regeneration, the wavelength and intensity of the light source are critical. The endoperoxide must absorb the light efficiently to promote the cycloreversion.

      • Recommendation: Ensure your light source emits at a wavelength that is absorbed by the endoperoxide. You may need to consult the UV-Vis spectrum of your endoperoxide. If direct excitation is inefficient, consider the use of a triplet sensitizer.

    • Solvent Effects: The choice of solvent can influence the reaction rate and the stability of the transition state.

      • Recommendation: Aprotic solvents are generally preferred. Toluene, xylene, and acetonitrile are common choices. For photochemical reactions, the lifetime of singlet oxygen is highly solvent-dependent, which can influence the overall reaction equilibrium.[3]

    • Presence of Trapping Agents: If other species in the reaction mixture can react with the starting anthracene (the product), it will lower the isolated yield.

      • Recommendation: Ensure the reaction is performed in a clean system, free of contaminants that could react with this compound.

Issue 2: Formation of a Major, Unidentified Side Product

  • Question: I am observing a significant amount of a side product that is not my starting endoperoxide or the desired regenerated anthracene. What could it be and how can I prevent its formation?

  • Answer: The most probable side product in the decomposition of anthracene endoperoxides, especially in the presence of oxygen, is the corresponding anthraquinone.[4] For your system, this would be 1,4-dimethoxyanthraquinone. This occurs through a pathway initiated by the homolytic cleavage of the O-O bond.[3]

    Causality & Solutions:

    • Oxygen Contamination: The presence of molecular oxygen can facilitate the oxidation of intermediates to the quinone.

      • Recommendation: Degas your solvent thoroughly before use by methods such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through it for an extended period.[5] Conduct the reaction under a positive pressure of an inert atmosphere.

    • Base-Catalyzed Decomposition: Trace amounts of base can catalyze the decomposition of the endoperoxide to the anthraquinone.[6]

      • Recommendation: Ensure all glassware is clean and free of basic residues. If purification of the endoperoxide was performed using chromatography, be mindful that basic impurities can be introduced from the stationary phase. Using freshly distilled, neutral solvents is advisable.

Issue 3: The Reaction Appears to Stall or Reach an Equilibrium

  • Question: My reaction proceeds for a while and then seems to stop, with both the endoperoxide and the regenerated anthracene present in the mixture. Why is this happening?

  • Answer: The Diels-Alder reaction is reversible, and you may be observing a thermal equilibrium being established between the forward (cycloaddition) and reverse (cycloreversion) reactions.[2] The regeneration of the anthracene releases singlet oxygen, and if this singlet oxygen is not removed from the system, it can react with the newly formed this compound to reform the endoperoxide.

    Causality & Solutions:

    • Closed System: In a sealed reaction vessel, the concentration of singlet oxygen can build up, pushing the equilibrium back towards the endoperoxide.

      • Recommendation: Consider performing the reaction in a system that allows for the removal of the gaseous singlet oxygen. This can be achieved by gently bubbling an inert gas through the reaction mixture (with an exit bubbler) to carry away the singlet oxygen as it forms.

    • Use of a Singlet Oxygen Scavenger: Introducing a chemical trap for singlet oxygen can irreversibly remove it from the reaction, driving the equilibrium towards the regenerated anthracene.

      • Recommendation: Add a known singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), to the reaction mixture. The consumption of the scavenger can be monitored to confirm the release of singlet oxygen.

Frequently Asked Questions (FAQs)

  • Q1: What is the best method for regenerating this compound: thermal or photochemical?

    • A1: Both methods can be effective, and the choice depends on the desired application and the stability of other functional groups in your system. Thermal regeneration is often simpler to implement, requiring only a heat source and a suitable high-boiling solvent.[2] Photochemical regeneration can be performed at lower temperatures, which may be advantageous for sensitive substrates, but requires a specific light source and careful consideration of the photophysical properties of the endoperoxide.[3]

  • Q2: How can I monitor the progress of the regeneration reaction?

    • A2: The reaction can be conveniently monitored by several techniques:

      • Thin-Layer Chromatography (TLC): The endoperoxide and the regenerated anthracene will have different Rf values, allowing for a quick and easy assessment of the reaction progress.

      • NMR Spectroscopy: Taking aliquots of the reaction mixture at different time points and analyzing them by ¹H NMR is a highly effective method. The disappearance of the characteristic signals of the endoperoxide and the appearance of the aromatic signals of this compound can be quantified.[7]

      • UV-Vis Spectroscopy: The regeneration of the aromatic anthracene system results in a significant change in the UV-Vis absorption spectrum. The reappearance of the characteristic anthracene absorbance can be monitored over time.

  • Q3: How should I store the this compound endoperoxide to prevent premature decomposition?

    • A3: Anthracene endoperoxides can be thermally and photochemically sensitive. For long-term storage, it is recommended to keep the solid material in a dark, cold environment, such as a freezer, under an inert atmosphere. Avoid exposure to light and heat.

  • Q4: What are the primary safety concerns when working with this system?

    • A4: The primary safety concerns involve the handling of organic solvents and the potential hazards associated with peroxides. Endoperoxides are a class of peroxides and should be handled with care, as they can be unstable, especially when heated. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform all manipulations in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Thermal Regeneration of this compound

This protocol provides a general procedure for the thermal regeneration. Optimal temperature and time should be determined empirically for your specific setup.

Materials:

  • This compound endoperoxide

  • Anhydrous, degassed high-boiling solvent (e.g., toluene, xylene)

  • Round-bottom flask

  • Reflux condenser

  • Inert gas supply (argon or nitrogen)

  • Heating mantle and magnetic stirrer

Procedure:

  • Dissolve the this compound endoperoxide in the degassed solvent in the round-bottom flask.

  • Equip the flask with a reflux condenser and ensure a positive pressure of inert gas.

  • Heat the solution to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or by taking aliquots for NMR analysis at regular intervals.

  • Once the reaction is complete (as indicated by the disappearance of the starting material), allow the solution to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the pure this compound.

Protocol 2: Synthesis of this compound Endoperoxide (for reference)

This is a general procedure for the formation of the endoperoxide, which is the reverse of the regeneration process.

Materials:

  • This compound

  • Solvent (e.g., dichloromethane, chloroform)

  • Photosensitizer (e.g., Methylene Blue, Rose Bengal)

  • Light source (e.g., high-pressure sodium lamp)

  • Oxygen supply

Procedure:

  • Dissolve the this compound and a catalytic amount of the photosensitizer in the solvent.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • While irradiating the solution with the light source, bubble oxygen through the mixture.

  • Monitor the reaction by TLC until the starting anthracene is consumed.

  • Once the reaction is complete, remove the solvent at low temperature to avoid decomposition of the endoperoxide.

  • Purify the crude product by column chromatography at low temperature to isolate the this compound endoperoxide.

Data Presentation

ParameterThermal RegenerationPhotochemical Regeneration
Typical Solvents Toluene, XyleneAcetonitrile, Dichloromethane
Temperature 80 - 140 °CAmbient Temperature
Energy Source HeatUV or Visible Light
Key Advantage Simple setupMild reaction conditions
Potential Issue Thermal decompositionRequires specific equipment

Visualizations

Diagram 1: Reaction Mechanism

Reaction_Mechanism Endoperoxide This compound Endoperoxide TransitionState [4+2] Cycloreversion Transition State Endoperoxide->TransitionState Heat (Δ) or Light (hν) SideReaction O-O Bond Cleavage Endoperoxide->SideReaction Heat (Δ) or Light (hν) Anthracene This compound TransitionState->Anthracene Desired Path SingletOxygen Singlet Oxygen (¹O₂) TransitionState->SingletOxygen Biradical Biradical Intermediate SideReaction->Biradical Degradation Degradation Products (e.g., 1,4-Dimethoxyanthraquinone) Biradical->Degradation + O₂

Caption: Competing pathways in the decomposition of this compound endoperoxide.

Diagram 2: Experimental Workflow for Thermal Regeneration

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve 1. Dissolve Endoperoxide in Degassed Solvent Setup 2. Assemble Reflux Apparatus under Inert Atmosphere Dissolve->Setup Heat 3. Heat to Reflux Setup->Heat Monitor 4. Monitor by TLC/NMR Heat->Monitor Cool 5. Cool to Room Temperature Monitor->Cool Reaction Complete Evaporate 6. Remove Solvent Cool->Evaporate Purify 7. Column Chromatography Evaporate->Purify Product Pure this compound Purify->Product

Caption: Step-by-step workflow for the thermal regeneration of this compound.

References

Sources

Validation & Comparative

A Researcher's Guide to Singlet Oxygen Detection: A Comparative Analysis of 1,4-Dimethoxyanthracene and Other Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Detecting a Transient Species

Singlet oxygen (¹O₂), the first electronically excited state of molecular oxygen, is a highly reactive oxygen species (ROS) implicated in a vast array of chemical and biological processes.[1][2][3] From its beneficial role as the primary cytotoxic agent in photodynamic therapy (PDT) for cancer to its detrimental effects in photo-oxidative damage of materials and biological tissues, the ability to accurately detect and quantify ¹O₂ is of paramount importance.[1][2][4][5] However, its transient nature, characterized by a short lifetime (e.g., ~4 µs in water), makes direct detection exceptionally challenging.[3][6] This has led to the development of indirect methods employing chemical probes that react with ¹O₂ to produce a measurable signal.

This guide provides an in-depth comparison of several common singlet oxygen probes, with a special focus on anthracene derivatives like 1,4-dimethoxyanthracene. We will delve into their mechanisms, compare their performance based on critical experimental parameters, and provide validated protocols to empower researchers in selecting and utilizing the optimal probe for their specific application.

The Mechanism: How Chemical Probes Trap Singlet Oxygen

The majority of chemical probes for ¹O₂ operate via a [4+2] cycloaddition reaction, also known as a Diels-Alder reaction. In this mechanism, the probe, typically containing a diene moiety like an anthracene or furan ring, acts as a scavenger. It "traps" the highly reactive ¹O₂ to form a stable, albeit sometimes thermally labile, endoperoxide.[4][7][8] This reaction disrupts the probe's original chromophore or fluorophore, leading to a change in its spectroscopic properties—either a decrease in absorbance (for colorimetric probes) or a change in fluorescence (for fluorogenic probes).

Reaction of Anthracene Derivatives with Singlet Oxygen

The core reaction involves the cycloaddition of ¹O₂ across the 9 and 10 positions of the anthracene ring system to form an endoperoxide. This transformation is the basis for detection.

Caption: General reaction of an anthracene derivative with singlet oxygen.

A Comparative Analysis of Leading Singlet Oxygen Probes

The selection of an appropriate probe is critical and depends on the experimental system (e.g., aqueous vs. organic solvent, in vitro vs. cellular assays) and the detection method (UV-Vis spectrophotometry vs. fluorescence). Here, we compare this compound and its parent compound, 9,10-dimethylanthracene (DMA), with other widely used probes.

ProbeDetection MethodKey AdvantagesKey Disadvantages
This compound / DMA UV-Vis / FluorescenceGood reactivity with ¹O₂; reliable in non-aqueous media; DMA is a well-validated probe.[9]Low water solubility; endoperoxide can thermally revert, releasing ¹O₂ in the dark.[8][10]
1,3-Diphenylisobenzofuran (DPBF) UV-Vis / FluorescenceHigh reaction rate with ¹O₂; high sensitivity.[2][4]Poor water solubility; not specific to ¹O₂, reacts with other ROS; photolabile.[2][7][11]
Singlet Oxygen Sensor Green (SOSG) Fluorescence ("Turn-on")High selectivity for ¹O₂ over other ROS; usable in aqueous solutions and living cells.[12][13][14][15]Can act as a photosensitizer itself, generating ¹O₂ upon excitation; potential for false positives at alkaline pH or in certain organic solvents.[5][6][12]
2,2,6,6-tetramethylpiperidine (TEMP) Electron Spin Resonance (ESR)High specificity; allows for quantification via ESR.[2]Requires specialized ESR equipment; indirect detection of a stable radical product (TEMPO).[2]
Deep Dive: Anthracene-Based Probes

This compound and 9,10-Dimethylanthracene (DMA)

Anthracene derivatives are classic ¹O₂ traps, valued for their well-understood reactivity. DMA, in particular, has been extensively used and serves as a reliable benchmark in non-aqueous systems.[9] The reaction with ¹O₂ leads to the formation of an endoperoxide, causing a decrease in the characteristic anthracene absorbance peaks, which can be monitored spectrophotometrically.

A critical consideration for anthracene endoperoxides is their potential for thermal or photochemical reversion. The endoperoxide can decompose, releasing the trapped ¹O₂.[8][10][16] This property, while a disadvantage for simple detection, has been cleverly exploited to create molecules that can store and release ¹O₂ on demand, for instance, in "dark" therapeutic applications where ¹O₂ is released without the need for continuous irradiation.[8]

Causality in Experimental Choice: The choice between different anthracene derivatives often comes down to solubility and spectroscopic convenience. The methoxy or methyl groups enhance solubility in organic solvents and slightly shift the absorption spectra, which can be beneficial to avoid spectral overlap with the photosensitizer being studied.

The Popular Alternative: Singlet Oxygen Sensor Green (SOSG)

SOSG has gained immense popularity, especially for biological applications, due to its high selectivity and "turn-on" fluorescent response.[6][12][14] Initially, the probe is weakly fluorescent. Upon reaction with ¹O₂, the anthracene trapping moiety is converted to its endoperoxide, which disrupts an intramolecular quenching process, leading to a bright green fluorescence (Ex/Em ~504/525 nm).[12][13] This high signal-to-background ratio is a significant advantage.

Trustworthiness and Self-Validation: Despite its strengths, SOSG is not without its pitfalls. A major concern is that the probe itself can act as a photosensitizer, generating ¹O₂ when excited, which can lead to a self-propagating cycle and an overestimation of the ¹O₂ present.[5][6][11] Therefore, it is imperative to run control experiments in the absence of the primary photosensitizer to quantify any signal generated by the probe itself under the experimental illumination conditions. Furthermore, SOSG can be activated in certain solvents (like DMSO and acetone) or at alkaline pH, producing a false-positive signal.[12][13]

Experimental Protocols: A Self-Validating System

Accurate measurement requires carefully designed experiments. Below is a generalized protocol for quantifying ¹O₂ quantum yield (ΦΔ) using an absorption-based probe like DPBF or an anthracene derivative, which relies on comparing the probe's bleaching rate against a known standard photosensitizer.

Protocol: Relative Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol is based on the indirect method using a chemical trap and a reference photosensitizer with a known ΦΔ value.[4]

1. Materials & Reagents:

  • Probe: 1,3-Diphenylisobenzofuran (DPBF) or 9,10-Dimethylanthracene (DMA).

  • Photosensitizer (PS): The unknown sample and a reference standard (e.g., Methylene Blue, Rose Bengal).

  • Solvent: Air-saturated solvent in which all components are soluble (e.g., Ethanol, DMSO, Acetonitrile).

  • Instrumentation: UV-Vis spectrophotometer, light source with a specific wavelength (e.g., laser or filtered lamp), quartz cuvettes.

2. Experimental Workflow:

Caption: Workflow for ¹O₂ quantum yield determination.

3. Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the probe, the sample PS, and the reference PS in the chosen solvent.

  • Absorbance Matching (Critical Step): Prepare two separate solutions, one with the sample PS and one with the reference PS. Adjust their concentrations so that their absorbance values are identical (typically between 0.1-0.2) at the irradiation wavelength (λ_ex). This ensures that both solutions absorb the same number of photons.

  • Reaction Mixture: In two separate cuvettes, add the probe stock solution to the absorbance-matched PS solutions. The final probe concentration should yield an absorbance of ~1.0 at its λ_max.

  • Irradiation and Measurement:

    • Place the "sample" cuvette in the spectrophotometer and measure the initial absorbance of the probe at its maximum wavelength (A₀).

    • Irradiate the cuvette for a short, fixed time interval (e.g., 15-30 seconds).

    • Immediately remeasure the probe's absorbance (Aₜ).

    • Repeat the irradiation/measurement cycle until the probe's absorbance has significantly decreased.

    • Repeat the entire process for the "reference" cuvette under identical conditions.

  • Data Analysis:

    • For both sample and reference, plot the change in absorbance (specifically, ln(A₀/Aₜ)) versus the total irradiation time. The data should yield a straight line, the slope of which (k) is the observed first-order rate constant for probe degradation.

    • Calculate the singlet oxygen quantum yield of the sample (ΦΔ_sample) using the following formula: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) Where ΦΔ_ref is the known quantum yield of the reference standard in that solvent.

4. Causality and Trustworthiness:

  • Why match absorbance? To ensure an equal rate of photon absorption, which is the foundational assumption for this relative measurement.[4]

  • Why use a low PS absorbance? To minimize inner filter effects, where high concentrations of the PS absorb the excitation light before it can reach the entire sample volume, or absorb light emitted by a fluorescent probe.

  • Control Experiments: Always run a control containing only the probe and irradiate it to ensure it is not photobleaching on its own. Also, run a dark control (probe + PS, no light) to check for any non-photochemical reactions.

Conclusion: Selecting the Right Tool for the Job

There is no single "best" probe for singlet oxygen detection. The ideal choice is dictated by the specific research question and the experimental system.

  • For quantitative measurements in organic solvents , classic anthracene derivatives like DMA or furan-based probes like DPBF are reliable choices, provided control experiments are performed to account for photobleaching and potential side reactions.

  • For qualitative or semi-quantitative detection in aqueous or biological systems , SOSG is often the probe of choice due to its high selectivity and turn-on fluorescence.[6] However, researchers must be vigilant about its potential to self-sensitize ¹O₂ production, necessitating rigorous controls.

Ultimately, a deep understanding of the mechanism and limitations of each probe, coupled with a well-designed, self-validating experimental protocol, is the key to generating accurate and trustworthy data in the challenging but rewarding field of singlet oxygen research.

References

  • Singlet Oxygen Sensor Green (SOSG) | CAS#:865777-57-7. Lumiprobe.
  • Singlet Oxygen Detection by Chemiluminescence Probes in Living Cells. PubMed.
  • 1,3-Diphenylisobenzofuran. Wikipedia.
  • Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application. Archives of Pharmacology and Therapeutics.
  • Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O₂. MDPI.
  • Singlet Oxygen Sensor Green (SOSG). 曜鴻生物科技.
  • 1,3-Diphenylisobenzofuran (DPBF) | Fluorochrome. MedChemExpress.
  • Singlet Oxygen Sensor Green (SOSG). AxisPharm.
  • Invitrogen Singlet Oxygen Sensor Green - Special Packaging 10 x 100 μg. Fisher Scientific.
  • Singlet oxygen detection in biological systems: Uses and limit
  • Application Notes and Protocols for Measuring Singlet Oxygen Quantum Yield Using 1,3-Diphenylisobenzofuran (DPBF). Benchchem.
  • Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application to Measure Scavenging Activity of Various Compounds. Scientific Archives.
  • Singlet Oxygen Detection: A Review of Recent Advances.
  • Chemical Tools for the Generation and Detection of Singlet Oxygen.
  • Singlet oxygen formation in non-aqueous oxygen redox chemistry: direct spectroscopic evidence for formation pathways and reliability of chemical probes. RSC Publishing.
  • Singlet oxygen photosensitisation by the fluorescent probe Singlet Oxygen Sensor Green®.
  • Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE.
  • Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics. PMC - NIH.
  • The Dual Photochemistry of Anthracene-9,10-endoperoxide: Exploring the Competing Ultrafast Photoinduced Reactions of a Model Aro. Refubium - Freie Universität Berlin.

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A Comparative Guide to the Cross-Validation of 1,4-Dimethoxyanthracene for Singlet Oxygen Detection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in fields such as photodynamic therapy (PDT), materials science, and oxidative stress biology, the accurate detection and quantification of singlet oxygen (¹O₂) is paramount. As a highly reactive and short-lived excited state of molecular oxygen, ¹O₂ is a powerful mediator of chemical transformations and biological damage.[1][2] Its fleeting nature, however, makes direct measurement challenging, necessitating the use of indirect methods involving chemical probes.[3]

This guide provides an in-depth comparison of the 1,4-Dimethoxyanthracene (DMA) assay with other prevalent methods for singlet oxygen detection. We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and present a critical cross-validation framework to ensure the scientific rigor of your findings. Our focus is not just on the "how," but the "why," empowering you to make informed decisions for your specific research context.

The Central Role of Anthracene Derivatives in Singlet Oxygen Probing

Anthracene and its derivatives have long been employed as chemical traps for singlet oxygen. The core principle lies in their ability to undergo a [4+2] cycloaddition reaction with ¹O₂, forming a stable endoperoxide.[4][5] This reaction disrupts the conjugated π-system of the anthracene core, leading to a measurable change in its spectroscopic properties, typically a decrease in absorbance or fluorescence.[5] this compound is one such derivative, valued for its reactivity and distinct spectral characteristics.

Mechanism of this compound with Singlet Oxygen

The reaction between this compound and singlet oxygen is a classic example of a Diels-Alder reaction, where the anthracene moiety acts as the diene and singlet oxygen as the dienophile.

Caption: Reaction of this compound with singlet oxygen.

Core Assay Protocol: this compound (DMA) Assay

This protocol outlines a general procedure for quantifying singlet oxygen generation from a photosensitizer (PS) using UV-Vis spectrophotometry.

A. Reagent Preparation:

  • DMA Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile, or DMSO) where both DMA and the photosensitizer are soluble. A typical concentration is 1-10 mM. Store protected from light.

  • Photosensitizer (PS) Solution: Prepare a stock solution of the photosensitizer to be tested in the same solvent.

  • Working Solution: In a quartz cuvette, prepare a working solution containing the PS at a concentration that gives a suitable absorbance at the irradiation wavelength (typically 0.1-0.2). Add DMA to a final concentration of ~50 µM. The final volume is typically 2-3 mL.

B. Experimental Procedure:

  • Baseline Measurement: Record the initial full-spectrum absorbance (e.g., 300-700 nm) of the working solution before irradiation. Pay close attention to the characteristic absorbance peaks of DMA.

  • Irradiation: Irradiate the solution in the cuvette with a light source (e.g., laser, LED) at a wavelength corresponding to the absorbance maximum of the photosensitizer. Ensure the light beam passes through the solution.

  • Time-Course Monitoring: At regular intervals (e.g., every 15-30 seconds), stop the irradiation and record the full absorbance spectrum.

  • Data Analysis: Plot the decrease in absorbance at a specific DMA peak as a function of irradiation time. The rate of this decrease is proportional to the rate of singlet oxygen generation.

Cross-Validation: A Mandate for Accuracy

No single method for singlet oxygen detection is infallible. Each technique possesses unique vulnerabilities to artifacts and interferences. Therefore, cross-validating results with mechanistically distinct assays is not just good practice—it is essential for publishing robust, trustworthy data. We will now compare the DMA assay with three widely used alternatives.

Alternative 1: 1,3-Diphenylisobenzofuran (DPBF) Assay

DPBF is another highly reactive scavenger for ¹O₂ that operates on a similar principle to DMA.[6] It reacts via a [4+2] cycloaddition, leading to the destruction of its chromophore and a decrease in its absorbance, which is typically monitored around 410 nm.[7][8]

Experimental Protocol: DPBF Assay

The protocol is analogous to the DMA assay, with DPBF substituted as the probe.

  • Reagent Preparation: Prepare a stock solution of DPBF (e.g., 10 mM in DMSO) and a working solution with the photosensitizer and ~50 µM DPBF.[9]

  • Measurement: Monitor the decrease in DPBF absorbance at ~410 nm over time during irradiation of the photosensitizer.

Trustworthiness Check: While DPBF is highly sensitive, its major drawback is a lack of specificity. It is known to react with other reactive oxygen species (ROS) such as hydroxyl and alkoxyl radicals, which can lead to an overestimation of singlet oxygen production.[1][9] Therefore, results obtained with DPBF should be interpreted with caution and ideally confirmed with a more selective probe.

Alternative 2: Singlet Oxygen Sensor Green (SOSG) Assay

SOSG is a highly selective fluorogenic probe for ¹O₂.[10] It consists of an anthracene moiety linked to a fluorescein-like fluorophore. The anthracene part initially quenches the fluorescence. Upon reaction with singlet oxygen to form an endoperoxide, this quenching is relieved, resulting in a strong green fluorescence signal (Ex/Em ~504/525 nm).[10][11]

Experimental Protocol: SOSG Assay

  • Reagent Preparation:

    • Dissolve 100 µg of SOSG reagent in 33 µL of methanol to create a ~5 mM stock solution. Store at -20°C, protected from light.[12][13]

    • Prepare working solutions immediately before use. A typical starting concentration is 1–10 µM in an aqueous buffer or desired solvent.[11][14]

  • Measurement:

    • Add the photosensitizer to the SOSG working solution in a fluorometer cuvette or a 96-well plate.

    • Record the baseline fluorescence (Ex/Em: 504/525 nm).

    • Irradiate the sample at the PS's excitation wavelength.

    • Measure the increase in fluorescence intensity over time.

Trustworthiness Check: SOSG is highly selective for ¹O₂ over other ROS like superoxide and hydroxyl radicals, making it a superior choice for complex biological systems.[13][14] However, it can be activated by certain solvents (e.g., DMSO, acetonitrile) and at alkaline pH, necessitating careful control experiments.[11][12]

Alternative 3: Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a powerful spectroscopic technique that detects species with unpaired electrons. While ¹O₂ itself is EPR-silent, it can be detected indirectly using a spin-trapping agent. A common agent is 2,2,6,6-tetramethylpiperidine (TEMP), which reacts with ¹O₂ to form a stable nitroxide radical (TEMPO), a species with a distinct three-line EPR signal.[15][16]

Experimental Protocol: EPR Spin-Trapping Assay

  • Sample Preparation: Prepare a solution containing the photosensitizer and a high concentration of the spin trap (e.g., 50-100 mM TEMP) in the desired solvent.

  • Irradiation: Irradiate the sample either directly within the EPR cavity (using a specialized setup) or externally, followed by rapid transfer to an EPR tube and freezing to stop the reaction.

  • EPR Measurement: Place the sample in the EPR spectrometer and record the spectrum. The intensity of the characteristic TEMPO signal is proportional to the amount of singlet oxygen generated.[17]

  • Quantification: The signal can be quantified by double integration and comparison with a standard of known concentration (e.g., a stable TEMPO standard).

Trustworthiness Check: EPR provides a high degree of specificity. However, the interpretation of EPR spectra can be complex. Other radical species in the system can potentially react with the spin trap or the resulting nitroxide radical, leading to false positives or signal loss.[18][19] The technique requires specialized, expensive equipment and significant expertise.[3]

Workflow for a Comprehensive Cross-Validation Study

To ensure the highest level of scientific integrity, a parallel experimental design should be implemented.

cluster_prep Sample Preparation cluster_assays Parallel Assays cluster_analysis Data Analysis & Comparison A Prepare Photosensitizer (PS) Stock Solution C Prepare PS + DMA Working Solution A->C D Prepare PS + DPBF Working Solution A->D E Prepare PS + SOSG Working Solution A->E F Prepare PS + TEMP Working Solution A->F B Prepare Probe Stock Solutions (DMA, DPBF, SOSG, TEMP) B->C B->D B->E B->F G Irradiate & Monitor Absorbance Decrease C->G H Irradiate & Monitor Absorbance Decrease D->H I Irradiate & Monitor Fluorescence Increase E->I J Irradiate & Measure EPR Signal F->J K Calculate ¹O₂ Generation Rate G->K H->K I->K J->K L Compare Rates & Assess Consistency Across Methods

Caption: Experimental workflow for cross-validating singlet oxygen assays.

Comparative Summary of Singlet Oxygen Detection Methods

FeatureThis compound (DMA)1,3-Diphenylisobenzofuran (DPBF)Singlet Oxygen Sensor Green (SOSG)EPR with Spin Trapping
Principle Chemical Trap ([4+2] Cycloaddition)Chemical Trap ([4+2] Cycloaddition)Fluorogenic Probe (De-quenching)Physical Detection (Radical Formation)
Signal Change Absorbance/Fluorescence DecreaseAbsorbance DecreaseFluorescence IncreaseEPR Signal Appearance
Selectivity for ¹O₂ GoodPoor (reacts with other ROS)[1][9]Excellent[13][14]Excellent (but probe can react)[18]
Sensitivity ModerateHighVery High[2]High
Key Advantages Stable endoperoxide, straightforwardHigh reaction rateHigh selectivity and sensitivityHigh specificity, direct detection of radical
Key Limitations Potential for side reactionsNot specific to ¹O₂Cost, solvent/pH sensitivity[12]Requires specialized equipment, complex data interpretation
Ease of Use Simple (Spectrophotometer)Simple (Spectrophotometer)Simple (Fluorometer)Complex (EPR Spectrometer)

Conclusion and Expert Recommendations

The quantification of singlet oxygen is a nuanced task that demands a multi-faceted approach. While the This compound assay serves as a reliable and accessible method, its results gain significant authority when validated against other techniques.

  • For biological systems or complex mixtures: SOSG is the recommended fluorescent probe due to its superior selectivity over other ROS that are often present in biological environments.[3]

  • For definitive confirmation and mechanistic studies: EPR with spin trapping is considered a gold-standard method.[20] When results from a chemical probe like DMA or SOSG are corroborated by EPR, the evidence for singlet oxygen involvement is exceptionally strong.

Ultimately, the choice of assay depends on the specific research question, the experimental system, and the available resources. By understanding the principles and limitations of each method and employing a rigorous cross-validation strategy, researchers can generate accurate and defensible data, advancing our understanding of the critical role of singlet oxygen in chemistry and biology.

References

  • Wikipedia. (2023). 1,3-Diphenylisobenzofuran. Retrieved from [Link]

  • Takajo, T., & Anzai, K. (2020). Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application to Measure Scavenging Activity of Various Compounds. Archives of Pharmacology and Therapeutics, 2(2), 29-33. Retrieved from [Link]

  • Scientific Archives. (2020). Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application to Measure Scavenging Activity of Various Compounds. Retrieved from [Link]

  • Eratova, M. (n.d.). Singlet Oxygen Detection: A Review of Recent Advances. Retrieved from [Link]

  • MDPI. (2024). Singlet Oxygen in Photodynamic Therapy. Retrieved from [Link]

  • Wozniak, M., Tanfani, F., Bertoli, E., Zolese, G., & Antosiewicz, J. (1991). A new fluorescence method to detect singlet oxygen inside phospholipid model membranes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1082(1), 94-100.
  • Shameer, S., et al. (2018). Singlet oxygen detection in biological systems: Uses and limitations. Plant Signaling & Behavior, 13(9), e1503901. Retrieved from [Link]

  • Impact Factor. (2016). Validated High-performance Liquid Chromatography Method for Quantitative Determination of Anthracene Derivatives in Decoction, S. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 1.1, Analytical methods for the measurement of anthracene. Retrieved from [Link]

  • ResearchGate. (2022). Isolation, Identification and Quantitative Determination of Anthracene Derivatives by HPLC-UV Method in the Raw Materials of Some Representatives of the Genus Rumex of Three Vegetation Times. Retrieved from [Link]

  • ACS Publications. (n.d.). Do We Appropriately Detect and Understand Singlet Oxygen Possibly Generated in Advanced Oxidation Processes by Electron Paramagnetic Resonance Spectroscopy? Retrieved from [Link]

  • AxisPharm. (n.d.). Singlet Oxygen Sensor Green (SOSG). Retrieved from [Link]

  • MPbio. (n.d.). Singlet oxygen fluorescence probe (SOSG). Retrieved from [Link]

  • ACS Publications. (2023). Pitfalls in Probing Singlet Oxygen by Electron Paramagnetic Resonance Spectroscopy in Engineered Environmental Systems. Retrieved from [Link]

  • Taylor & Francis Online. (1972). Separation of Some Anthracene Derivatives by Thin Layer Chromatography. Retrieved from [Link]

  • ACS Publications. (2023). Pitfalls in Probing Singlet Oxygen by Electron Paramagnetic Resonance Spectroscopy in Engineered Environmental Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). EPR Spin-Trapping for Monitoring Temporal Dynamics of Singlet Oxygen during Photoprotection in Photosynthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of singlet oxygen by EPR spin-trapping spectroscopy. TEMPONE.... Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Atomistic simulations of mechanically activated reactions for oxygen release from polymers. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Singlet oxygen formation in non-aqueous oxygen redox chemistry: direct spectroscopic evidence for formation pathways and reliability of chemical probes. Retrieved from [Link]

  • PLOS. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Chapter 29: Singlet Oxygen Chemical Acceptors.
  • National Center for Biotechnology Information. (2013). Hetero-Diels–Alder Reaction between Singlet Oxygen and Anthracene Drives Integrative Cage Self-Sorting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Retrieved from [Link]

  • PubMed. (2024). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Retrieved from [Link]

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A Researcher's Guide to Singlet Oxygen Detection: 1,4-Dimethoxyanthracene vs. 9,10-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of photodynamic therapy, materials science, and drug development, the accurate detection and quantification of singlet oxygen (¹O₂) is paramount. This highly reactive oxygen species (ROS) is a key mediator in both therapeutic interventions and unwanted degradation pathways[1][2][3]. Its transient nature, however, makes direct measurement challenging, necessitating the use of reliable chemical probes[3].

Among the most trusted classes of ¹O₂ traps are anthracene derivatives, which undergo a specific [4+2] cycloaddition reaction to form stable endoperoxides. This guide provides an in-depth comparison of two common anthracene-based probes: the well-established 9,10-dimethylanthracene (DMA) and the highly reactive 1,4-dimethoxyanthracene . We will delve into their reaction mechanisms, comparative performance data, and provide a validated experimental protocol for their evaluation, empowering researchers to make an informed choice for their specific application.

The Underpinning Mechanism: A Diels-Alder Reaction with Light's Offspring

The fundamental principle behind the use of anthracene derivatives for ¹O₂ detection is the Diels-Alder reaction. The anthracene core acts as a conjugated diene, while singlet oxygen, an electronically excited state of molecular oxygen, serves as a potent dienophile. This reaction, illustrated below, converts the fluorescent anthracene into a non-fluorescent endoperoxide, providing a clear signal change—typically a decrease in absorbance or fluorescence—that can be monitored spectroscopically[4][5].

Caption: General reaction of an anthracene derivative with singlet oxygen.

The efficiency of this trapping reaction is critically influenced by the substituents on the anthracene ring. Electron-donating groups, particularly at the reactive 9 and 10 positions, increase the electron density of the diene system, thereby accelerating the reaction with the electrophilic singlet oxygen[4][6]. This electronic effect is the primary differentiator between DMA and this compound.

Head-to-Head Comparison: Performance Metrics

While both probes are effective, their suitability depends on the specific experimental requirements, such as sensitivity needs, solvent system, and potential for interfering side reactions.

Parameter9,10-Dimethylanthracene (DMA)This compoundScientific Rationale & Insights
Reaction with ¹O₂ HighVery HighThe two electron-donating methyl groups on DMA enhance its reactivity compared to unsubstituted anthracene. The methoxy groups on this compound are even stronger electron-donating groups, further increasing the nucleophilicity of the anthracene core and accelerating the cycloaddition reaction[4][6].
Primary Product 9,10-Dimethylanthracene-9,10-endoperoxideThis compound-9,10-endoperoxideBoth probes form the corresponding endoperoxide as the sole product of the reaction with singlet oxygen under typical conditions[7][8].
Specificity High selectivity for ¹O₂ over other ROS like superoxide and hydroxyl radicals[4][9].Expected to be high, characteristic of the anthracene core reaction.The [4+2] cycloaddition mechanism is highly specific to singlet oxygen. This is a major advantage of anthracene-based probes over other detectors that may react with multiple ROS[1].
Monitoring Method Decrease in UV-Vis absorbance (characteristic peaks ~360-405 nm) or fluorescence emission (~400-460 nm)[10][11][12].Decrease in UV-Vis absorbance or fluorescence.The conversion to the endoperoxide breaks the aromatic conjugation of the anthracene system, leading to a loss of its characteristic spectral properties.
Photostability Generally good, but can be susceptible to photobleaching under high-intensity or prolonged irradiation.May be less stable than DMA due to the activating methoxy groups, which can make the molecule more susceptible to other photochemical side reactions.It is crucial to use light sources that excite the photosensitizer but not the probe directly to minimize direct photolysis of the probe.
Endoperoxide Stability The endoperoxide is thermally stable but can undergo photodecomposition, potentially regenerating ¹O₂[13][14].The endoperoxide can also undergo secondary decomposition upon irradiation[6].The stability of the endoperoxide is critical. If it reverts to the parent compound, it can lead to an underestimation of the total singlet oxygen produced.

Expert Recommendation: 9,10-Dimethylanthracene (DMA) is the industry standard and a reliable workhorse for a wide range of applications. Its properties are well-documented, making it an excellent choice for standard assays and when comparing results across different studies[9]. This compound should be considered when higher sensitivity is required, as its enhanced reactivity will lead to a faster signal change. However, researchers must be vigilant about potential photostability issues and carefully design control experiments to account for them.

Validated Experimental Protocol: Comparative Evaluation of Probe Efficacy

This protocol provides a robust framework for comparing the performance of this compound and 9,10-dimethylanthracene in a controlled laboratory setting. The core principle is to measure the rate of probe consumption, which is directly proportional to its reactivity with singlet oxygen.

G prep 1. Solution Preparation - Stock solutions of Photosensitizer (PS),  Probe A (1,4-DMA), and Probe B (DMA)  in a suitable solvent (e.g., Acetonitrile). setup 2. Reaction Setup - Prepare cuvettes with PS + Probe A. - Prepare separate cuvettes with PS + Probe B. prep->setup controls 3. Control Setup - Probe only + Light - PS + Probe, No Light (Dark) setup->controls irradiate 4. Irradiation - Expose samples to light source. - Wavelength should excite PS, not the probe. - Maintain constant temperature and stirring. controls->irradiate measure 5. Timed Measurement - At intervals (t=0, 1, 2, 5... min),  record the absorbance or fluorescence  of the probe. irradiate->measure analyze 6. Data Analysis - Plot Absorbance vs. Time for each probe. - Calculate initial reaction rates (slopes). - Compare rates to determine relative efficacy. measure->analyze

Caption: Experimental workflow for comparing singlet oxygen probes.

Step-by-Step Methodology
  • Materials & Reagents:

    • 9,10-Dimethylanthracene (DMA)

    • This compound

    • Photosensitizer (PS): Rose Bengal or Methylene Blue are common choices.

    • Solvent: Spectroscopic grade acetonitrile or ethanol.

    • Quartz cuvettes

    • UV-Vis Spectrophotometer or Fluorometer

    • Light Source: A filtered lamp or LED with an output wavelength corresponding to the absorbance maximum of the chosen photosensitizer (e.g., ~560 nm for Rose Bengal).

  • Solution Preparation:

    • Prepare a stock solution of the photosensitizer (e.g., 100 µM Rose Bengal in ethanol).

    • Prepare stock solutions of DMA and this compound (e.g., 1 mM in ethanol). Note: These probes are fluorescent, so work in subdued light and store solutions in amber vials or wrapped in foil.

  • Experimental Setup:

    • In a quartz cuvette, combine the photosensitizer solution and the probe solution to achieve a final concentration suitable for your instrument (e.g., 10 µM PS and 50 µM probe). Prepare separate sets of cuvettes for each probe.

    • Prepare control cuvettes:

      • Dark Control: PS + Probe (to ensure no reaction occurs without light).

      • Photobleaching Control: Probe only (to ensure the probe is not degrading from direct exposure to the light source).

  • Irradiation and Measurement:

    • Place the first sample cuvette in the spectrophotometer/fluorometer and take an initial reading (t=0). This is your baseline.

    • Transfer the cuvette to a holder at a fixed distance from the light source. Begin irradiation while stirring the solution gently if possible.

    • At predetermined time intervals (e.g., every 30 or 60 seconds), briefly stop the irradiation, and quickly record the absorbance or fluorescence spectrum.

    • Repeat this process for a duration sufficient to observe a significant decrease in the probe's signal.

    • Perform the same procedure for the other probe and the control samples.

  • Data Analysis:

    • For each probe, plot the absorbance at its maximum wavelength (or the integrated fluorescence intensity) as a function of irradiation time.

    • Determine the initial rate of reaction for each probe by calculating the slope of the linear portion of the curve near t=0.

    • A steeper slope indicates a faster reaction rate and thus higher apparent reactivity with singlet oxygen under the tested conditions.

By adhering to this self-validating system, which includes essential controls for dark reactions and probe photobleaching, researchers can confidently assess the relative merits of these two powerful singlet oxygen probes.

References

  • Takajo, T., & Anzai, K. (2020). Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application. Archives of Pharmacology and Therapeutics, 2(2), 29-33. [Link]

  • Albiter, E., et al. (2015). Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light. Photochemical & Photobiological Sciences, 14(3), 597-602. [Link]

  • Scientific Archives. (2020). Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application to Measure Scavenging Activity of Various Compounds. [Link]

  • Flors, C., & Nonell, S. (2006). Singlet oxygen detection in biological systems: Uses and limitations. Methods in Enzymology, 414, 31-45. [Link]

  • Eratova, M. (2024). Singlet Oxygen Detection: A Review of Recent Advances. Journal of Applied Spectroscopy. [Link]

  • MDPI. (2024). Singlet Oxygen in Photodynamic Therapy. [Link]

  • Wiedbrauk, S., et al. (2023). Singlet oxygen formation in non-aqueous oxygen redox chemistry: direct spectroscopic evidence for formation pathways and reliability of chemical probes. Energy & Environmental Science, 16(6), 2641-2649. [Link]

  • ResearchGate. (2015). On the use of 9,10-dimethylanthracene as chemical rate constant actinometer in singlet molecular oxygen reactions. [Link]

  • You, Y. (2018). Chemical tools for the generation and detection of singlet oxygen. Organic & Biomolecular Chemistry, 16(22), 4044-4060. [Link]

  • Umezawa, N., et al. (2014). Far-Red Fluorescence Probe for Monitoring Singlet Oxygen during Photodynamic Therapy. Journal of the American Chemical Society, 136(33), 11707–11715. [Link]

  • Schmidt, R., et al. (1993). Wavelength-dependent and dual photochemistry of the endoperoxides of anthracene and 9,10-dimethylanthracene. The Journal of Physical Chemistry, 97(7), 1134-1140. [Link]

  • Xu, H., et al. (2012). Fluorescent detection of singlet oxygen: Amplifying signal transduction and improving sensitivity based on intramolecular FRET. Science China Chemistry, 55(10), 2210-2216. [Link]

  • ResearchGate. (2018). Chemical Tools for the Generation and Detection of Singlet Oxygen. [Link]

  • Jarvi, M. T., et al. (2019). Singlet oxygen quantum yields determined by oxygen consumption. MethodsX, 6, 1243-1253. [Link]

  • LIRIAS. (2014). Chapter Title Singlet oxygen quantum yield determination using chemical acceptors. [Link]

  • ResearchGate. (2015). Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light. [Link]

  • Refubium - Freie Universität Berlin. (2011). The Dual Photochemistry of Anthracene-9,10-endoperoxide: Exploring the Competing Ultrafast Photoinduced Reactions of a Model Aromatic Endoperoxide. [Link]

  • The Journal of Physical Chemistry C. (2021). Novel Approach toward Water-Soluble Singlet Oxygen Monitors Based on Hybrid Inorganic–Organic Nanoclay. [Link]

  • Royal Society of Chemistry. (2020). Heck reaction synthesis of anthracene and naphthalene derivatives as traps and clean chemical sources of singlet molecular oxygen. [Link]

  • PLOS. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. [Link]

  • Frontiers. (2021). Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics. [Link]

  • PubMed. (1993). Singlet oxygen generation by porphyrins and the kinetics of 9,10-dimethylanthracene photosensitization in liposomes. [Link]

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Alternatives to 1,4-Dimethoxyanthracene for specific applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Alternatives for 1,4-Dimethoxyanthracene in Specialized Research Applications

In the landscape of chemical biology and materials science, this compound (DMA) has carved a niche for itself, primarily as a reliable fluorescent probe and an efficient trap for singlet oxygen. However, the pursuit of enhanced sensitivity, greater photostability, and tailored chemical properties necessitates a critical evaluation of its alternatives. This guide offers a comprehensive comparison of DMA with other compounds, supported by experimental data, to aid researchers in selecting the optimal tool for their specific applications.

This compound: A Dual-Role Reagent

This compound is an aromatic hydrocarbon distinguished by the presence of two methoxy groups on its anthracene core. These electron-donating groups are pivotal to its utility, enhancing its fluorescence quantum yield and its reactivity towards singlet oxygen compared to the parent anthracene molecule. Its primary applications are twofold:

  • Fluorescent Probing: DMA exhibits strong blue fluorescence, which can be quenched upon reaction, making it a useful indicator for certain chemical processes.

  • Singlet Oxygen Trapping: It readily undergoes a [4+2] cycloaddition reaction with singlet oxygen to form an endoperoxide, a reaction that is often accompanied by a decrease in fluorescence. This property has made it a popular choice for detecting and quantifying this highly reactive oxygen species.

While effective, DMA is not without its limitations. Its fluorescence can be susceptible to photobleaching, and its reactivity may not be optimal for all experimental systems. This has spurred the development and characterization of several alternatives.

Alternatives for Singlet Oxygen Detection

The detection of singlet oxygen is a critical aspect of studies in photodynamic therapy, oxidative stress, and materials degradation. The ideal probe should be highly selective for singlet oxygen, exhibit a strong and easily measurable signal change upon reaction, and be photochemically stable.

Comparative Analysis of Singlet Oxygen Probes
ProbeQuantum Yield (Φ)Reaction Rate Constant with ¹O₂ (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
This compound (DMA) ~0.7~1 x 10⁷Good reactivity, commercially available.Susceptible to photobleaching, potential for side reactions.
Singlet Oxygen Sensor Green® (SOSG) ~0.5 (as endoperoxide)~1.5 x 10⁸High selectivity and sensitivity, significant fluorescence enhancement.Can be photolabile, potential for generating singlet oxygen itself.
9,10-Diphenylanthracene (DPA) ~0.9~7 x 10⁶High quantum yield, good photostability.Lower reaction rate with singlet oxygen compared to DMA.
Furfuryl Alcohol (FFA) N/A (non-fluorescent)~1.2 x 10⁸Water-soluble, often used in aqueous systems.Indirect detection method (e.g., by HPLC or NMR), can be oxidized by other species.
In-Depth Look at Key Alternatives

Singlet Oxygen Sensor Green® (SOSG) has emerged as a popular alternative to DMA due to its high sensitivity and specificity. Unlike DMA, which experiences fluorescence quenching, SOSG exhibits a significant increase in fluorescence upon reacting with singlet oxygen. This "turn-on" response provides a better signal-to-noise ratio. However, researchers must be cautious as SOSG itself can act as a photosensitizer, potentially leading to the generation of singlet oxygen and artificially inflated measurements.

9,10-Diphenylanthracene (DPA) offers superior photostability compared to DMA, which is a significant advantage in experiments requiring prolonged light exposure. Its high fluorescence quantum yield is another attractive feature. The trade-off is its slightly lower reaction rate with singlet oxygen, which might make it less suitable for detecting very low concentrations of this reactive species.

Furfuryl Alcohol (FFA) is a non-fluorescent probe that is particularly useful in aqueous environments due to its water solubility. Its reaction with singlet oxygen can be monitored by techniques such as HPLC or NMR, providing a quantitative measure of singlet oxygen production. This indirect detection method, while less convenient than fluorescence-based assays, can be more robust and less prone to artifacts.

Experimental Protocol: Comparative Evaluation of Singlet Oxygen Quenching

To provide a practical framework, the following protocol outlines a method for comparing the singlet oxygen quenching efficiency of this compound with an alternative, such as Singlet Oxygen Sensor Green® (SOSG).

Objective:

To quantitatively compare the rate of singlet oxygen trapping by this compound and Singlet Oxygen Sensor Green® using a common photosensitizer.

Materials:
  • This compound (DMA)

  • Singlet Oxygen Sensor Green® (SOSG)

  • Rose Bengal (photosensitizer)

  • Ethanol (spectroscopic grade)

  • Cuvettes for fluorescence spectroscopy

  • Light source with a specific wavelength filter (e.g., 540 nm for Rose Bengal)

  • Fluorometer

Procedure:
  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of DMA in ethanol.

    • Prepare a 1 mM stock solution of SOSG in ethanol.

    • Prepare a 10 µM stock solution of Rose Bengal in ethanol.

  • Reaction Mixture Preparation:

    • In separate fluorescence cuvettes, prepare the following reaction mixtures:

      • Cuvette A (DMA): 10 µM DMA, 1 µM Rose Bengal in ethanol.

      • Cuvette B (SOSG): 10 µM SOSG, 1 µM Rose Bengal in ethanol.

      • Cuvette C (Control): 10 µM DMA in ethanol (no photosensitizer).

      • Cuvette D (Control): 10 µM SOSG in ethanol (no photosensitizer).

  • Baseline Fluorescence Measurement:

    • Measure the initial fluorescence of all four cuvettes using the fluorometer.

      • For DMA, use an excitation wavelength of ~375 nm and measure emission at ~430 nm.

      • For SOSG, use an excitation wavelength of ~490 nm and measure emission at ~525 nm.

  • Photochemical Reaction:

    • Irradiate Cuvettes A and B with the 540 nm light source for a defined period (e.g., 1 minute). Ensure consistent light intensity for both samples.

    • Keep Cuvettes C and D in the dark.

  • Post-Irradiation Fluorescence Measurement:

    • After irradiation, immediately measure the fluorescence of all four cuvettes again.

  • Data Analysis:

    • For DMA, calculate the percentage decrease in fluorescence.

    • For SOSG, calculate the percentage increase in fluorescence.

    • Compare the change in fluorescence for both probes. A larger change indicates a more efficient reaction with singlet oxygen.

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solutions (DMA, SOSG, Rose Bengal) B Prepare Reaction Mixtures (Probes + Photosensitizer) A->B C Measure Baseline Fluorescence B->C D Irradiate Samples (Generate Singlet Oxygen) C->D E Measure Post-Irradiation Fluorescence D->E F Calculate % Change in Fluorescence E->F G Compare Probe Efficiency F->G

Caption: Workflow for comparing singlet oxygen probes.

Alternatives in Chemical Synthesis

Beyond its role as a probe, this compound and its derivatives are valuable building blocks in organic synthesis, particularly in the construction of complex polycyclic aromatic hydrocarbons and functional materials. The electron-rich nature of the anthracene core makes it amenable to various transformations.

Key Considerations for Synthetic Alternatives:

When seeking alternatives to DMA in synthesis, the choice is dictated by the desired electronic properties, solubility, and subsequent reactivity of the target molecule.

  • 9,10-Dimethoxyanthracene: This isomer of DMA offers different substitution patterns for further functionalization. The methoxy groups at the 9 and 10 positions can influence the regioselectivity of subsequent reactions differently than the 1,4-substitution pattern.

  • Anthracene-9,10-dicarbonitrile: For applications requiring electron-withdrawing groups, this derivative provides a contrasting electronic profile to the electron-rich DMA. This can be advantageous in the synthesis of n-type organic semiconductors.

  • Functionalized Anthracenes: A vast array of substituted anthracenes are available or can be synthesized. For instance, attaching solubilizing groups like long alkyl chains can improve processability in organic electronics applications.

The selection of a synthetic alternative to DMA is highly dependent on the specific target molecule and its intended application. A thorough understanding of the electronic and steric effects of different substituents on the anthracene core is crucial for making an informed choice.

Conclusion

While this compound remains a valuable and widely used chemical tool, a deeper understanding of the available alternatives can empower researchers to select the most appropriate compound for their specific needs. For singlet oxygen detection, probes like Singlet Oxygen Sensor Green® offer enhanced sensitivity, while 9,10-diphenylanthracene provides greater photostability. In the realm of chemical synthesis, the choice of an alternative is guided by the desired electronic and physical properties of the target molecule. By carefully considering the comparative data and the underlying chemical principles, researchers can optimize their experimental designs and achieve more reliable and insightful results.

References

  • Gollmer, A., Arnbjerg, J., Blaikie, P., & Ogilby, P. R. (2011). Singlet Oxygen Sensor Green®: photochemical behavior in solution and in a single cell. Photochemistry and Photobiology, 87(3), 671-679. [Link]

A Comparative Guide to Determining the Fluorescence Quantum Yield of 1,4-Dimethoxyanthracene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of fluorescent molecules is paramount. The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission after absorption, is a critical parameter in evaluating the performance of a fluorophore. This guide provides a comprehensive, in-depth comparison and a step-by-step protocol for determining the fluorescence quantum yield of 1,4-Dimethoxyanthracene, a derivative of the well-studied anthracene core.

The methodologies detailed herein are designed to ensure scientific integrity through self-validating systems and are grounded in authoritative references to support experimental choices and data interpretation.

The Significance of Fluorescence Quantum Yield

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2][3] It is a value ranging from 0 to 1.0, often expressed as a percentage.[1] A higher quantum yield indicates a more efficient fluorophore, which is crucial for applications requiring bright signals, such as in fluorescence microscopy, high-throughput screening, and diagnostics. The quantum yield is intrinsically linked to the radiative (kf) and non-radiative (knr) decay rates of the excited state.[1]

Φf = kf / (kf + Σknr)

Factors such as solvent polarity, temperature, and the presence of quenchers can significantly influence the non-radiative decay pathways and thus alter the quantum yield.[1][4][5][6] Therefore, a rigorous and standardized approach to its measurement is essential.

Choosing the Right Method: Relative vs. Absolute Quantum Yield

There are two primary methods for determining fluorescence quantum yield: the absolute method and the relative method.[2][3][7]

  • Absolute Method: This technique directly measures the photons emitted by a sample using an integrating sphere.[2][7] While it is the most accurate method, it requires specialized and carefully calibrated equipment.

  • Relative Method: This more common approach compares the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[7][8][9] The relative method is simpler to implement with standard laboratory equipment, such as a UV-Vis spectrophotometer and a spectrofluorometer.[7][9]

This guide will focus on the relative method due to its accessibility and widespread use. The core principle is that if a standard and a sample have the same absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons.[8]

Selecting an Appropriate Fluorescence Standard

The choice of a reference standard is critical for the accuracy of the relative quantum yield determination.[10] An ideal standard should have a well-established and stable quantum yield, be photochemically stable, and have absorption and emission spectra that overlap with the sample to a reasonable extent.

For this compound, which is an anthracene derivative, several potential standards exist. Anthracene itself can be used as a reference.[11] However, 9,10-Diphenylanthracene (DPA) and Quinine Sulfate are more commonly employed and well-characterized standards.

Standard Quantum Yield (Φf) Solvent Key Considerations
9,10-Diphenylanthracene (DPA) ~0.90 - 1.0[12][13]CyclohexaneHigh quantum yield approaching unity, making it an excellent reference.[13] Its photophysical properties can be solvent-dependent.[14]
Quinine Sulfate 0.546[15][16]0.1 M or 0.5 M H2SO4A widely used standard, though its quantum yield can be temperature-sensitive in some sulfuric acid concentrations.[1] Using 0.1M perchloric acid (Φ = 0.60) can provide better temperature stability.[1]

For this guide, we will use 9,10-Diphenylanthracene (DPA) in cyclohexane as the reference standard due to its high and well-documented quantum yield. The non-polar nature of cyclohexane also provides a suitable environment for comparing with the relatively non-polar this compound.

Experimental Protocol: Determining the Quantum Yield of this compound

This protocol outlines the comparative method for determining the fluorescence quantum yield of this compound using 9,10-Diphenylanthracene as a standard.

I. Materials and Instrumentation
  • This compound (Sample)

  • 9,10-Diphenylanthracene (Standard, high purity)

  • Cyclohexane (Spectroscopic grade)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer (with corrected emission spectra capabilities)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

II. Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions (Absorbance < 0.1) prep_stock->prep_dilutions abs_spec Measure Absorbance Spectra (UV-Vis) prep_dilutions->abs_spec em_spec Measure Emission Spectra (Fluorometer) abs_spec->em_spec Select Excitation Wavelength integrate Integrate Emission Spectra plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Experimental workflow for relative quantum yield determination.

III. Step-by-Step Methodology
  • Solution Preparation:

    • Prepare stock solutions of both this compound and 9,10-Diphenylanthracene in spectroscopic grade cyclohexane.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength. This is crucial to avoid inner filter effects and concentration quenching.[10][15][16]

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

    • Identify an excitation wavelength (λex) where both the sample and the standard have significant absorbance. For anthracene derivatives, this is typically in the UV region.

    • Record the absorbance values at this λex for all solutions.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

    • Crucially, the experimental conditions (e.g., excitation wavelength, slit widths, detector voltage) must be identical for both the sample and the standard. [8]

    • The emission should be scanned over the entire fluorescence range of the compounds.

IV. Data Analysis and Calculation

The relative fluorescence quantum yield (Φx) of the unknown sample is calculated using the following equation:[9]

Φx = Φst * (m_x / m_st) * (η_x² / η_st²)

Where:

  • Φst is the known quantum yield of the standard.

  • m_x and m_st are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

  • η_x and η_st are the refractive indices of the solvents used for the sample and the standard. In this case, since the same solvent (cyclohexane) is used for both, this term (η_x² / η_st²) becomes 1.[8]

The following diagram outlines the data analysis workflow.

G A Absorbance Data (A) C Plot I vs. A for Sample & Standard A->C B Integrated Emission Intensity (I) B->C D Determine Slopes (m_x, m_st) C->D G Calculate Sample Quantum Yield (Φ_x) Φ_x = Φ_st * (m_x / m_st) * (η_x² / η_st²) D->G E Known Standard Quantum Yield (Φ_st) E->G F Refractive Indices (η_x, η_st) F->G

Caption: Data analysis workflow for quantum yield calculation.

  • Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

  • Plot Data: Create two separate plots:

    • Integrated fluorescence intensity vs. Absorbance for this compound.

    • Integrated fluorescence intensity vs. Absorbance for 9,10-Diphenylanthracene.

  • Determine Slopes: Perform a linear regression for each plot to determine the slopes (m_x and m_st). The linearity of these plots serves as a self-validation step, confirming the absence of significant inner filter or quenching effects in the concentration range used.[9]

  • Calculate Quantum Yield: Substitute the slopes and the known quantum yield of DPA into the equation to calculate the fluorescence quantum yield of this compound.

Expected Results and Discussion

The photophysical properties of anthracene derivatives are well-documented.[17][18] The introduction of methoxy groups at the 1 and 4 positions of the anthracene core is expected to influence its electronic properties and, consequently, its fluorescence quantum yield.

The following table summarizes the key photophysical properties for comparison.

Compound Solvent Absorption Max (λabs) Emission Max (λem) Known Quantum Yield (Φf)
9,10-Diphenylanthracene (DPA) Cyclohexane~372.5 nm[12][13]~408 nm, 430 nm[13]~0.90 - 1.0[12][13]
This compound CyclohexaneTo be determinedTo be determinedTo be determined

By following the detailed protocol, researchers can obtain a reliable value for the fluorescence quantum yield of this compound. This value, when compared to the near-unity quantum yield of DPA, will provide a clear indication of its efficiency as a fluorophore.

Conclusion

This guide has provided a comprehensive framework for the determination of the fluorescence quantum yield of this compound using the relative method. By carefully selecting a suitable standard, adhering to a rigorous experimental protocol, and performing a thorough data analysis, researchers can obtain accurate and reproducible results. This information is invaluable for the rational design and application of fluorescent molecules in various scientific and biomedical fields.

References

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  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2545-2567. Available at: [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. Available at: [Link]

  • Gudeika, D., Volyniuk, D., Bezvikonnyi, O., et al. (2018). Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties. Journal of Materials Chemistry C, 6(32), 8683-8694. Available at: [Link]

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  • Bindhu, C. V., Harilal, S. S., Nampoori, V. P. N., & Vallabhan, C. P. G. (1999). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. Modern Physics Letters B, 13(15), 563-571. Available at: [Link]

  • Rojas-Valencia, C., & Insuasty, B. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 26(16), 4983. Available at: [Link]

  • Morris, J. V., Mahaney, M. A., & Huber, J. R. (1976). Fluorescence Quantum Yield Determinations. 9,10-Diphenylanthracene as a Reference Standard in Different Solvents. The Journal of Physical Chemistry, 80(9), 969-974. Available at: [Link]

  • Al-Kahtani, A. A., & El-Sayed, Y. S. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC advances, 10(73), 44873-44883. Available at: [Link]

  • Fluorescence Spectroscopy-Quantum yield. Available at: [Link]

  • Hirayama, S., & Phillips, D. (1980). Fluorescence lifetimes and quantum yields of 9, 10-diphenylanthracene, benzene, and [2H6] benzene in frozen gas matrices at 12 K. Journal of the Chemical Society, Chemical Communications, (11), 527-528. Available at: [Link]

  • Gill, J. E. (1969). Fluorescence Spectra and Quantum Yields: Quinine, Uranine, 9,10-Diphenylanthracene, and 9,10-Bis (phenylethynyl) anthracene. Photochemistry and Photobiology, 9(4), 313-324. Available at: [Link]

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A Comparative Guide to Singlet Oxygen Traps: Evaluating the Accuracy and Precision of 1,4-Dimethoxyanthracene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biomedical research and drug development, the detection and quantification of singlet oxygen (¹O₂), a highly reactive oxygen species (ROS), is paramount. Its role in photodynamic therapy (PDT), cellular signaling, and oxidative stress pathways necessitates the use of reliable chemical traps. This guide provides an in-depth comparison of 1,4-dimethoxyanthracene as a singlet oxygen trap, critically evaluating its performance against other commonly employed alternatives, supported by experimental data and protocols.

The Critical Role of Singlet Oxygen and Its Detection

Singlet oxygen is a non-radical ROS that plays a dual role in biological systems. While it is a key cytotoxic agent in PDT, its overproduction can lead to cellular damage. Accurate measurement of ¹O₂ is therefore crucial for understanding its physiological and pathological effects. The ephemeral nature of singlet oxygen necessitates the use of trapping agents that react specifically and efficiently with it, leading to a measurable change in their properties.

The ideal singlet oxygen trap should exhibit high reactivity and specificity towards ¹O₂, forming a stable product with a distinct and easily quantifiable spectroscopic signature. Furthermore, it should be photochemically stable under the experimental conditions to avoid confounding results.

This compound: A Candidate for Singlet Oxygen Detection

This compound, an electron-rich aromatic compound, has emerged as a potential probe for singlet oxygen. Its reaction with ¹O₂ follows a [4+2] cycloaddition mechanism, forming a stable endoperoxide. This reaction disrupts the anthracene chromophore, leading to a decrease in its characteristic UV absorbance, which can be monitored spectrophotometrically to quantify singlet oxygen production.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"this compound" [shape=oval]; "Singlet Oxygen (¹O₂)" [shape=oval, color="#EA4335"]; "Endoperoxide" [shape=oval];

"this compound" -> "Endoperoxide" [label="[4+2] Cycloaddition"]; "Singlet Oxygen (¹O₂)" -> "Endoperoxide"; } dot

Figure 1: Reaction of this compound with singlet oxygen.

Comparative Analysis: this compound vs. Common Alternatives

The efficacy of a singlet oxygen trap is best assessed through direct comparison with established probes under identical experimental conditions. Here, we evaluate this compound against two widely used traps: 9,10-dimethylanthracene (DMA) and 1,3-diphenylisobenzofuran (DPBF).

FeatureThis compound9,10-Dimethylanthracene (DMA)1,3-Diphenylisobenzofuran (DPBF)
Reaction Mechanism [4+2] Cycloaddition[4+2] Cycloaddition[4+2] Cycloaddition
Detection Method UV-Vis AbsorbanceUV-Vis Absorbance, FluorescenceUV-Vis Absorbance, Fluorescence
Specificity for ¹O₂ Generally high, but potential for side reactions.High selectivity for singlet oxygen.[1]High, but can react with other ROS.[2]
Photostability ModerateGoodProne to photobleaching.
Endoperoxide Stability Can undergo secondary reactions.[3]Relatively stable.Unstable, decomposes to 1,2-dibenzoylbenzene.
Quantum Yield of Trapping Not readily availableHighHigh
Rate Constant with ¹O₂ Not readily availableHighDiffusion-controlled in some solvents.[4]

Key Insights from the Comparison:

  • Specificity: While all three traps react with singlet oxygen via a similar mechanism, DMA is often cited for its high selectivity.[1] DPBF, on the other hand, can react with other ROS, which could lead to an overestimation of singlet oxygen levels.[2] The specificity of this compound requires further rigorous investigation, as its endoperoxide can be susceptible to secondary reactions, potentially complicating data interpretation.[3]

  • Photostability: DPBF is notoriously prone to photobleaching, which can be a significant source of error, especially in experiments involving prolonged light exposure. DMA exhibits better photostability. The photostability of this compound is a critical parameter that needs to be thoroughly characterized for its reliable application.

  • Sensitivity: The high reactivity of DPBF, which is near diffusion-controlled in some solvents, makes it a very sensitive probe.[4] The reactivity of DMA is also high.[5] Quantitative data on the reaction rate constant of this compound with singlet oxygen is crucial to assess its sensitivity relative to the other traps.

Experimental Protocols

Accurate and reproducible quantification of singlet oxygen requires meticulous experimental design and execution. Below is a general protocol for determining the singlet oxygen quantum yield (ΦΔ) using a chemical trap and UV-Vis spectroscopy.

Objective: To determine the singlet oxygen quantum yield of a photosensitizer using a chemical trap.

Materials:

  • Photosensitizer of interest

  • Singlet oxygen trap (this compound, DMA, or DPBF)

  • Reference photosensitizer with a known ΦΔ in the chosen solvent (e.g., Rose Bengal, Methylene Blue)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Light source with a specific wavelength output (e.g., laser, LED)

  • Quartz cuvettes

Protocol Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation prep_sol Prepare solutions of photosensitizer, trap, and reference set_uv Set up UV-Vis spectrophotometer prep_sol->set_uv measure_abs_initial Measure initial absorbance of the trap set_uv->measure_abs_initial irradiate Irradiate the solution for a set time measure_abs_initial->irradiate measure_abs_final Measure final absorbance of the trap irradiate->measure_abs_final calc_rate Calculate the rate of trap consumption measure_abs_final->calc_rate calc_phi Calculate the singlet oxygen quantum yield (ΦΔ) relative to the reference calc_rate->calc_phi

Figure 2: Experimental workflow for determining singlet oxygen quantum yield.

Detailed Steps:

  • Solution Preparation: Prepare solutions of the photosensitizer, the singlet oxygen trap, and the reference photosensitizer in the chosen solvent. The concentrations should be optimized to ensure sufficient absorbance of the photosensitizer at the irradiation wavelength and a measurable change in the trap's absorbance upon reaction with singlet oxygen.

  • Initial Absorbance Measurement: Record the initial UV-Vis absorption spectrum of the solution containing the photosensitizer and the trap. The absorbance maximum of the trap will be monitored.

  • Irradiation: Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs maximally, and the trap has minimal absorbance. The irradiation time should be controlled to ensure that the trap's absorbance change is within a linear range (typically less than 20% decrease).

  • Final Absorbance Measurement: After irradiation, immediately record the final UV-Vis absorption spectrum of the solution.

  • Data Analysis:

    • Calculate the change in absorbance of the singlet oxygen trap at its absorption maximum.

    • The rate of trap consumption is proportional to the rate of singlet oxygen generation.

    • The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated relative to the reference (ΦΔ_ref) using the following equation:

      ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

      where:

      • k is the rate of trap consumption for the sample and reference.

      • I_abs is the rate of light absorption by the photosensitizer for the sample and reference.

Causality and Self-Validation:

  • Choice of Solvent: The lifetime of singlet oxygen is highly solvent-dependent.[6] Therefore, the choice of solvent will significantly impact the measured quantum yield. It is crucial to use the same solvent for both the sample and the reference for a valid comparison.

  • Actinometry: To ensure accurate determination of the light intensity, a chemical actinometer can be used. This provides a self-validating system by independently measuring the photon flux of the light source.

  • Control Experiments: A solution containing only the singlet oxygen trap should be irradiated under the same conditions to account for any direct photobleaching of the trap. A solution containing the photosensitizer and trap kept in the dark will serve as a control for any dark reactions.

Conclusion and Future Directions

This compound holds promise as a singlet oxygen trap; however, a comprehensive evaluation of its performance requires more extensive quantitative data. Specifically, its reaction rate constant with singlet oxygen, the quantum yield of the trapping reaction, and its photostability need to be rigorously determined and compared directly with established probes like DMA and DPBF in various solvent systems.

For researchers in drug development and related fields, the choice of a singlet oxygen trap should be guided by the specific experimental conditions. While DPBF offers high sensitivity, its susceptibility to photobleaching is a major drawback. DMA provides a more robust and selective alternative. The utility of this compound as a reliable and precise tool for singlet oxygen quantification will depend on further characterization of its photochemical and kinetic properties. Future studies should focus on head-to-head comparisons to establish a clear performance benchmark for this promising but not yet fully validated singlet oxygen probe.

References

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  • Foote, C. S., et al. (n.d.). On the use of 9,10-dimethylanthracene as chemical rate constant actinometer in singlet molecular oxygen reactions.
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A Comparative Guide to the Reactivity of Substituted Dimethoxyanthracenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the reactivity of substituted dimethoxyanthracenes, a class of compounds with significant potential in materials science and drug development. By understanding the nuanced effects of substituent placement on the anthracene core, researchers can better design and synthesize molecules with tailored properties for applications such as fluorescent probes and photosensitizers.[1][2] This document moves beyond a simple recitation of facts to explain the underlying principles governing the observed reactivity, grounded in experimental data and established chemical theory.

Introduction: The Versatile Anthracene Scaffold

Anthracene, a tricyclic aromatic hydrocarbon, serves as a foundational structure for a wide array of functional molecules. Its extended π-system imparts unique photophysical properties that are highly sensitive to substitution.[2] The introduction of electron-donating methoxy groups enhances the electron density of the anthracene ring system, thereby increasing its reactivity in several key chemical transformations. However, the position of these methoxy groups dramatically influences the molecule's electronic and steric characteristics, leading to significant differences in reactivity. This guide will focus on a comparative study of dimethoxyanthracene isomers, providing a framework for predicting and exploiting their chemical behavior.

The Heart of Reactivity: Electronic and Steric Effects of Methoxy Substituents

The reactivity of the anthracene core is primarily dictated by the electron density at its various positions. The central 9 and 10 positions are inherently the most electron-rich and, therefore, the most susceptible to electrophilic attack and cycloaddition reactions.[3] Methoxy groups, being strong electron-donating substituents, further enhance this reactivity.

Electronic Effects: Through resonance, methoxy groups increase the electron density of the aromatic rings, making the substituted anthracene a better nucleophile. This enhanced nucleophilicity accelerates reactions with electrophiles and electron-poor dienophiles. The position of the methoxy groups determines the extent and location of this electron enrichment. For instance, substituents at the 9 and 10 positions directly activate the most reactive sites of the anthracene core.

Steric Effects: The physical bulk of methoxy groups can hinder the approach of reactants to nearby positions. This steric hindrance can influence the regioselectivity of reactions, favoring attack at less crowded sites. In cases of significant steric crowding, the overall reaction rate may be diminished.

The interplay of these electronic and steric effects is crucial in determining the overall reactivity and the distribution of products.

Comparative Reactivity in Key Chemical Transformations

This section provides a comparative analysis of the reactivity of various substituted dimethoxyanthracenes in three fundamental reaction types: Diels-Alder cycloaddition, oxidation, and electrophilic aromatic substitution.

Diels-Alder Cycloaddition: A Gateway to Complex Architectures

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings with high stereocontrol.[4] In the context of anthracenes, the central ring typically acts as the diene. The electron-donating nature of methoxy groups accelerates the reaction with electron-poor dienophiles.

Table 1: Comparative Reactivity in Diels-Alder Reactions

Dimethoxyanthracene DerivativeDienophileRelative Reaction RateKey ObservationsReference
9,10-DimethoxyanthraceneMaleic AnhydrideHighThe methoxy groups at the 9 and 10 positions strongly activate the diene for cycloaddition.[5]
1,4-DimethoxyanthraceneMaleic AnhydrideModerateMethoxy groups on a terminal ring also activate the molecule, but the effect on the central diene is less direct.
2,3-DimethoxyanthraceneMaleic AnhydrideModerate to LowThe influence of substituents at the 2 and 3 positions on the central ring's reactivity is less pronounced.

The high reactivity of 9,10-dimethoxyanthracene is a direct consequence of the methoxy groups' ability to donate electron density directly into the diene system, stabilizing the transition state of the cycloaddition.

Experimental Workflow: Diels-Alder Reaction of 9,10-Dimethoxyanthracene

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve 9,10-dimethoxyanthracene and maleic anhydride in toluene Setup Set up reflux apparatus Reactants->Setup Reflux Heat the mixture to reflux for 1 hour Setup->Reflux Cool Cool the reaction mixture Reflux->Cool Filter Collect the product by vacuum filtration Cool->Filter Wash Wash with cold toluene Filter->Wash Dry Dry the product Wash->Dry

Caption: Workflow for the Diels-Alder reaction of 9,10-dimethoxyanthracene.

Oxidation: Formation of Anthraquinones and Endoperoxides

Substituted dimethoxyanthracenes are susceptible to oxidation, leading to the formation of anthraquinones or, in the case of photooxidation, endoperoxides. The electron-rich nature of the dimethoxyanthracene system makes it particularly reactive towards oxidizing agents and singlet oxygen.

A notable example of a quantitative comparison comes from the study of diethyl-(2E,2′E)-3,3′-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB) and its reduced form, diethyl 9,10-anthracenedipropionate (DEADP). The reactivity of these compounds with singlet oxygen (¹O₂) was quantified, revealing a significant difference in their reaction rate constants.[1]

Table 2: Rate Constants for the Reaction with Singlet Oxygen

CompoundRate Constant (k_t) (M⁻¹s⁻¹)Reference
DADB2.20 x 10⁶[1]
DEADP2.65 x 10⁷[1]

The higher reactivity of DEADP indicates that the saturation of the side chains enhances the susceptibility of the anthracene core to attack by singlet oxygen. This is a crucial finding for the design of photosensitizers, where the efficiency of singlet oxygen generation and subsequent reaction is paramount.

Experimental Protocol: Photooxidation of a Dimethoxyanthracene Derivative

Photooxidation_Protocol cluster_setup Reaction Setup cluster_irradiation Irradiation cluster_analysis Product Analysis Solution Prepare a solution of the dimethoxyanthracene derivative and a photosensitizer (e.g., Rose Bengal) in a suitable solvent Oxygenate Saturate the solution with oxygen Solution->Oxygenate Irradiate Irradiate the solution with a light source of appropriate wavelength Oxygenate->Irradiate Monitor Monitor the reaction progress by UV-Vis or NMR spectroscopy Irradiate->Monitor Isolate Isolate the product(s) (endoperoxide or anthraquinone) by chromatography Monitor->Isolate Characterize Characterize the product(s) by spectroscopic methods Isolate->Characterize

Caption: General protocol for the photooxidation of a dimethoxyanthracene derivative.

Electrophilic Aromatic Substitution: Activating Effects of Methoxy Groups

The electron-donating methoxy groups strongly activate the anthracene ring towards electrophilic aromatic substitution. The regioselectivity of this reaction is governed by both the inherent reactivity of the anthracene positions and the directing effects of the substituents. As previously mentioned, the 9 and 10 positions are the most reactive.[3]

Quantitative data from protiodetritiation studies on unsubstituted anthracene provide a baseline for understanding this reactivity.[6]

Table 3: Partial Rate Factors for Protiodetritiation of Anthracene

PositionPartial Rate Factor
17,900
21,135
91.27 x 10⁷

Source: Journal of the Chemical Society, Perkin Transactions 2[6]

The presence of methoxy groups is expected to further increase these rate factors. For a 9,10-dimethoxyanthracene, electrophilic attack would likely occur at one of the other available positions, with the precise location depending on the specific electrophile and reaction conditions. In contrast, for a this compound, electrophilic attack would be directed to the activated terminal ring, potentially offering a route to selectively functionalize this part of the molecule.[7]

Logical Relationship of Reactivity in Electrophilic Substitution

Electrophilic_Substitution A Substituted Dimethoxyanthracene B Electronic Effects (Resonance) A->B C Steric Effects A->C D Increased Nucleophilicity B->D E Regioselectivity C->E F Enhanced Reaction Rate D->F G Specific Product Formation E->G

Caption: Factors influencing electrophilic substitution on dimethoxyanthracenes.

Conclusion and Future Directions

The reactivity of substituted dimethoxyanthracenes is a rich and complex field, with the position of the methoxy groups playing a pivotal role in determining the outcome of chemical reactions. 9,10-Dimethoxyanthracene stands out for its high reactivity in Diels-Alder cycloadditions due to direct electronic activation of the central diene. In oxidation reactions, the substituents can modulate the rate of reaction with singlet oxygen, a key consideration for photosensitizer design. For electrophilic aromatic substitution, the methoxy groups act as powerful activating and directing groups, offering opportunities for selective functionalization of the anthracene core.

While this guide provides a comparative framework based on available data and established principles, there is a clear need for more direct, quantitative comparative studies on the reactivity of a wider range of dimethoxyanthracene isomers. Such studies would provide invaluable data for the rational design of novel materials and therapeutic agents based on the versatile anthracene scaffold.

References

  • Taylor, R. Electrophilic aromatic substitution. Part 18. Protiodetritiation of anthracene, coronene (dibenzo[ghi,pqr]perylene), and triphenylene in anhydrous trifluoroacetic acid. Journal of the Chemical Society, Perkin Transactions 2, 1975, (12), 1287-1290. [Link]

  • Wikipedia contributors. Electrophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]

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  • Oliveira, C. S., et al. Heck reaction synthesis of anthracene and naphthalene derivatives as a traps and clean chemical sources of singlet molecular. Journal of the Brazilian Chemical Society, 2016, 27(11), 2116-2124. [Link]

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  • Quora. Why does anthracene preferably give electrophilic substitution reaction at 9,10-position? Explain by giving reaction and mechanism?. [Link]

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A Comparative Guide to the Quantitative Analysis of 1,4-Dimethoxyanthracene Endoperoxide Formation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise quantification of chemical reactions is paramount. The formation of 1,4-dimethoxyanthracene endoperoxide, a product of the reaction between this compound and singlet oxygen, is a critical process in various applications, including photodynamic therapy and as a probe for singlet oxygen detection. This guide provides an in-depth comparison of the primary analytical techniques used to quantify this reaction, offering experimental insights and data to inform your methodological choices.

The Chemistry of Endoperoxide Formation: A Reaction of Significance

The reaction begins with the photosensitized generation of singlet oxygen (


O

), a highly reactive form of oxygen. This is typically achieved by irradiating a photosensitizer in the presence of ground-state triplet oxygen (

O

). The generated singlet oxygen then undergoes a [4+2] cycloaddition reaction with the electron-rich diene system of this compound to form the corresponding endoperoxide.[1][2][3] The efficiency of this reaction is a direct measure of the singlet oxygen quantum yield of the photosensitizer, making its accurate quantification essential.[4][5][6][7]

Below is a diagram illustrating the photosensitized formation of this compound endoperoxide.

G cluster_0 Photosensitization cluster_1 Singlet Oxygen Generation cluster_2 Endoperoxide Formation PS Photosensitizer (PS) PS_star Excited PS (PS*) PS->PS_star Light (hν) PS_star->PS Decay O2_singlet ¹O₂ (Singlet Oxygen) PS_star->O2_singlet Energy Transfer O2_triplet ³O₂ (Triplet Oxygen) Endoperoxide This compound Endoperoxide O2_singlet->Endoperoxide DMA This compound DMA->Endoperoxide + ¹O₂ [4+2] Cycloaddition

Caption: Photosensitized formation of this compound endoperoxide.

Comparative Analysis of Quantitative Techniques

The choice of analytical method for quantifying endoperoxide formation depends on several factors, including the required sensitivity, selectivity, available equipment, and the complexity of the sample matrix. We will compare three widely used techniques: UV-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

Principle: This technique relies on the difference in the UV-Vis absorption spectra between this compound and its endoperoxide. The anthracene core of the starting material exhibits a characteristic strong absorbance in the UV region, which diminishes as it is converted to the endoperoxide, a species with a significantly different and weaker absorption profile.[8][9] By monitoring the decrease in absorbance at a specific wavelength corresponding to the starting material, the reaction progress can be quantified using the Beer-Lambert law.[10]

Experimental Protocol: UV-Vis Spectroscopic Monitoring

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, dichloromethane) at a known concentration. Also, prepare a stock solution of the photosensitizer.

  • Reaction Setup: In a quartz cuvette, mix the this compound solution with the photosensitizer solution. The final concentration of the anthracene derivative should be such that its initial absorbance at the monitoring wavelength is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Initial Spectrum: Record the initial UV-Vis spectrum of the mixture before irradiation. Identify the wavelength of maximum absorbance (

    
    ) for this compound.
    
  • Photoirradiation: Irradiate the sample with a light source of the appropriate wavelength to excite the photosensitizer. The light source should be filtered to prevent direct photolysis of the reactants.

  • Time-course Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at the

    
     of this compound against time. The concentration of the remaining starting material can be calculated at each time point, and from this, the concentration of the formed endoperoxide can be inferred.
    

G start Prepare Reaction Mixture (DMA + Photosensitizer) measure_initial Record Initial UV-Vis Spectrum start->measure_initial irradiate Irradiate Sample measure_initial->irradiate measure_time Record UV-Vis Spectrum at Time 't' irradiate->measure_time loop Repeat at Intervals measure_time->loop loop->irradiate Continue analyze Plot Absorbance vs. Time Calculate Concentration loop->analyze End

Caption: Workflow for UV-Vis spectroscopic monitoring of the reaction.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC offers superior selectivity by physically separating the components of the reaction mixture.[11] A reversed-phase HPLC method can effectively separate the non-polar this compound from the more polar endoperoxide. Quantification is achieved by integrating the peak areas of the eluting compounds, which are proportional to their concentrations.[11] This method is particularly useful for complex mixtures where other species might interfere with spectroscopic measurements. HPLC coupled with mass spectrometry (HPLC-MS) can provide definitive identification of the products.[12][13]

Experimental Protocol: HPLC Analysis

  • Reaction Aliquots: At various time points during the photooxidation reaction, withdraw small aliquots of the reaction mixture.

  • Quenching (if necessary): If the reaction is ongoing, it may be necessary to quench it immediately, for example, by adding a singlet oxygen quencher or by protecting the sample from light.

  • Sample Preparation: Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is common. The exact gradient program should be optimized to achieve good separation.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: A UV detector set at a wavelength where both the starting material and the product absorb is ideal. A diode array detector (DAD) can provide full spectra for peak identification.[11]

  • Calibration: Prepare standard solutions of both this compound and the purified endoperoxide at known concentrations. Inject these standards to create a calibration curve of peak area versus concentration.

  • Quantification: Inject the reaction aliquots and integrate the peak areas for the starting material and the endoperoxide. Use the calibration curves to determine their respective concentrations.

G start Take Reaction Aliquot prepare Dilute with Mobile Phase start->prepare inject Inject into HPLC prepare->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect quantify Integrate Peak Areas & Quantify using Calibration Curve detect->quantify

Caption: Workflow for quantitative analysis by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Quantitative NMR (qNMR) is a powerful technique for determining the absolute concentration of a substance in a solution without the need for a calibration curve of the analyte itself.[14][15] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a characteristic signal of the endoperoxide to that of a known concentration of an internal standard, the concentration of the endoperoxide can be accurately determined. The formation of the endoperoxide leads to a significant change in the chemical shifts of the protons on the anthracene core, providing distinct signals for quantification.[16][17][18]

Experimental Protocol: qNMR Analysis

  • Sample Preparation: After the reaction, a known volume of the reaction mixture is transferred to an NMR tube. A precise amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) is added. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the reaction mixture.

  • NMR Acquisition: Acquire a ¹H NMR spectrum. To ensure accurate quantification, it is crucial to use appropriate acquisition parameters, including a long relaxation delay (D1) to allow for full relaxation of all protons.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Integration: Integrate the well-resolved signals of both the endoperoxide and the internal standard.

  • Concentration Calculation: The concentration of the endoperoxide is calculated using the following formula:

    
    
    

    Where:

    • 
       and 
      
      
      
      are the concentrations of the endoperoxide and the standard.
    • 
       and 
      
      
      
      are the integral values of the signals for the endoperoxide and the standard.
    • 
       and 
      
      
      
      are the number of protons giving rise to the integrated signals of the endoperoxide and the standard, respectively.

G start Prepare NMR Sample (Reaction Mixture + Internal Standard) acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay) start->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Characteristic Signals (Endoperoxide & Standard) process->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for quantitative analysis by qNMR.

Performance Comparison

FeatureUV-Vis SpectroscopyHPLCNMR Spectroscopy
Principle Absorbance changeChromatographic separationSignal integration relative to a standard
Selectivity Low to moderateHighHigh
Sensitivity ModerateHighLow to moderate
Quantification Relative (requires Beer's Law)Absolute (with calibration)Absolute (with internal standard)
Sample Throughput HighModerateLow
Equipment Cost LowHighVery High
Advantages Simple, rapid, real-time monitoringExcellent for complex mixtures, high resolutionNo analyte-specific calibration needed, structural information
Disadvantages Prone to interference from absorbing speciesRequires method development, solvent consumptionLower sensitivity, requires pure internal standard

Conclusion and Recommendations

The optimal method for the quantitative analysis of this compound endoperoxide formation is contingent on the specific requirements of your research.

  • For rapid, real-time monitoring and high-throughput screening , UV-Vis spectroscopy is an excellent choice due to its simplicity and speed.[10] However, it is best suited for relatively clean reaction systems to avoid spectral overlap.

  • When dealing with complex mixtures or when high accuracy and selectivity are paramount , HPLC is the recommended technique.[11] The ability to separate the analyte from interfering substances ensures reliable quantification.

  • For absolute quantification without the need for an endoperoxide standard and for obtaining structural confirmation , qNMR is the most powerful method.[14] While it has lower throughput and requires more expensive instrumentation, its accuracy and the wealth of information it provides are unparalleled.

By understanding the principles, protocols, and comparative performance of these techniques, researchers can confidently select the most appropriate method to achieve accurate and reliable quantification of this compound endoperoxide formation, thereby advancing their research in photochemistry and drug development.

References

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A Researcher's Guide to Singlet Oxygen Detection: Benchmarking 1,4-Dimethoxyanthracene Against Commercial Sensors

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of cellular signaling and oxidative stress, singlet oxygen (


O

) emerges as a highly reactive oxygen species (ROS) with a dual role. It is a key cytotoxic agent in photodynamic therapy (PDT) for cancer treatment but also a potential mediator of cellular damage.[1][2] Accurate detection and quantification of this transient species are therefore paramount for researchers in drug development, cell biology, and materials science. This guide provides an in-depth comparison of 1,4-dimethoxyanthracene, a cost-effective and efficient chemical trap, with leading commercial singlet oxygen sensors. We will delve into the core principles of singlet oxygen detection, present comparative experimental data, and offer detailed protocols to empower researchers to make informed decisions for their specific applications.

The Ideal Singlet Oxygen Sensor: A Chemist's Wishlist

Before comparing specific sensors, it's crucial to establish the characteristics of an ideal probe for singlet oxygen. The perfect sensor would exhibit:

  • High Selectivity: It should react exclusively with singlet oxygen, showing no cross-reactivity with other ROS like superoxide radicals (•O

    
    ⁻) or hydroxyl radicals (•OH).[3]
    
  • High Reactivity: A rapid reaction rate with singlet oxygen is essential to compete with its short lifetime in biological environments.[2]

  • Strong Signal Response: The reaction should produce a significant and easily detectable change in a physical property, such as a large increase in fluorescence intensity.

  • Photostability: The probe and its product should be stable under illumination to allow for accurate and prolonged measurements.

  • Low Intrinsic Photosensitization: The sensor itself should not generate singlet oxygen upon excitation, a known issue with some commercial probes.[4]

  • Biological Compatibility: For cellular studies, the probe must be cell-permeable, non-toxic, and functional in aqueous environments.

The Contenders: this compound and Commercial Probes

Our comparison focuses on this compound and a widely used commercial sensor, Singlet Oxygen Sensor Green (SOSG).

This compound (DMA) is an anthracene derivative that has gained attention as a reliable and economical tool for singlet oxygen detection.[5][6] Its reaction with singlet oxygen proceeds via a [4+2] cycloaddition to form a stable endoperoxide.[7][8] This reaction can be monitored by the decrease in DMA's characteristic UV-Vis absorbance or fluorescence. The presence of electron-donating methoxy groups enhances its reactivity towards singlet oxygen compared to unsubstituted anthracene.[9]

Singlet Oxygen Sensor Green (SOSG) is a popular fluorogenic probe designed for detecting singlet oxygen in both aqueous solutions and living cells.[3][10] It consists of an anthracene moiety linked to a fluorescein-based fluorophore.[11] In its native state, the anthracene portion quenches the fluorescence of the dye.[11] Upon reaction with singlet oxygen, the resulting endoperoxide no longer quenches the fluorophore, leading to a strong green fluorescence emission.[10][11]

Head-to-Head Comparison: Performance Metrics

To provide a clear overview, the following table summarizes the key performance characteristics of this compound and SOSG.

FeatureThis compoundSinglet Oxygen Sensor Green (SOSG)
Detection Principle Decrease in UV-Vis absorbance or fluorescence"Turn-on" fluorescence
Selectivity for ngcontent-ng-c780544980="" _nghost-ng-c3050349977="" class="inline ng-star-inserted">

O

High, selective against other ROSHigh, with minimal response to •O₂⁻ or •OH[3][11]
Excitation (Ex) / Emission (Em) Wavelengths (nm) Ex: ~360-400 nm / Em: ~400-450 nmUnreacted: Ex: 372/393, Em: 395/416; Reacted: Ex: 504, Em: 525[11]
Cell Permeability PermeableAvailable in cell-permeant (SOSG-AM) and impermeant forms[12][13]
Known Limitations Lower sensitivity compared to fluorescent turn-on probesEndoperoxide product can act as a photosensitizer[4][14]; can be activated by ionizing radiation[14][15]
Cost-Effectiveness HighModerate to High

Experimental Deep Dive: A Protocol for Benchmarking

To objectively evaluate these sensors, a standardized experimental setup is crucial. This protocol outlines a method for comparing the performance of this compound and SOSG in solution.

Objective:

To compare the relative reactivity and signal response of this compound and SOSG to singlet oxygen generated by a photosensitizer.

Materials:
  • This compound (DMA)

  • Singlet Oxygen Sensor Green (SOSG)

  • Rose Bengal (photosensitizer)

  • Ethanol (spectroscopic grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Light source with a specific wavelength filter (e.g., 540 nm for Rose Bengal)

Workflow Diagram:

G cluster_prep Solution Preparation cluster_exp Experimental Setup cluster_measure Measurement cluster_analysis Data Analysis prep_dma Prepare DMA Stock (in Ethanol) setup_dma Prepare DMA working solution (with Rose Bengal) prep_dma->setup_dma prep_sosg Prepare SOSG Stock (in Methanol or DMSO) setup_sosg Prepare SOSG working solution (with Rose Bengal) prep_sosg->setup_sosg prep_rb Prepare Rose Bengal Stock (in PBS) prep_rb->setup_dma prep_rb->setup_sosg initial_scan Initial UV-Vis/Fluorescence Scan (t=0) setup_dma->initial_scan setup_sosg->initial_scan setup_control Prepare Control solutions (Sensors without Rose Bengal) setup_control->initial_scan irradiate Irradiate samples (e.g., 540 nm light) initial_scan->irradiate time_scan Time-course UV-Vis/Fluorescence Scans irradiate->time_scan plot_data Plot Absorbance/Fluorescence vs. Time time_scan->plot_data compare Compare reaction rates and signal change plot_data->compare

Caption: Experimental workflow for benchmarking singlet oxygen sensors.

Step-by-Step Protocol:
  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in spectroscopic grade ethanol.

    • Prepare a 5 mM stock solution of SOSG in high-quality methanol or DMSO, as recommended by the manufacturer.[11]

    • Prepare a 100 µM stock solution of Rose Bengal in PBS.

  • Working Solution Preparation:

    • For DMA: In a quartz cuvette, add the DMA stock solution to PBS to a final concentration of 50 µM. Then, add the Rose Bengal stock solution to a final concentration of 1 µM.

    • For SOSG: In a separate quartz cuvette, add the SOSG stock solution to PBS to a final concentration of 5 µM.[10] Then, add the Rose Bengal stock solution to a final concentration of 1 µM.

    • Controls: Prepare two additional cuvettes, one with only 50 µM DMA in PBS and the other with only 5 µM SOSG in PBS (without Rose Bengal). These will serve as controls for photostability.

  • Initial Measurements (t=0):

    • Record the initial UV-Vis absorption spectrum of the DMA solution (scan from 300-500 nm).

    • Record the initial fluorescence spectrum of the SOSG solution (Ex: 504 nm, Em scan: 515-600 nm).

    • Record the initial spectra for the control solutions.

  • Singlet Oxygen Generation and Detection:

    • Place the cuvettes containing the working solutions and controls in front of the light source, ensuring equal illumination.

    • Irradiate the samples with 540 nm light to excite the Rose Bengal.

    • At regular time intervals (e.g., every 30 seconds for 5 minutes), briefly stop the irradiation and record the UV-Vis spectrum for the DMA sample and the fluorescence spectrum for the SOSG sample.

  • Data Analysis:

    • For this compound, plot the decrease in absorbance at its maximum absorption wavelength as a function of irradiation time.

    • For SOSG, plot the increase in fluorescence intensity at its emission maximum (~525 nm) as a function of irradiation time.

    • Compare the rates of reaction and the magnitude of the signal change between the two sensors.

    • Analyze the spectra of the control samples to assess the photostability of each sensor in the absence of singlet oxygen generation.

The Underlying Chemistry: Reaction Mechanisms

Understanding the reaction mechanism of each sensor with singlet oxygen is fundamental to interpreting the experimental results.

This compound Mechanism:

The reaction of this compound with singlet oxygen is a classic example of a [4+2] cycloaddition, also known as a Diels-Alder reaction.[7] The electron-rich anthracene ring acts as the diene, and singlet oxygen acts as the dienophile.

G cluster_reactants DMA This compound Endoperoxide Endoperoxide Product DMA->Endoperoxide + ^1O_2 SO Singlet Oxygen (^1O_2)

Caption: Reaction of this compound with singlet oxygen.

Singlet Oxygen Sensor Green (SOSG) Mechanism:

The mechanism of SOSG also involves a [4+2] cycloaddition with the anthracene moiety.[11] This reaction forms an endoperoxide, which disrupts the photoinduced electron transfer (PET) quenching process, thereby "switching on" the fluorescence of the attached dye.[11]

G SOSG_off SOSG (Fluorescence OFF) Anthracene quenches fluorophore SO Singlet Oxygen (^1O_2) SOSG_off->SO Reacts with SOSG_on SOSG-Endoperoxide (Fluorescence ON) Quenching is removed SO->SOSG_on Forms

Caption: "Turn-on" fluorescence mechanism of SOSG.

Concluding Remarks for the Discerning Researcher

Both this compound and Singlet Oxygen Sensor Green are valuable tools for the detection of singlet oxygen. The choice between them will ultimately depend on the specific requirements of the experiment.

This compound is an excellent choice for applications where cost is a significant factor and when using UV-Vis absorbance or fluorescence quenching as the detection method is feasible. Its high selectivity and straightforward reaction mechanism make it a reliable chemical trap.[5][6]

Singlet Oxygen Sensor Green offers the advantage of a "turn-on" fluorescent signal, which generally provides higher sensitivity and a better signal-to-noise ratio compared to monitoring the decrease of a signal.[2] This makes it particularly well-suited for cellular imaging and applications where low concentrations of singlet oxygen are expected.[3][10] However, researchers should be mindful of its potential to act as a photosensitizer itself, which could lead to artifacts in quantitative studies.[4]

By understanding the principles outlined in this guide and implementing the provided benchmarking protocol, researchers can confidently select and utilize the most appropriate sensor for their investigations into the fascinating and complex world of singlet oxygen.

References

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  • Yao-Hong Biotechnology Inc. Singlet Oxygen Sensor Green (SOSG). [Link]

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  • Aston Publications. Singlet Oxygen Detection: A Review of Recent Advances. [Link]

  • National Center for Biotechnology Information. Singlet oxygen detection in biological systems: Uses and limitations. [Link]

  • National Center for Biotechnology Information. Singlet Oxygen in Photodynamic Therapy. [Link]

  • ACS Publications. Aarhus Sensor Green: A Fluorescent Probe for Singlet Oxygen. [Link]

  • National Center for Biotechnology Information. Singlet Oxygen Sensor Green is not a Suitable Probe for 1O2 in the Presence of Ionizing Radiation. [Link]

  • ResearchGate. Singlet oxygen photosensitisation by the fluorescent probe Singlet Oxygen Sensor Green®. [Link]

  • ResearchGate. (PDF) Singlet Oxygen Sensor Green is not a Suitable Probe for 1O2 in the Presence of Ionizing Radiation. [Link]

  • AEI Technologies. O2 Sensor Comparison. [Link]

  • ScienceDirect. Singlet oxygen quantum yields determined by oxygen consumption. [Link]

  • AEI Technologies. O2 Sensor Comparison - Medical Oxygen Sensor. [Link]

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  • MDPI. High Sensitivity Singlet Oxygen Luminescence Sensor Using Computational Spectroscopy and Solid-State Detector. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Dimethoxyanthracene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. 1,4-Dimethoxyanthracene, a substituted polycyclic aromatic hydrocarbon, requires meticulous handling not only during its use but, critically, at the end of its experimental life. This guide provides a procedural framework grounded in safety and environmental stewardship for the proper disposal of this compound. The core principle is straightforward: this compound and its contaminated materials must be treated as hazardous waste and disposed of through an approved waste management program.

Hazard Profile and Precautionary Principles

Understanding the "why" behind disposal protocols begins with a clear-eyed assessment of the chemical's inherent risks. This compound is not benign. According to its Safety Data Sheet (SDS), it presents multiple hazards that dictate its handling and disposal pathway.[1]

  • Human Health Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, direct contact and inhalation of dust or aerosols must be rigorously avoided.

  • Environmental Hazards: A primary driver for its stringent disposal protocol is its environmental toxicity. It is classified as very toxic to aquatic life with long-lasting effects (H410).[1] This means that improper release into drains or the environment can cause significant, persistent harm to ecosystems.[1]

These hazards mandate that this compound never be disposed of via standard trash or sanitary sewer systems.[3] The only acceptable route is through a designated hazardous waste stream.

Property & Hazard Summary: this compound
Molecular Formula C₁₆H₁₄O₂[4]
Molecular Weight 238.28 g/mol [4]
Physical State Solid (Powder/Crystals)
Melting Point 210 - 215 °C (410 - 419 °F)[1]
GHS Hazard Statements H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H335: May cause respiratory irritation[1]H410: Very toxic to aquatic life with long lasting effects[1]
Signal Word Warning[1]
Incompatible Materials Strong oxidizing agents[5]

The Disposal Workflow: A Step-by-Step Protocol

The following procedure outlines the systematic process for safely collecting and disposing of this compound waste. This workflow is designed to ensure compliance with institutional and regulatory standards.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166, or chemical safety goggles.[1][2]

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[1][2]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling of solid this compound that may generate dust should be performed in a chemical fume hood to ensure adequate ventilation and avoid inhalation.[1][2][6]

Step 2: Characterize and Segregate the Waste

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.[3]

  • Identify the Waste Form:

    • Solid Waste: Unused or expired this compound powder, and any lab debris contaminated with the solid (e.g., weigh boats, contaminated gloves, paper towels).

    • Liquid Waste: Solutions containing this compound. It is critical to segregate halogenated and non-halogenated solvent waste.[7][8] For example, a solution of this compound in dichloromethane (halogenated) must be collected separately from a solution in toluene (non-halogenated).

  • Avoid Incompatibles: Ensure the waste container for this compound does not contain strong oxidizing agents.[5]

Step 3: Select and Label the Waste Container

The integrity and labeling of your waste container are critical for safety and compliance.

  • Container Selection:

    • Use a container made of a compatible material (e.g., HDPE plastic or glass) that is in good condition with no leaks.[9]

    • The container must have a tightly fitting, screw-on cap.[3][10] Funnels should not be left in the container opening.[10]

    • Reusing the original product container is often a good practice.[7]

  • Hazardous Waste Labeling:

    • As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[11]

    • Complete the label with all required information:

      • Full chemical names of all contents (no abbreviations).[3]

      • The percentage or concentration of each component.

      • The date the container was started.

      • The specific hazards (e.g., "Irritant," "Environmental Hazard").

Step 4: Accumulate and Store Waste Safely

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[7]

  • Keep waste containers closed at all times, except when adding waste.[3][8]

  • Store liquid waste containers within secondary containment (e.g., a plastic tub) to contain potential spills.[3][11]

  • Do not overfill containers; a maximum of 75-90% full is a common guideline to allow for expansion.[8][12]

G cluster_prep Phase 1: Preparation cluster_collect Phase 2: Collection & Segregation cluster_storage Phase 3: Storage & Disposal start Identify this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste Form ppe->characterize is_solid Solid Waste? characterize->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Lined Pail or Original Container is_solid->solid_container Yes liquid_container Select Compatible Liquid Waste Container is_liquid->liquid_container label_container Affix & Complete Hazardous Waste Label solid_container->label_container segregate Segregate by Solvent Type (Halogenated vs. Non-Halogenated) liquid_container->segregate segregate->label_container store Store in Satellite Accumulation Area (Secondary Containment, Lid On) label_container->store pickup Request Pickup from Institutional EHS store->pickup

Caption: Disposal workflow for this compound waste.

Step 5: Arrange for Final Disposal

Once the waste container is full (or has been in accumulation for a set time, e.g., six months), arrange for its removal.[7]

  • Complete the "date full" section on the hazardous waste label.

  • Contact your institution's EHS or equivalent hazardous materials management department to schedule a waste pickup.[9] Follow their specific procedures for requesting collection.

Emergency Response: Spills and Exposures

In the event of an accidental release or exposure, prompt and correct action is vital.

  • Small Spills: For a small spill of solid material, avoid creating dust.[1][2] Carefully sweep or scoop up the material and place it in a suitable, closed container for disposal as hazardous waste.[1][2] Clean the affected area.

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

By adhering to these procedures, you ensure that the disposal of this compound is conducted in a manner that protects you, your colleagues, and the environment.

References

  • Safety Data Sheet for this compound. Available from various chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific). The referenced SDS provides comprehensive hazard, handling, and disposal information. (Note: A specific URL is not provided as SDS are supplier-specific, but they are readily available on their websites).
  • PubChem, this compound Compound Summary. National Center for Biotechnology Information. Provides aggregated data on the chemical. [Link]

  • Dartmouth College, Hazardous Waste Disposal Guide. Provides general principles for academic laboratory waste management, including segregation and container requirements. [Link]

  • Northwestern University, Hazardous Waste Disposal Guide. Research Safety. Outlines procedures for waste collection, container management, and satellite accumulation areas. [Link]

  • Vanderbilt University Medical Center, Laboratory Guide for Managing Chemical Waste. Details requirements for waste labeling, storage, and handling of highly hazardous wastes. [Link]

  • ETH Zürich, Factsheet: Disposal of Hazardous Waste - Basic Principles. Provides guidelines on waste container filling levels and segregation of solvent waste. [Link]

  • Emory University, Chemical Waste Disposal Guidelines. Department of Chemistry. Specifies rules for waste containers, including the prohibition of leaving funnels in openings. [Link]

  • The University of Texas at Austin, Chemical Waste. Environmental Health & Safety. Describes the definition of regulated chemical waste and requirements for waste containers. [Link]

  • NY.Gov, Managing and Disposing of Household Hazardous Waste. While for household waste, it provides the basic public-facing principles of not mixing chemicals and keeping them in original containers. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Dimethoxyanthracene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1,4-Dimethoxyanthracene. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The following procedures are designed to ensure the safety of all researchers, scientists, and drug development professionals.

Foundational Safety: Hazard Assessment of this compound

Based on the Globally Harmonized System (GHS) classifications for anthracene, the primary hazards associated with this compound are:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Respiratory Irritation (Category 3) : May cause respiratory irritation if inhaled as a dust or aerosol.[1]

  • Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.[1][2]

These classifications mandate a cautious approach and the implementation of stringent engineering controls and personal protective equipment (PPE) to minimize exposure.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place. These controls are designed to isolate the handler from the chemical hazard.

  • Ventilation : All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4] This prevents the accumulation of airborne dust and potential inhalation.

  • Containment : Use of glove boxes or other closed systems should be considered for procedures involving larger quantities or for tasks with a high potential for aerosolization.

  • Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5][6]

Core Directive: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the chemical. It is not a substitute for good engineering controls and safe work practices. The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedure being performed.

Hand Protection: Selecting the Right Gloves

The choice of glove material is paramount, as no single glove type protects against all chemicals. For aromatic compounds like this compound, gloves must be selected based on their resistance to this chemical class.

Protocol for Glove Use:

  • Inspect : Always inspect gloves for any signs of degradation, punctures, or tears before use.[1]

  • Donning : Don the appropriate gloves over clean, dry hands.

  • Doffing : Use the proper removal technique (without touching the glove's outer surface with bare skin) to avoid cross-contamination.[1]

  • Disposal : Dispose of contaminated gloves immediately in a designated hazardous waste container.[1] Do not reuse disposable gloves.

  • Hygiene : Wash hands thoroughly with soap and water after removing gloves.[1][4]

Glove Material Suitability for Aromatic Compounds Considerations
Nitrile GoodProvides good short-term protection against a broad range of chemicals, including aromatics. Commonly used for incidental contact.[7]
Neoprene GoodOffers good resistance to a wide range of chemicals and provides good dexterity.[8]
Natural Rubber (Latex) PoorGenerally offers poor protection against oils, greases, and many organic solvents.[9]
Polyvinyl Alcohol (PVA) Very GoodResists a very broad range of organic solvents but is water-sensitive and expensive.[9]

This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance chart for the most accurate information.

Eye and Face Protection

Given that this compound is a serious eye irritant, robust eye protection is mandatory.[1]

  • Minimum Requirement : At a minimum, chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn.[1][6]

  • Enhanced Protection : For operations with a higher risk of splashing or aerosol generation (e.g., transferring large quantities, heating), a face shield should be worn in addition to chemical splash goggles.[7][10]

Body Protection

To prevent skin contact, appropriate body protection is required.

  • Laboratory Coat : A clean, flame-resistant lab coat should be worn and kept fully buttoned.[7] Ensure the material is appropriate for the lab environment, avoiding synthetic fabrics like polyester that can melt.

  • Full Coverage : Wear long pants and closed-toe, closed-heel shoes to ensure no skin is exposed.[7]

Respiratory Protection

Engineering controls like fume hoods should be the primary method for preventing respiratory exposure.[7] However, in specific situations, respiratory protection may be necessary.

  • When to Use : A respirator may be required if engineering controls are not feasible, during a large spill cleanup, or when handling large quantities of the powder outside of a fume hood.

  • Type : A NIOSH-approved particulate respirator (e.g., N95) or a respirator with a combination organic vapor/particulate cartridge may be appropriate, depending on the specific risk assessment.[6]

  • Compliance : Use of a respirator requires enrollment in a respiratory protection program, which includes medical evaluation, fit testing, and training.[7][11]

Operational Workflow and Disposal Plan

A systematic approach to safety procedures ensures that all risks are managed effectively. The following workflow and disposal plan should be integrated into your standard operating procedures.

PPE Selection and Use Workflow

The following diagram outlines the decision-making process for selecting and using PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation & Assessment cluster_controls Primary Controls cluster_ppe Personal Protective Equipment Selection cluster_resp Respiratory Protocol cluster_end Post-Handling start Task: Handle this compound risk_assessment Assess Risks: - Quantity - Dust/Aerosol Potential - Duration start->risk_assessment eng_controls Use Engineering Controls (Fume Hood) risk_assessment->eng_controls ppe_core Core PPE eng_controls->ppe_core resp_check Adequate Ventilation? eng_controls->resp_check eye Eye Protection: Chemical Goggles ppe_core->eye gloves Hand Protection: Nitrile/Neoprene Gloves ppe_core->gloves body Body Protection: Lab Coat, Full Coverage ppe_core->body face Face Shield (Splash Risk?) eye->face proceed Proceed with Task face->proceed gloves->proceed body->proceed respirator Respirator Required (Consult EHS) resp_check->respirator No no_resp No Respirator Needed resp_check->no_resp Yes respirator->proceed no_resp->proceed doffing Properly Doff PPE proceed->doffing disposal Dispose of Contaminated PPE & Waste doffing->disposal wash Wash Hands disposal->wash

Caption: PPE selection workflow for handling this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][12]

  • Eye Contact : Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][12]

  • Inhalation : Move the person to fresh air. If breathing is difficult or if you feel unwell, call a poison center or doctor.[1][12]

  • Spill : Evacuate the area. For a small spill, and only if you are trained to do so, sweep up the solid material without creating dust, place it in a suitable, closed container for disposal, and clean the spill area.[1][12] For large spills, evacuate and contact your institution's environmental health and safety (EHS) department.

Disposal Plan

All waste, including contaminated PPE and excess this compound, must be treated as hazardous waste.

  • Segregation : Collect all contaminated materials (gloves, wipes, etc.) and unused chemical in a clearly labeled, sealed container.

  • Disposal : Dispose of the contents and the container at an approved waste disposal plant, following all local, state, and federal regulations.[1][2] Do not discharge into the environment.[1][3]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.

References

  • Safety Data Sheet for Anthracene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcABnbrRzAQceWVWl81e_AAwbf25aLosXfB9hMVX9wZP7HE17iVMLjBfQPtEuKYS7Kn4Q6IGyZUFIG8ck1Al8yaRh_dNlWWqpI7TTBh9WO_EOddLxcPCli5j1jtPtO09sEpvjx6crdLMB4h02MDAe_wg0Q--Xak72zSrwg]
  • SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/10580]
  • Personal Protective Equipment (PPE) Glove Selection Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbJqvecpFoglcTfhC6EZEAvqZzFuoNPKTtPmaWcDBZQSjgru5uK1kWGZEo3Tixl4-Y96uROJisw6XVMpwk8VX2NR6Zuqqa4ja8RTTx7gpqu7W-f7acTtvancRd5TEa1a0qpJxsJ-6GMVOV7kWcUlrBI7QXiCSZtnT4x-Lc4R7b93xkEnhPH_3tr3Asg7dDrS_5tZGhYoR06aYTnAuM4TTYvml1fSbWRVJWu8fQFQ==]
  • PubChem - this compound. National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/83107]
  • Ensuring Safety in Handling Flammable Liquids: A Focus on Isopropyl Ether. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/ensuring-safety-in-handling-flammable-liquids-a-focus-on-isopropyl-ether-27873617.html]
  • MATERIAL SAFETY DATA SHEET ANTHRACENE. Oxford Lab Fine Chem LLP. [URL: https://www.oxfordlabchem.com/msds/Anthracene_98_A1935.pdf]
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco. [URL: https://ehs.ucsf.edu/chemical-safety-personal-protective-equipment]
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.